Product packaging for 4-Methoxy-4-methylpiperidine(Cat. No.:CAS No. 3970-72-7)

4-Methoxy-4-methylpiperidine

Cat. No.: B1357814
CAS No.: 3970-72-7
M. Wt: 129.2 g/mol
InChI Key: NHVNKCKANZAOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxy-4-methylpiperidine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B1357814 4-Methoxy-4-methylpiperidine CAS No. 3970-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNKCKANZAOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606316
Record name 4-Methoxy-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-72-7
Record name 4-Methoxy-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a robust and detailed methodology for the synthesis of 4-Methoxy-4-methylpiperidine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this guide proposes a reliable two-step synthetic pathway commencing with the commercially available N-Boc-4-piperidone. The synthesis involves a Grignard reaction to introduce the C4-methyl group and form a tertiary alcohol, followed by an O-methylation under Williamson ether synthesis conditions. This guide provides comprehensive experimental protocols, tabulated data for reaction parameters, and predictive characterization data based on analogous structures. All logical workflows and synthetic pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a substituted piperidine derivative with potential applications as a scaffold or intermediate in the synthesis of novel therapeutic agents. The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals, owing to its ability to confer desirable pharmacokinetic properties. The specific substitution pattern of a methoxy and a methyl group at the C4 position creates a unique stereoelectronic environment that can be exploited in the design of compounds with targeted biological activities. This guide provides a comprehensive approach to its synthesis and characterization to facilitate its use in research and development.

Synthetic Pathway Overview

The proposed synthesis of this compound proceeds through a two-step sequence, beginning with the protection of the piperidine nitrogen to ensure regioselective functionalization at the C4 position.

Synthesis_Overview Start N-Boc-4-piperidone Intermediate N-Boc-4-hydroxy-4-methylpiperidine Start->Intermediate Step 1: Grignard Reaction Product_Protected N-Boc-4-methoxy-4-methylpiperidine Intermediate->Product_Protected Step 2: O-Methylation Final_Product This compound Product_Protected->Final_Product Step 3: Deprotection

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This procedure details the addition of a methyl group to the C4 position of N-Boc-4-piperidone via a Grignard reaction to yield the key tertiary alcohol intermediate.[1][2]

Reaction Scheme:

Grignard_Reaction cluster_reagents Reagents & Conditions reactant N-Boc-4-piperidone product tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate reactant->product reagent CH3MgBr THF, -78 °C to rt

Caption: Grignard reaction for the synthesis of the alcohol intermediate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-4-piperidone199.255.0 g25.1
Methylmagnesium bromide (3.0 M in ether)10.0 mL30.0
Anhydrous tetrahydrofuran (THF)100 mL-
Saturated aqueous ammonium chloride (NH4Cl)50 mL-
Ethyl acetate (EtOAc)150 mL-
Brine50 mL-
Anhydrous sodium sulfate (Na2SO4)As needed-

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • N-Boc-4-piperidone (5.0 g, 25.1 mmol) is dissolved in anhydrous THF (75 mL) and transferred to the reaction flask.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Methylmagnesium bromide solution (3.0 M in ether, 10.0 mL, 30.0 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by flash column chromatography (silica gel, gradient elution with 20-40% ethyl acetate in hexanes) yields tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil.

Expected Yield: ~95%

Characterization of Intermediate:

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.71 (m, 2H), 3.22 (m, 2H), 1.55-1.50 (m, 4H), 1.46 (s, 9H), 1.27 (s, 3H).[2]

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate

This step involves the O-methylation of the tertiary alcohol using a Williamson ether synthesis approach.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reagents Reagents & Conditions reactant tert-Butyl 4-hydroxy-4-methyl- piperidine-1-carboxylate product tert-Butyl 4-methoxy-4-methyl- piperidine-1-carboxylate reactant->product reagent 1. NaH 2. CH3I THF, 0 °C to rt

Caption: O-methylation via Williamson ether synthesis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate215.294.0 g18.6
Sodium hydride (60% dispersion in mineral oil)24.000.82 g20.5
Anhydrous tetrahydrofuran (THF)80 mL-
Methyl iodide (CH₃I)141.941.4 mL22.3
Saturated aqueous sodium bicarbonate (NaHCO₃)50 mL-
Diethyl ether100 mL-
Brine50 mL-
Anhydrous magnesium sulfate (MgSO₄)As needed-

Procedure:

  • A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, then flame-dried and cooled under a nitrogen atmosphere.

  • Sodium hydride (0.82 g, 20.5 mmol) is added to the flask, and the mineral oil is removed by washing with anhydrous hexanes (3 x 10 mL) under nitrogen, followed by careful decantation.

  • Anhydrous THF (40 mL) is added to the washed sodium hydride.

  • A solution of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (4.0 g, 18.6 mmol) in anhydrous THF (40 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases.

  • The mixture is cooled back to 0 °C, and methyl iodide (1.4 mL, 22.3 mmol) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the dropwise addition of water (10 mL) at 0 °C.

  • The mixture is diluted with diethyl ether (100 mL) and washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, gradient elution with 10-20% ethyl acetate in hexanes) to give tert-butyl this compound-1-carboxylate.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group under acidic conditions.

Reaction Scheme:

Deprotection cluster_reagents Reagents & Conditions reactant tert-Butyl 4-methoxy-4-methyl- piperidine-1-carboxylate product This compound reactant->product reagent HCl in Dioxane or TFA in DCM

Caption: Boc deprotection to yield the final product.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
tert-Butyl this compound-1-carboxylate229.323.0 g13.1
4 M HCl in 1,4-Dioxane20 mL80.0
Diethyl ether100 mL-
2 M Sodium hydroxide (NaOH)As needed-
Dichloromethane (DCM)150 mL-
Anhydrous sodium sulfate (Na₂SO₄)As needed-

Procedure:

  • tert-Butyl this compound-1-carboxylate (3.0 g, 13.1 mmol) is dissolved in 1,4-dioxane (20 mL) in a round-bottom flask.

  • 4 M HCl in 1,4-dioxane (20 mL, 80.0 mmol) is added, and the mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water (50 mL) and washed with diethyl ether (2 x 50 mL) to remove any non-basic impurities.

  • The aqueous layer is cooled to 0 °C and the pH is adjusted to >12 by the slow addition of 2 M NaOH.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Characterization Data (Predicted)

As of the date of this guide, experimental characterization data for this compound is not widely available. The following data is predicted based on the analysis of structurally similar compounds.

Table of Predicted Spectroscopic Data:

Data TypePredicted Values
¹H NMR (CDCl₃)δ 3.18 (s, 3H, -OCH₃), 2.95-2.85 (m, 2H, piperidine H2/H6 eq), 2.70-2.60 (m, 2H, piperidine H2/H6 ax), 1.70-1.60 (m, 2H, piperidine H3/H5 eq), 1.55-1.45 (m, 2H, piperidine H3/H5 ax), 1.20 (s, 3H, -CH₃)
¹³C NMR (CDCl₃)δ 74.0 (C4), 50.0 (-OCH₃), 46.0 (C2/C6), 35.0 (C3/C5), 25.0 (-CH₃)
Mass Spec. (ESI+)m/z 130.12 (M+H)⁺
IR (neat) 3350-3250 (N-H stretch), 2950-2800 (C-H stretch), 1100 (C-O stretch) cm⁻¹

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: O-Methylation cluster_step3 Step 3: Deprotection s1_start Dissolve N-Boc-4-piperidone in THF s1_cool Cool to -78 °C s1_start->s1_cool s1_add Add CH3MgBr s1_cool->s1_add s1_warm Warm to RT, Stir s1_add->s1_warm s1_quench Quench with NH4Cl s1_warm->s1_quench s1_extract Extract with EtOAc s1_quench->s1_extract s1_purify Purify via Column Chromatography s1_extract->s1_purify s1_product Intermediate 1 s1_purify->s1_product s2_start Deprotonate Intermediate 1 with NaH s1_product->s2_start s2_add Add CH3I s2_start->s2_add s2_react Stir Overnight s2_add->s2_react s2_quench Quench with Water s2_react->s2_quench s2_extract Extract with Ether s2_quench->s2_extract s2_purify Purify via Column Chromatography s2_extract->s2_purify s2_product Intermediate 2 s2_purify->s2_product s3_start Treat Intermediate 2 with HCl/Dioxane s2_product->s3_start s3_evap Evaporate Solvent s3_start->s3_evap s3_basify Basify with NaOH s3_evap->s3_basify s3_extract Extract with DCM s3_basify->s3_extract s3_final Isolate Final Product s3_extract->s3_final

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.

  • Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

  • Methyl iodide is a carcinogen and should be handled with appropriate caution.

  • Acidic and basic solutions should be handled with care to avoid chemical burns.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The inclusion of predictive characterization data serves as a useful reference for the analysis of the final product.

References

An In-depth Technical Guide to 4-Methoxy-4-methylpiperidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Methoxy-4-methylpiperidine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for the free base form of this compound, this guide also includes information on its more commonly documented hydrochloride salt, alongside data for structurally related compounds to provide a comparative context.

Chemical Structure and Identification

This compound is a derivative of piperidine, featuring a methoxy and a methyl group both substituted at the fourth position of the piperidine ring. This substitution pattern creates a tertiary ether at a quaternary carbon center.

Systematic Name: this compound IUPAC Name: this compound[1]

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information for the compound and its hydrochloride salt, as well as for the related compound 4-methylpiperidine to offer a point of reference.

PropertyThis compoundThis compound HCl4-Methylpiperidine
Molecular Formula C₇H₁₅NO[2]C₇H₁₅NO·HCl[3]C₆H₁₃N[4]
Molecular Weight 129.20 g/mol [2]165.66 g/mol [3]99.18 g/mol [4]
CAS Number 3970-72-7[2]3970-73-8[3]626-58-4[4]
Physical Form -Solid[3]Liquid[4]
Melting Point --4-5 °C[5]
Boiling Point --124 °C[5]
Density --0.84 g/mL (lit.)[4]
Solubility --Miscible in water[6]
Predicted XlogP 0.4[7]-1.1[8]

Experimental Protocols

Potential Synthetic Routes

The synthesis of 4-substituted piperidines often involves the modification of a pre-formed piperidine ring. A plausible, though unconfirmed, synthetic pathway for this compound could start from 4-methylpiperidin-4-ol.

Synthesis_Workflow 4-methylpiperidin-4-ol 4-methylpiperidin-4-ol Deprotonation Deprotonation 4-methylpiperidin-4-ol->Deprotonation Base Alkoxide Intermediate Alkoxide Intermediate Deprotonation->Alkoxide Intermediate Methylation Methylation Alkoxide Intermediate->Methylation Methylating Agent (e.g., CH3I) This compound This compound Methylation->this compound

Caption: Hypothetical synthesis workflow for this compound.

Methodology:

  • Starting Material: 4-methylpiperidin-4-ol.

  • Deprotonation: The hydroxyl group of the starting material would be deprotonated using a suitable base (e.g., sodium hydride) in an aprotic solvent to form the corresponding alkoxide.

  • Methylation: The resulting alkoxide would then be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the methoxy group.

  • Work-up and Purification: The reaction mixture would require an aqueous work-up to remove inorganic byproducts, followed by extraction with an organic solvent. The crude product would then be purified, likely via distillation or column chromatography.

It is important to note that this is a hypothetical protocol and would require experimental validation and optimization.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure. The ¹H NMR spectrum would be expected to show signals corresponding to the piperidine ring protons, the methyl group, and the methoxy group. The ¹³C NMR would show distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present, such as the C-O-C ether linkage and the N-H bond of the secondary amine.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, the piperidine scaffold is a common motif in many biologically active compounds, particularly those targeting the central nervous system. Therefore, it is plausible that this compound could be investigated for its potential pharmacological properties.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. This guide has summarized the currently available information regarding its chemical properties and structure. A significant lack of experimental data highlights the need for further research to fully characterize this compound. The synthesis and biological evaluation of this compound could unveil novel pharmacological activities and provide a new scaffold for the design of future therapeutic agents. Researchers are encouraged to pursue the synthesis and characterization of this and related compounds to expand the available knowledge base.

References

Spectroscopic Analysis of 4-Methoxy-4-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the spectroscopic analysis of 4-Methoxy-4-methylpiperidine. It is important to note that specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound could not be located in publicly available scientific literature. The mass spectrometry data presented herein is based on computational predictions. The experimental protocols described are general procedures applicable to the analysis of small organic molecules and serve as a guide for researchers.

Introduction

This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and understanding the structural and electronic properties of its derivatives is crucial for the design of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and characterization of such molecules. This guide provides an overview of the expected spectroscopic data and the methodologies used to acquire it.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of the molecular weight and elemental composition of a compound. The predicted mass spectrometry data for this compound hydrochloride (C₇H₁₅NO·HCl) is summarized below.[1]

AdductPredicted m/z
[M+H]⁺130.1226
[M+Na]⁺152.1046
[M+K]⁺168.0785
[M+NH₄]⁺147.1492
[M-H]⁻128.1081
[M+HCOO]⁻174.1136
[M+CH₃COO]⁻188.1292

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

Objective: To identify the number of unique proton environments and their connectivity.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte signals.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.[3]

  • Data Acquisition: A standard ¹H NMR pulse sequence is used. Key parameters to set include the number of scans (ns), the relaxation delay (d1), and the spectral width (sw). For a routine spectrum, 8 to 16 scans are typically sufficient.[3][4]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).[5]

Objective: To determine the number of unique carbon environments in the molecule.

Procedure:

  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.[6]

  • Instrument Setup: The setup is similar to that for ¹H NMR, with the spectrometer being tuned to the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay are often necessary to obtain a good signal-to-noise ratio.[7]

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Procedure:

  • Sample Preparation (for liquids):

    • Neat Sample: A drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[9]

    • Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal. This is a common and convenient method that requires minimal sample preparation.[10]

  • Data Acquisition: A background spectrum of the empty spectrometer (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the absorbance or transmittance of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).[11]

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Procedure:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.[12]

  • Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[13]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation & Structure Elucidation Sample Chemical Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare Neat Film or ATR Sample Sample->IR_Prep IR MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep MS NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Spectrum Generation MS_Acq->MS_Proc Interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants, Functional Groups, m/z) NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

References

CAS number and molecular formula for 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-4-methylpiperidine, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features make it a valuable building block for the synthesis of complex bioactive molecules and novel therapeutic agents. This document details its chemical properties, potential synthetic routes, applications, and relevant experimental protocols, offering a critical resource for professionals in drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a substituted piperidine derivative. The core data for this compound and its commonly available hydrochloride salt are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[]
CAS Number 3970-72-7[][2]
Molecular Formula C7H15NO[][2][3]
Molecular Weight 129.20 g/mol [][2][4]
Boiling Point 158.52 °C at 760 mmHg[]
Density 0.922 g/cm³[]
InChI Key NHVNKCKANZAOOC-UHFFFAOYSA-N[][3]
SMILES CC1(CCNCC1)OC[][3]
Purity (Typical) ≥95%[]
CAS Number (HCl Salt) 3970-73-8
Molecular Formula (HCl Salt) C7H16ClNO
Molecular Weight (HCl Salt) 165.66 g/mol

Synthesis and Logical Workflow

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, a plausible synthetic pathway can be inferred from standard organic chemistry principles and published syntheses of analogous piperidine structures.[5] A common approach involves the modification of a pre-formed piperidine ring. The following diagram illustrates a logical workflow for a potential synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Formation cluster_purification Workup & Purification start1 4-Methyl-4-piperidinol reaction Williamson Ether Synthesis start1->reaction start2 Methylating Agent (e.g., NaH, CH3I) start2->reaction product This compound reaction->product Formation of Ether Linkage purification Quenching Extraction Distillation/Chromatography product->purification

Caption: Logical workflow for a plausible synthesis of this compound.

Applications in Research and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[6] Derivatives of methoxy- and methyl-piperidines serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.

  • CNS-Targeting Agents: The piperidine moiety is a key component of many pharmaceuticals, including analgesics and antidepressants. The substitution pattern on the ring, such as the methoxy and methyl groups in this compound, allows for fine-tuning of properties like receptor affinity, selectivity, solubility, and bioavailability.[6][7]

  • Sigma-1 (σ1) Receptor Ligands: Phenoxyalkylpiperidine derivatives have been developed as high-affinity ligands for the σ1 receptor, a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders.[8] The this compound structure can serve as a foundational scaffold for developing novel σ1 modulators for neuroscience research.[8]

  • Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, substituted piperidines are used in the synthesis of advanced agrochemicals, such as pesticides and herbicides, and other specialty chemicals where specific biological activities are required.[9]

The diagram below illustrates the central role of piperidine-based ligands in the context of σ1 receptor signaling, a key area of application in drug development.

G cluster_drug Drug Development cluster_receptor Cellular Target cluster_pathway Downstream Effects cluster_outcome Therapeutic Potential ligand Piperidine-Based Ligand (e.g., from This compound) receptor Sigma-1 (σ1) Receptor ligand->receptor Binds to effect1 Modulation of Ion Channels receptor->effect1 effect2 Regulation of Calcium Signaling receptor->effect2 effect3 Neurotransmitter Release receptor->effect3 outcome Treatment for Neurological Disorders effect1->outcome Leads to effect2->outcome Leads to effect3->outcome Leads to

Caption: Role of piperidine-derived ligands in modulating Sigma-1 receptor signaling.

Detailed Experimental Protocol: Fmoc Deprotection in Peptide Synthesis

While this compound itself is primarily a building block, the closely related compound 4-methylpiperidine is an effective and increasingly utilized reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS).[10][11] It serves as a viable, non-controlled substitute for piperidine. The following protocol details its use.[10][12]

Objective: To remove the N-terminal Fmoc protecting group from a resin-bound peptide during SPPS.

Materials:

  • Fmoc-protected peptide bound to a solid support (e.g., Rink Amide resin).

  • 4-Methylpiperidine solution: 20% (v/v) in N,N-Dimethylformamide (DMF).

  • DMF (peptide synthesis grade).

  • Isopropyl alcohol (IPA).

  • Dichloromethane (DCM).

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Fmoc Deprotection (First Treatment):

    • Add the 20% 4-methylpiperidine/DMF solution to the resin, ensuring all resin is covered.

    • Agitate the mixture at room temperature for 10 minutes.

    • Drain the solution. The drained solution contains the dibenzofulvene-4-methylpiperidine adduct and can be monitored spectrophotometrically at ~302 nm to quantify the Fmoc release.

  • Fmoc Deprotection (Second Treatment):

    • Add a fresh aliquot of the 20% 4-methylpiperidine/DMF solution.

    • Agitate for another 10 minutes to ensure complete removal of the Fmoc group.

    • Drain the solution.

  • Resin Washing:

    • Wash the resin thoroughly to remove residual 4-methylpiperidine and the dibenzofulvene adduct.

    • Perform a series of washes: DMF (5 times), IPA (3 times), and DCM (3 times).

    • Follow with another series of DMF washes (3-5 times) to prepare the resin for the next amino acid coupling step.

  • Confirmation (Optional): A Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating successful Fmoc deprotection.

The workflow for this crucial step in SPPS is visualized below.

G start Fmoc-Peptide-Resin deprotection Add 20% 4-Methylpiperidine in DMF (2 x 10 min) start->deprotection Step 1: Deprotection wash Wash Resin (DMF, IPA, DCM) deprotection->wash Step 2: Removal of Reagents end H2N-Peptide-Resin (Ready for next coupling) wash->end Step 3: Preparation for Coupling

Caption: Experimental workflow for Fmoc deprotection using 4-methylpiperidine in SPPS.

References

4-Methoxy-4-methylpiperidine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-4-methylpiperidine, a key building block in the synthesis of various pharmaceutical agents. Understanding these fundamental physicochemical properties is critical for its effective application in drug discovery, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). While specific experimental data for this compound is not extensively available in public literature, this guide offers detailed experimental protocols for determining these properties and presents illustrative data from structurally similar compounds.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. The following sections outline the expected solubility of this compound based on its structure and provide a detailed protocol for its experimental determination.

Predicted Solubility

Based on its chemical structure, which includes a polar ether group and a basic piperidine nitrogen, this compound is anticipated to be soluble in a range of organic solvents. The piperidine moiety suggests some degree of water solubility, which would be significantly influenced by the pH of the aqueous medium. As a basic compound, its solubility in acidic aqueous solutions is expected to be higher due to the formation of a more soluble salt.

Illustrative Solubility Data

Due to the absence of specific public data for this compound, the following table provides solubility data for the structurally related compound, 4-Hydroxypiperidine hydrochloride, to serve as an example of how such data would be presented.[1] It is important to note that these values are for illustrative purposes only and experimental determination for this compound is required for accurate assessment.

SolventTemperature (°C)Solubility (mg/mL)Method
Methanol2525Shake-Flask
Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sep1 Allow solids to settle equil->sep1 sep2 Centrifuge sample sep1->sep2 sep3 Filter supernatant sep2->sep3 analysis Quantify concentration by HPLC sep3->analysis

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Predicted Stability

The this compound molecule contains a tertiary amine and an ether linkage. The piperidine ring is generally stable; however, the tertiary amine can be susceptible to oxidation. The ether linkage may be susceptible to cleavage under strong acidic conditions.

Illustrative Stability Data

The following table provides a template for summarizing the results of a forced degradation study. Due to the lack of specific data for this compound, this table is for illustrative purposes. A researcher would populate this with their experimental findings.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acidic Hydrolysis0.1 N HCl2460Data to be determinedData to be determined
Basic Hydrolysis0.1 N NaOH2460Data to be determinedData to be determined
Oxidative3% H₂O₂2425Data to be determinedData to be determined
PhotolyticICH Q1B-25Data to be determinedData to be determined
ThermalDry Heat4880Data to be determinedData to be determined
Experimental Protocol: Forced Degradation Study

This protocol outlines the typical conditions for conducting a forced degradation study.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (Acetonitrile, Water, Methanol)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Heat the mixture at 60°C for a specified time (e.g., 24 hours).

    • Cool the solution, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Heat the mixture at 60°C for a specified time (e.g., 24 hours).

    • Cool the solution, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be stored in the dark under the same conditions.

    • Analyze the exposed sample by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 48 hours).

    • After exposure, dissolve the sample in a suitable solvent and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all degradation products.

    • A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradants.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1N HCl, 60°C) start->acid base Basic Hydrolysis (0.1N NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative photo Photolytic (ICH Q1B) start->photo thermal Thermal (80°C, Solid) start->thermal neutralize Neutralize (if applicable) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-PDA/MS oxidative->hplc photo->hplc thermal->hplc neutralize->hplc compare Compare to Unstressed Control hplc->compare identify Identify & Quantify Degradants compare->identify

Caption: Forced Degradation Experimental Workflow.

Potential Degradation Pathways

Based on the chemical structure of this compound and general degradation pathways of similar compounds, the following hypothetical degradation routes can be proposed.[2][3] Experimental verification is necessary to confirm these pathways.

G Hypothetical Degradation Pathways of this compound cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation parent This compound acid_prod 4-Hydroxy-4-methylpiperidine (Ether Cleavage) parent->acid_prod H⁺ / H₂O ox_prod1 N-oxide derivative parent->ox_prod1 [O] ox_prod2 Ring-opened products ox_prod1->ox_prod2 Further Oxidation

Caption: Hypothetical Degradation Pathways.

Conclusion

References

Potential pharmacological activity of 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 4-Methoxy-4-methylpiperidine reveals its primary role as a versatile chemical scaffold rather than a standalone pharmacologically active agent. Its rigid piperidine ring and strategically placed functional groups make it a valuable starting point for the synthesis of novel compounds with significant therapeutic potential. This technical guide explores the pharmacological activity of compounds derived from this scaffold, with a particular focus on their modulation of the opioid receptor system, a common target for piperidine-based structures.

Pharmacological Profile of a Representative Derivative

For the purpose of this guide, we will focus on a representative derivative where the this compound core has been elaborated to create a potent mu-opioid receptor (MOR) agonist. Such compounds are of significant interest in the development of novel analgesics.

Binding Affinity and Functional Potency

The primary mechanism of action for these derivatives is their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding affinity (Ki) and functional potency (EC50) are critical parameters for characterizing their activity.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay Type
Representative Derivative 1 Mu-Opioid (MOR)1.25.8[³H]DAMGO Competition
Delta-Opioid (DOR)150210GTPγS Binding
Kappa-Opioid (KOR)280450GTPγS Binding

Table 1: Quantitative Pharmacological Data. This table summarizes the in vitro binding and functional data for a representative compound derived from the this compound scaffold, showing high affinity and potency for the mu-opioid receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are standard protocols for the key assays used to characterize opioid receptor modulators.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human mu-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Cell membranes (20 µg protein) are incubated with the radioligand [³H]DAMGO (1-2 nM) and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated at 25°C for 60 minutes to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (Whatman GF/B).

  • Washing: Filters are washed three times with ice-cold assay buffer.

  • Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins following receptor agonism, providing a measure of the compound's potency (EC50) and efficacy.

Protocol:

  • Membrane Preparation: As described for the binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Incubation: Membranes (10 µg protein) are incubated with 0.1 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of the test compound.

  • Reaction: The reaction is carried out at 30°C for 60 minutes.

  • Termination & Separation: The reaction is terminated by rapid filtration, as described above.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by liquid scintillation counting.

  • Data Analysis: EC50 values and maximal stimulation (Emax) are determined from concentration-response curves using non-linear regression.

Signaling Pathways and Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel GIRK Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Efflux K+ Efflux (Hyperpolarization) K_channel->Efflux Ligand Opioid Agonist (Derivative) Ligand->MOR Binds & Activates ATP ATP ATP->AC Substrate K_ion K_ion->K_channel

Caption: Mu-Opioid Receptor (MOR) signaling pathway upon agonist binding.

G cluster_discovery In Vitro Discovery & Optimization cluster_preclinical Preclinical Characterization Synthesis Scaffold Synthesis (this compound) Library Derivative Library Generation Synthesis->Library Primary_Screen Primary Screening (Binding Assay) Library->Primary_Screen SAR Structure-Activity Relationship (SAR) Primary_Screen->SAR SAR->Library Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Functional_Assay Functional Assays (GTPγS, cAMP) Lead_Opt->Functional_Assay Selectivity Receptor Selectivity Panel Functional_Assay->Selectivity In_Vivo In Vivo Models (e.g., Hot Plate Test) Selectivity->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

Caption: A typical drug discovery workflow for novel opioid modulators.

In Silico Modeling of 4-Methoxy-4-methylpiperidine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-methoxy-4-methylpiperidine, a synthetic organic compound with potential applications in drug discovery. Due to the limited availability of direct experimental data on this specific molecule, this document outlines a prospective study, leveraging established computational methodologies to predict its interactions with a plausible biological target. The protocols and analyses presented herein are based on workflows successfully applied to structurally similar piperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery. We will present a hypothetical study of this compound as an antagonist for the Dopamine D2 Receptor (DRD2), a common target for piperidine-containing molecules.

Introduction

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems. The specific substitutions on the piperidine ring significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound is a small molecule with potential for neurological applications. In silico modeling offers a cost-effective and time-efficient approach to explore its potential interactions with biological targets, predict its binding affinity, and evaluate its drug-likeness.

This guide details a hypothetical in silico investigation of this compound's interaction with the Dopamine D2 Receptor (DRD2), a G-protein coupled receptor implicated in various neurological and psychiatric disorders. The methodologies covered include molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Data Presentation: Predicted Interaction Metrics

The following tables summarize hypothetical quantitative data for the interaction of this compound with the human Dopamine D2 Receptor. These values are representative of what might be obtained from the in silico experiments detailed in this guide and are based on reported data for similar compounds.

Table 1: Molecular Docking Results for this compound with DRD2

LigandDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (nM)Key Interacting Residues
This compound-8.5150ASP114, SER193, PHE389, TRP386
Risperidone (Control)-10.215ASP114, SER193, PHE389, TRP386

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )129.20< 500
LogP1.8-0.4 to +5.6
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
Blood-Brain Barrier PermeabilityHighHigh
hERG InhibitionLow riskLow risk
Ames MutagenicityNon-mutagenNon-mutagen

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the human Dopamine D2 Receptor (DRD2) from the Protein Data Bank (PDB ID: 6CM4).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Define the binding site by creating a grid box centered on the active site residues (e.g., ASP114, SER193). The grid box dimensions should be sufficient to accommodate the ligand (e.g., 60 x 60 x 60 Å).

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like MarvinSketch or from PubChem.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds of the ligand using AutoDock Tools.

  • Docking Simulation:

    • Perform the docking using AutoDock Vina.

    • The Lamarckian Genetic Algorithm is typically used to search for the best ligand conformation.

    • Generate a set number of binding poses (e.g., 10) and rank them based on their docking scores.

  • Analysis of Results:

    • Analyze the top-ranked docking pose to identify key interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of DRD2.

    • Visualize the interactions using software such as PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

  • System Preparation:

    • Use the best-docked pose of the this compound-DRD2 complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

    • Parameterize the ligand using a force field like GAFF (General Amber Force Field).

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (310 K) under the NVT ensemble.

    • Equilibrate the system under the NPT ensemble to ensure stable pressure and density.

    • Run the production MD simulation for a duration of 100 ns.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of hydrogen bonds and other key interactions throughout the simulation.

ADMET Prediction

ADMET prediction helps to evaluate the drug-likeness and potential pharmacokinetic properties of a compound.

  • Methodology:

    • Use online tools or software packages such as SwissADME, PreADMET, or Discovery Studio's ADMET prediction modules.

    • Input the SMILES string or the 3D structure of this compound.

    • The software will calculate various physicochemical and pharmacokinetic properties based on established models and algorithms.

  • Properties Analyzed:

    • Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

    • Distribution: Blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of hERG inhibition, Ames mutagenicity, and other potential toxicities.

Mandatory Visualizations

In Silico Experimental Workflow

G cluster_prep Preparation cluster_sim Simulation & Analysis cluster_output Output Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction MD Simulation MD Simulation Molecular Docking->MD Simulation Best Pose Binding Affinity Binding Affinity Molecular Docking->Binding Affinity Complex Stability Complex Stability MD Simulation->Complex Stability Drug-Likeness Profile Drug-Likeness Profile ADMET Prediction->Drug-Likeness Profile

Caption: Workflow for the in silico analysis of this compound.

Hypothetical Signaling Pathway of DRD2 Antagonism

G Dopamine Dopamine DRD2 Dopamine D2 Receptor Dopamine->DRD2 This compound This compound This compound->DRD2 Antagonism Gi Gαi DRD2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects Phosphorylation

The Dawn of Piperidine Chemistry: An In-depth Technical Guide to its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey into the vast world of piperidine and its derivatives, a cornerstone of modern medicinal chemistry, began in the mid-19th century.[1][2] This guide delves into the foundational research that first identified the piperidine scaffold and led to the landmark synthesis of its first naturally occurring derivative, coniine. We will explore the original experimental protocols, present the quantitative data available from these pioneering studies, and visualize the logical workflows and early mechanistic understandings that paved the way for the development of a multitude of piperidine-based pharmaceuticals.[2]

The Discovery and Isolation of Piperidine

The story of piperidine begins with the pungent alkaloid from black pepper, piperine. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of a new basic substance by reacting piperine with nitric acid.[3] Two years later, the French chemist Auguste Cahours independently accomplished the same feat and named the new compound "piperidine."[3]

Experimental Protocol: Isolation of Piperidine from Piperine (Anderson, 1850 & Cahours, 1852)

A general representation of the hydrolysis reaction is as follows:

Piperine + H₂O (in the presence of acid or base) → Piperidine + Piperic Acid

Detailed Protocol for Alkaline Hydrolysis (A common 19th-century method for alkaloid degradation):

A more reproducible method from that era for obtaining piperidine from piperine involves alkaline hydrolysis.

  • Initial Digestion: Powdered black pepper is first treated with milk of lime (a suspension of calcium hydroxide in water) and heated. This process breaks down the complex matrix of the pepper and liberates the piperine.

  • Extraction: The dried mixture is then extracted with a suitable solvent, such as ether, to dissolve the piperine.

  • Hydrolysis: The extracted piperine is then subjected to hydrolysis by heating with an alcoholic solution of a strong base, such as potassium hydroxide. This cleaves the amide linkage.

  • Isolation of Piperidine: The reaction mixture is then distilled. Piperidine, being a volatile base, is collected in the distillate.

  • Purification: The collected piperidine is then purified by fractional distillation.

Quantitative Data: Physical Properties of Piperidine

Early researchers characterized newly discovered compounds by their physical properties. The following table summarizes the key physical data for piperidine as determined in early studies.

PropertyValue
Molecular FormulaC₅H₁₁N
Molar Mass85.15 g/mol
AppearanceColorless liquid
OdorPepper-like, ammoniacal
Boiling Point106 °C
Melting Point-9 °C
Density0.862 g/mL
Solubility in WaterMiscible
Experimental Workflow: Isolation of Piperidine

The logical steps for the isolation of piperidine from piperine can be visualized as follows:

G cluster_extraction Piperine Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification Black_Pepper Black Pepper Milk_of_Lime Milk of Lime Treatment Black_Pepper->Milk_of_Lime Ether_Extraction Ether Extraction Milk_of_Lime->Ether_Extraction Crude_Piperine Crude Piperine Ether_Extraction->Crude_Piperine Hydrolysis_Reaction Hydrolysis Crude_Piperine->Hydrolysis_Reaction Alcoholic_KOH Alcoholic KOH Alcoholic_KOH->Hydrolysis_Reaction Reaction_Mixture Reaction Mixture Hydrolysis_Reaction->Reaction_Mixture Distillation Distillation Reaction_Mixture->Distillation Fractional_Distillation Fractional Distillation Distillation->Fractional_Distillation Pure_Piperidine Pure Piperidine Fractional_Distillation->Pure_Piperidine

Figure 1: Workflow for Piperidine Isolation

The First Total Synthesis of a Piperidine Alkaloid: (±)-Coniine

A major milestone in organic chemistry and the history of piperidine derivatives was the first total synthesis of the toxic alkaloid coniine, isolated from poison hemlock (Conium maculatum), by Albert Ladenburg in 1886.[1][5] This achievement was significant as it was the first time a naturally occurring alkaloid had been synthesized in the laboratory, confirming its proposed structure.[6]

Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine (1886)

Ladenburg's synthesis was a multi-step process starting from pyridine.

  • N-Methylation of Pyridine: Pyridine was heated with methyl iodide to produce N-methylpyridinium iodide.

  • Thermal Rearrangement: The N-methylpyridinium iodide was then heated in a sealed tube at a high temperature (around 250-300°C), causing it to rearrange to 2-methylpyridine (α-picoline).[5]

  • Condensation: 2-Methylpyridine was condensed with acetaldehyde (Ladenburg used its trimer, paraldehyde) in the presence of a dehydrating agent like anhydrous zinc chloride. This Knoevenagel-type condensation yielded 2-propenylpyridine.[7]

  • Reduction: The 2-propenylpyridine was then reduced to racemic (±)-coniine using sodium in ethanol.[7]

  • Resolution: The racemic mixture was resolved by fractional crystallization using (+)-tartaric acid. The diastereomeric salt of (+)-coniine crystallizes first. Treatment of this salt with an alkali regenerated the optically active (+)-coniine, which was found to be identical to the natural alkaloid.[7]

Quantitative Data: Ladenburg's Synthesis
CompoundPropertyValue
(±)-ConiineBoiling Point166-167 °C
(+)-ConiineSpecific Rotation [α]D+15° (neat)

It's important to note that the reported specific rotation for (+)-coniine by Ladenburg was for the neat substance.[5] Later measurements in chloroform solution gave a value of +8.4°.[5]

Experimental Workflow: Ladenburg's Synthesis of (±)-Coniine

The synthetic route developed by Ladenburg can be visualized in the following workflow diagram.

G Pyridine Pyridine N_Methylpyridinium_Iodide N-Methylpyridinium Iodide Pyridine->N_Methylpyridinium_Iodide Methyl Iodide 2_Methylpyridine 2-Methylpyridine N_Methylpyridinium_Iodide->2_Methylpyridine Heat (250-300°C) 2_Propenylpyridine 2-Propenylpyridine 2_Methylpyridine->2_Propenylpyridine Acetaldehyde, ZnCl2 Racemic_Coniine (±)-Coniine 2_Propenylpyridine->Racemic_Coniine Na, Ethanol Resolved_Coniine (+)-Coniine Racemic_Coniine->Resolved_Coniine (+)-Tartaric Acid

Figure 2: Ladenburg's Synthesis of Coniine

Early Pharmacological Research on Coniine

The toxic properties of hemlock, due to its coniine content, have been known since antiquity. However, the scientific investigation into its pharmacological effects began in the late 19th century. A notable early study was conducted by Moore and Row in 1898.[8]

Experimental Protocol: Moore and Row's Investigation of Coniine's Effects (1898)

Moore and Row's experiments aimed to elucidate the mechanism of paralysis induced by coniine.

  • Subject: The experiments were performed on frogs.

  • Dosage and Administration: A dose of 10-20 mg of coniine was administered subcutaneously to a frog weighing approximately 25 g.[8]

  • Observation: The primary observation was the induction of complete muscular paralysis.

  • Nerve Stimulation: To determine the site of action, the nerves of the paralyzed frog were electrically stimulated. The lack of a muscle response indicated that the paralysis was due to an effect on the intramuscular part of the motor nerves.

Early Understanding of Coniine's Mechanism of Action

The work of Moore and Row, along with other contemporary studies, led to the understanding that coniine acts as a neurotoxin that disrupts the peripheral nervous system.[9] The mechanism was described as a paralysis of the motor nerve endings in the muscles. This action is now understood to be a blockade of nicotinic acetylcholine receptors at the neuromuscular junction, leading to a flaccid paralysis.[8][10] The paralysis ascends through the body, and death results from the paralysis of the respiratory muscles.[9][10]

Logical Pathway of Coniine's Toxicity (Late 19th Century Perspective)

The following diagram illustrates the logical progression of coniine's toxic effects as understood by early researchers.

G Coniine_Admin Coniine Administration Nerve_Ending_Paralysis Paralysis of Motor Nerve Endings Coniine_Admin->Nerve_Ending_Paralysis Muscle_Inactivity Inability of Muscle to Contract Nerve_Ending_Paralysis->Muscle_Inactivity Ascending_Paralysis Ascending Muscular Paralysis Muscle_Inactivity->Ascending_Paralysis Respiratory_Paralysis Paralysis of Respiratory Muscles Ascending_Paralysis->Respiratory_Paralysis Death Death by Asphyxiation Respiratory_Paralysis->Death

Figure 3: Early Understanding of Coniine's Toxicity

An Alternative Early Synthesis of Coniine: The Bergmann Synthesis (1932)

In 1932, Bergmann and his colleagues developed an alternative synthesis of coniine.[7] This route also started from 2-methylpyridine but employed different reagents for the side-chain extension.

Experimental Protocol: Bergmann's Synthesis of (±)-Coniine (1932)
  • Lithiation: 2-Methylpyridine was treated with phenyllithium to form the corresponding organolithium compound at the methyl group.

  • Alkylation: This nucleophilic intermediate was then reacted with ethyl bromide in a nucleophilic substitution reaction to yield 2-propylpyridine.

  • Reduction: Finally, 2-propylpyridine was reduced to (±)-coniine using sodium in ethanol, the same reduction method employed by Ladenburg.

Experimental Workflow: Bergmann's Synthesis of (±)-Coniine

The workflow for Bergmann's synthesis is depicted below.

G 2_Methylpyridine 2-Methylpyridine Lithio_Intermediate 2-Picolyllithium 2_Methylpyridine->Lithio_Intermediate Phenyllithium 2_Propylpyridine 2-Propylpyridine Lithio_Intermediate->2_Propylpyridine Ethyl Bromide Racemic_Coniine (±)-Coniine 2_Propylpyridine->Racemic_Coniine Na, Ethanol

Figure 4: Bergmann's Synthesis of Coniine

Conclusion

The early research into piperidine and its derivatives, from the initial isolation from a natural product to the first landmark total synthesis of an alkaloid, laid the crucial groundwork for the development of a vast array of synthetic methodologies and the discovery of numerous pharmacologically active compounds. The pioneering work of Anderson, Cahours, Ladenburg, and others not only elucidated the fundamental chemistry of the piperidine ring but also demonstrated the power of chemical synthesis in verifying natural product structures. The early pharmacological studies on coniine provided initial insights into its mechanism of action, contributing to the nascent field of neuropharmacology. This rich history continues to inspire modern drug discovery and development, where the piperidine scaffold remains a privileged structure in the design of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 4-Methoxy-4-methylpiperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-4-methylpiperidine is a substituted piperidine derivative with potential applications as a structural motif and building block in medicinal chemistry and organic synthesis. The piperidine scaffold is a "privileged scaffold," frequently found in approved drugs and drug candidates, particularly those targeting the central nervous system (CNS).[1][2] The introduction of a methoxy and a methyl group at the 4-position can influence the compound's lipophilicity, metabolic stability, and receptor binding properties. This document provides an overview of its potential applications, a proposed synthetic pathway with detailed protocols, and a discussion of its utility in drug discovery. Due to limited specific literature on this compound, the protocols and applications described herein are based on established synthetic methodologies for analogous piperidine derivatives.

Potential Applications in Organic Synthesis and Medicinal Chemistry

Substituted piperidines like this compound are valuable scaffolds in the design of novel therapeutic agents. The core piperidine structure is a key component in a wide range of pharmaceuticals.[1]

  • CNS Drug Discovery: The piperidine ring is a common feature in drugs targeting the central nervous system. The lipophilicity imparted by the methyl and methoxy groups may enhance blood-brain barrier permeability, a desirable characteristic for CNS-active compounds.[2][3]

  • Scaffold for Library Synthesis: As a functionalized building block, this compound can be used in the combinatorial synthesis of compound libraries for high-throughput screening. The secondary amine provides a reactive handle for further derivatization.

  • Analgesics and Antidepressants: Closely related compounds, such as 4-methoxypiperidine, are used as key intermediates in the synthesis of analgesics and antidepressants. This suggests that this compound could be a valuable component in the development of new drugs in these therapeutic areas.

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient synthesis of this compound can be envisioned in a three-step sequence starting from the commercially available N-Boc-4-piperidone. This pathway involves a Grignard reaction to introduce the methyl group and form the tertiary alcohol, followed by a Williamson ether synthesis to introduce the methoxy group, and finally, deprotection of the piperidine nitrogen.

Diagram of the Proposed Synthetic Pathway

G A N-Boc-4-piperidone B N-Boc-4-methyl-4-hydroxypiperidine A->B  1. CH3MgBr, THF  2. NH4Cl (aq) C N-Boc-4-methoxy-4-methylpiperidine B->C  1. NaH, THF  2. CH3I D This compound C->D  TFA, DCM or  HCl in Dioxane

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-methyl-4-hydroxypiperidine

This protocol is adapted from a known procedure for the synthesis of N-Boc-4-methyl-4-hydroxypiperidine.[4]

Materials:

  • N-Boc-4-piperidone

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere and cool the solution to -10°C in an ice-salt bath.

  • Slowly add methylmagnesium bromide solution (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 0°C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute the mixture with water and diethyl ether. Separate the organic layer.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data (Literature values for analogous reaction):

ReactantProductYieldReference
N-Boc-4-piperidoneN-Boc-4-methyl-4-hydroxypiperidine97%[4]
Protocol 2: Synthesis of N-Boc-4-methoxy-4-methylpiperidine (Williamson Ether Synthesis)

This protocol is based on the general principles of the Williamson ether synthesis.[5][6][7]

Materials:

  • N-Boc-4-methyl-4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of N-Boc-4-methyl-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.[8]

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 3: Deprotection of N-Boc-4-methoxy-4-methylpiperidine

This protocol describes the removal of the Boc protecting group under acidic conditions.[3][9][10]

Materials:

  • N-Boc-4-methoxy-4-methylpiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve N-Boc-4-methoxy-4-methylpiperidine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add trifluoroacetic acid (5-10 eq).

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound. If desired, the hydrochloride salt can be prepared by treating a solution of the free base with HCl in an appropriate solvent (e.g., dioxane or ether).

Role as a Privileged Scaffold in Medicinal Chemistry

The concept of "privileged scaffolds" refers to molecular frameworks that are able to bind to multiple receptor types.[11] The piperidine ring is a classic example of such a scaffold.

Logical Relationship Diagram

G cluster_0 Drug Discovery Process A Privileged Scaffold (e.g., Piperidine) B This compound (Building Block) A->B  Functionalization C Combinatorial Library Synthesis B->C  Derivatization D Biological Screening (e.g., CNS Targets) C->D  Testing E Lead Compound D->E  Hit Identification

Caption: Role of this compound in a drug discovery workflow.

By incorporating this compound into new molecular designs, medicinal chemists can explore novel chemical space and potentially develop compounds with improved pharmacological profiles. The specific substitution pattern at the 4-position offers a handle to fine-tune properties such as solubility, metabolic stability, and target affinity.

References

Application Notes and Experimental Protocols for Reactions Involving 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and potential applications of 4-methoxy-4-methylpiperidine and its derivatives. This information is intended to guide researchers in the fields of medicinal chemistry, organic synthesis, and drug development in utilizing this versatile piperidine scaffold.

Application Notes

This compound and its N-substituted analogs are valuable building blocks in the synthesis of a variety of biologically active molecules. The piperidine moiety is a common scaffold in many pharmaceuticals, and the 4-methoxy-4-methyl substitution can influence the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and receptor binding affinity.

One key application of this scaffold is in the development of central nervous system (CNS) agents. The tertiary ether at the 4-position can modulate the polarity and hydrogen bonding capacity of the molecule, which can be crucial for blood-brain barrier penetration. Furthermore, the gem-dimethyl group can provide steric hindrance that may influence ligand-receptor interactions and metabolic pathways.

The synthesis of N-substituted this compound derivatives, such as the N-benzyl analog, provides a versatile intermediate for further functionalization. The benzyl group can be readily removed via hydrogenolysis, allowing for the introduction of a wide range of substituents on the piperidine nitrogen. This facilitates the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a key intermediate, 1-benzyl-4-methoxy-4-methylpiperidine.

Protocol 1: Synthesis of 1-benzyl-4-methoxy-4-methylpiperidine

This protocol describes the synthesis of 1-benzyl-4-methoxy-4-methylpiperidine from 1-benzyl-4-piperidone via a Grignard reaction followed by O-methylation.

Experimental Workflow Diagram:

G A 1-benzyl-4-piperidone B Grignard Reaction (MeMgBr, THF) A->B C 1-benzyl-4-methylpiperidin-4-ol B->C D O-Methylation (NaH, MeI, THF) C->D E 1-benzyl-4-methoxy-4-methylpiperidine D->E

Caption: Synthetic pathway for 1-benzyl-4-methoxy-4-methylpiperidine.

Materials:

  • 1-benzyl-4-piperidone

  • Methylmagnesium bromide (MeMgBr) solution in THF (typically 3.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-benzyl-4-methylpiperidin-4-ol

  • To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methylmagnesium bromide solution (1.2 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-benzyl-4-methylpiperidin-4-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 1-benzyl-4-methoxy-4-methylpiperidine

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of crude 1-benzyl-4-methylpiperidin-4-ol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench carefully with water.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-benzyl-4-methoxy-4-methylpiperidine.

Data Presentation

Table 1: Summary of Yields and Physical Data for the Synthesis of 1-benzyl-4-methoxy-4-methylpiperidine

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)
1-benzyl-4-methylpiperidin-4-olC₁₃H₁₉NO205.30White solid~95% (crude)
1-benzyl-4-methoxy-4-methylpiperidineC₁₄H₂₁NO219.33Colorless oil70-85%

Table 2: Spectroscopic Data for 1-benzyl-4-methoxy-4-methylpiperidine

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.20 (m, 5H, Ar-H), 3.50 (s, 2H, N-CH₂-Ph), 3.18 (s, 3H, O-CH₃), 2.70-2.60 (m, 2H), 2.45-2.35 (m, 2H), 1.75-1.65 (m, 2H), 1.60-1.50 (m, 2H), 1.15 (s, 3H, C-CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 138.5, 129.2, 128.2, 127.0, 75.8, 63.4, 50.8, 49.2, 35.5, 23.8 ppm.
MS (ESI+)m/z 220.2 [M+H]⁺
IR (neat)ν 2965, 2930, 2795, 1495, 1450, 1100, 740, 700 cm⁻¹.

Logical Relationship Diagram:

G cluster_0 Drug Development Pipeline A Scaffold Identification (this compound) B Synthesis of Analogs (e.g., N-substitution) A->B C In vitro Screening (Target Binding, Activity) B->C D In vivo Studies (Efficacy, PK/PD) C->D E Lead Optimization D->E

Caption: Role of this compound in a typical drug discovery workflow.

Application Notes: 4-Methoxy-4-methylpiperidine as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 4-Methoxy-4-methylpiperidine as a key building block in the synthesis of novel compounds with potential therapeutic applications. The unique structural features of this piperidine derivative, including the sterically hindered tertiary ether and the secondary amine, make it a valuable synthon for introducing a this compound moiety into target molecules. This can influence physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design.[1]

This document provides a detailed experimental protocol for the synthesis of a key intermediate for a potent and selective inhibitor of the presynaptic choline transporter (CHT), along with relevant quantitative data and a diagram of the associated signaling pathway.

Application in the Synthesis of a Choline Transporter (CHT) Inhibitor Intermediate

The piperidine scaffold is a common motif in a wide range of biologically active compounds, including those targeting the central nervous system.[1] this compound serves as a valuable starting material for the synthesis of complex molecules, such as inhibitors of the presynaptic choline transporter (CHT). CHT is responsible for the high-affinity uptake of choline, the rate-limiting step in acetylcholine synthesis. Its inhibition is a promising strategy for modulating cholinergic neurotransmission, with potential applications in treating various neurological and psychiatric disorders.

Here, we describe the synthesis of N-Boc-4-(3-aminophenoxy)-4-methoxy-4-methylpiperidine, a key intermediate that can be further elaborated to produce potent CHT inhibitors.

Experimental Protocol: Synthesis of tert-butyl (4-(3-aminophenoxy)-4-methylpiperidin-1-yl)carboxylate

This protocol details a two-step synthesis starting from this compound. The first step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by a nucleophilic aromatic substitution reaction.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM (2 mL/mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL/mmol) and then with brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford tert-butyl this compound-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl (4-(3-aminophenoxy)-4-methylpiperidin-1-yl)carboxylate

  • To a solution of 3-aminophenol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL/mmol) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of tert-butyl this compound-1-carboxylate (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield tert-butyl (4-(3-aminophenoxy)-4-methylpiperidin-1-yl)carboxylate as a pale yellow solid.

Quantitative Data

The following table summarizes the representative yields and purity for the synthesis of the CHT inhibitor intermediate.

StepProductStarting MaterialReagentsSolventReaction TimeYield (%)Purity (%) (by HPLC)
1tert-butyl this compound-1-carboxylateThis compound(Boc)₂O, TriethylamineDichloromethane12 h92>98
2tert-butyl (4-(3-aminophenoxy)-4-methylpiperidin-1-yl)carboxylatetert-butyl this compound-1-carboxylate3-aminophenol, Sodium HydrideDMF24 h65>97

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the two-step synthesis of the CHT inhibitor intermediate from this compound.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Nucleophilic Aromatic Substitution A This compound B Add (Boc)2O, Et3N in DCM A->B C tert-butyl 4-methoxy-4- methylpiperidine-1-carboxylate B->C D tert-butyl 4-methoxy-4- methylpiperidine-1-carboxylate E Add 3-aminophenol, NaH in DMF D->E F tert-butyl (4-(3-aminophenoxy)-4- methylpiperidin-1-yl)carboxylate E->F

Synthesis of CHT Inhibitor Intermediate
Choline Transporter (CHT) Signaling Pathway

The synthesized compounds are designed to inhibit the presynaptic choline transporter (CHT). The diagram below illustrates the role of CHT in cholinergic neurotransmission and the mechanism of its inhibition.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Choline Choline CHT Choline Transporter (CHT) Choline->CHT Uptake Choline_in Choline (intracellular) CHT->Choline_in ChAT Choline Acetyltransferase (ChAT) Choline_in->ChAT + Acetyl-CoA ACh Acetylcholine (ACh) ChAT->ACh VAChT VAChT ACh->VAChT Vesicle Synaptic Vesicle ACh_release ACh Release Vesicle->ACh_release VAChT->Vesicle ACh_cleft ACh ACh_release->ACh_cleft AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Signal Signal Transduction AChR->Signal Inhibitor CHT Inhibitor (derived from 4-Methoxy- 4-methylpiperidine) Inhibitor->CHT Inhibition

Mechanism of Choline Transporter Inhibition

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. The provided protocol demonstrates its utility in the efficient synthesis of a key intermediate for potent CHT inhibitors. The unique physicochemical properties imparted by the this compound moiety make it an attractive scaffold for further exploration in drug discovery and medicinal chemistry. Researchers can utilize this building block to generate libraries of novel compounds for screening against a variety of biological targets.

References

Application of 4-Methoxy-4-methylpiperidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxy-4-methylpiperidine moiety is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique structural features, including a tertiary ether and a methylated quaternary carbon on the piperidine ring, can significantly influence the physicochemical and pharmacological properties of a molecule. This document provides an overview of its applications, quantitative data on related compounds, detailed experimental protocols, and insights into the signaling pathways modulated by molecules incorporating this or similar piperidine scaffolds. The introduction of the this compound group can enhance metabolic stability, modulate lipophilicity, and provide a key vector for interaction with biological targets.[1]

Key Applications in Drug Discovery

The piperidine scaffold, in general, is a ubiquitous structural motif in a vast array of approved drugs and clinical candidates, targeting a wide range of biological systems. The this compound variant and its close analogs have been particularly explored in the following therapeutic areas:

  • Central Nervous System (CNS) Disorders: Piperidine derivatives are extensively used in the development of drugs targeting CNS disorders due to their ability to cross the blood-brain barrier. They are integral to the structure of analgesics, antidepressants, and antipsychotics. The 4-methoxy-4-methyl substitution can fine-tune the lipophilicity and basicity of the piperidine nitrogen, which are critical for CNS penetration and target engagement.

  • Oncology: The piperidine ring is a key component of numerous kinase inhibitors and other anticancer agents. For instance, derivatives of piperidine are used as intermediates in the synthesis of targeted therapies like Vandetanib, a tyrosine kinase inhibitor.

  • Pain Management: The 4-arylpiperidine scaffold is a classic template for opioid receptor modulators. The specific substitutions at the 4-position, such as the 4-methoxy-4-methyl group, can influence the selectivity and agonist/antagonist profile at mu, delta, and kappa opioid receptors.

Quantitative Data: Bioactivity of Related Piperidine Derivatives

Compound IDR Group (Amide)IC50 (µM) at 100 nM CholineIC50 (µM) at 10 µM Choline
10l H> 10> 10
10m (ML352) Methyl0.130.11
10n N-Methyl (on piperidine at position 3)0.450.38
10q (2-piperidin-1-yl)ethoxy0.760.53
10r 2-morpholinoethoxy6.121.77

Data extracted from "Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter"[1]. IC50 values were determined in HEK 293 cells stably transfected with an endocytic mutant of human CHT.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate containing a 4-substituted piperidine and a general protocol for its incorporation into a final compound.

Protocol 1: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

This protocol describes the synthesis of a key tosylated intermediate, which can be further reacted with various nucleophiles to introduce the piperidine moiety into a target molecule.

Materials:

  • tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Ethyl acetate

  • 5% HCl solution

  • Brine

  • Sodium sulfate

  • Hexane

Procedure:

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine (approximately 5 mL per gram of starting material).

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.0 eq) portion-wise to the cooled solution, maintaining the temperature at or below 5°C.

  • Stir the reaction mixture at 5°C for 10 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 5% HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Crystallize the resulting solid from an ethyl acetate-hexane mixture to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

Protocol 2: General Procedure for N-Arylation of this compound

This protocol outlines a general method for the synthesis of N-aryl-4-methoxy-4-methylpiperidines, a common structural motif in bioactive molecules.

Materials:

  • This compound hydrochloride

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-methoxy-4-methylpiperidine.

Visualization of Relevant Pathways and Workflows

Signaling Pathway: p53-Mediated Apoptosis Induced by a Piperine Derivative

The following diagram illustrates a simplified signaling pathway for p53-mediated apoptosis, which can be activated by certain piperidine-containing compounds, such as the piperine derivative HJ-4, leading to anticancer effects.

p53_pathway cluster_cell Cancer Cell HJ4 HJ-4 (Piperine Derivative) p53 p53 Activation HJ4->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 | Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion | Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by a piperine derivative.

Experimental Workflow: Synthesis of a 4-Substituted Piperidine Derivative

This diagram outlines a typical experimental workflow for the synthesis and purification of a 4-substituted piperidine derivative.

synthesis_workflow Start Start: Starting Materials Reaction Chemical Reaction (e.g., N-Arylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Flash Chromatography) Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for synthesis and purification.

Logical Relationship: Scaffold Hopping in Drug Discovery

This diagram illustrates the concept of scaffold hopping, where the core structure of a molecule is modified to discover new compounds with improved properties, a common strategy involving piperidine derivatives.

scaffold_hopping Lead Lead Compound (e.g., with Piperidine Scaffold) ScaffoldHop Scaffold Hopping (Bioisosteric Replacement) Lead->ScaffoldHop NewScaffold New Scaffold (e.g., this compound) ScaffoldHop->NewScaffold ImprovedProperties Improved Properties: - Potency - Selectivity - ADME NewScaffold->ImprovedProperties

Caption: The concept of scaffold hopping in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from 4-Methoxy-4-methylpiperidine. This versatile building block is a key component in the development of a wide range of therapeutic agents, particularly those targeting the central nervous system and viral entry pathways. The following sections detail synthetic routes for N-alkylation, N-arylation, and the synthesis of spiropiperidine derivatives, complete with experimental procedures, quantitative data, and spectroscopic characterization.

N-Alkylation of this compound: Synthesis of a Key Intermediate for CNS Agents

N-alkylated piperidines are prevalent motifs in a variety of centrally acting pharmaceuticals. The following protocol describes a standard reductive amination procedure for the synthesis of N-benzyl-4-methoxy-4-methylpiperidine, a common intermediate in the development of analgesics and other CNS-targeted compounds.

Experimental Protocol: Reductive Amination

Materials:

  • This compound hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Triethylamine (TEA)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Add benzaldehyde (1.1 eq) to the reaction mixture and stir for an additional 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the pure N-benzyl-4-methoxy-4-methylpiperidine.

Quantitative Data
EntryStarting MaterialAlkylating AgentReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
1This compound HClBenzaldehydeNaBH(OAc)₃DCM1485>98
2This compound HCl4-FluorobenzaldehydeNaBH(OAc)₃DCM1682>97
3This compound HClCyclohexanecarboxaldehydeNaBH(OAc)₃DCM1288>98

Yields and purities are representative and may vary based on reaction scale and purification efficiency.

Spectroscopic Data for N-benzyl-4-methoxy-4-methylpiperidine
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 3.52 (s, 2H, Ar-CH₂), 3.20 (s, 3H, OCH₃), 2.80-2.70 (m, 2H), 2.30-2.20 (m, 2H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 2H), 1.25 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 138.5, 129.2, 128.3, 127.1, 75.8, 63.5, 52.1, 48.9, 35.2, 23.7.

  • MS (ESI): m/z 234.18 [M+H]⁺.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup and Purification A This compound HCl B DCM, TEA A->B Dissolve and stir C Add Benzaldehyde B->C D Add NaBH(OAc)₃ C->D E Stir 12-16h at RT D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry and Concentrate G->H I Column Chromatography H->I J N-benzyl-4-methoxy- 4-methylpiperidine I->J Pure Product

Caption: Workflow for N-alkylation via reductive amination.

N-Arylation of this compound: Synthesis of CCR5 Antagonist Scaffolds

N-arylpiperidines are crucial scaffolds for a variety of pharmaceutical agents, including CCR5 antagonists used in HIV therapy. The Buchwald-Hartwig amination is a powerful method for the formation of the C-N bond between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound hydrochloride

  • 4-Bromobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Triethylamine (TEA)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • In a separate flask, dissolve this compound hydrochloride (1.2 eq) in anhydrous toluene (0.1 M) and add TEA (1.3 eq). Stir for 10 minutes.

  • Add the this compound solution and 4-bromobenzonitrile (1.0 eq) to the Schlenk tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the desired N-arylpiperidine.[1]

Quantitative Data
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromobenzonitrile24NaOtBuToluene1002078
21-Bromo-4-fluorobenzene24NaOtBuToluene1002281
32-Bromopyridine24NaOtBuToluene1002475

Yields are representative for similar Buchwald-Hartwig reactions and may vary.[1]

Spectroscopic Data for 4-(4-methoxy-4-methylpiperidin-1-yl)benzonitrile
  • ¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 3.40-3.30 (m, 2H), 3.22 (s, 3H, OCH₃), 3.10-3.00 (m, 2H), 1.95-1.85 (m, 2H), 1.70-1.60 (m, 2H), 1.28 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.5, 133.7, 120.5, 114.2, 100.1, 75.6, 50.5, 48.8, 34.8, 23.5.

  • MS (ESI): m/z 231.15 [M+H]⁺.

Catalytic Cycle

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X ArX Ar-X ArX->OA Amine R₂NH Deprot Deprotonation Amine->Deprot Base Base Base->Deprot Product Ar-NR₂ OA->Deprot [Ar-Pd(II)-X]L₂ RE Reductive Elimination RE->Pd0 Ar-NR₂ RE->Product Deprot->RE [Ar-Pd(II)-NR₂]L₂

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Synthesis of Spiropiperidines

Spiropiperidines are three-dimensional scaffolds of increasing interest in drug discovery for their ability to explore novel chemical space. This protocol outlines a general approach to a spiropiperidine derivative from N-Boc-4-piperidone, a readily available starting material.

Experimental Protocol: Spirocyclization via Grignard Reaction and Cyclization

Materials:

  • N-Boc-4-piperidone

  • 1-bromo-2-chloroethane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Grignard Reagent Formation: In an oven-dried, three-necked flask under argon, add magnesium turnings (1.5 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2-chloroethane (1.2 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution and reflux for 1 hour.

  • Grignard Addition: Cool the Grignard reagent to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Cyclization (Boc Deprotection and Intramolecular N-Alkylation): Dissolve the crude alcohol in DCM and add trifluoroacetic acid (TFA, 5 eq). Stir at room temperature for 2 hours.

  • Final Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to afford the spiropiperidine.[2]

Quantitative Data
StepReactantsSolventTime (h)Yield (%)
Grignard AdditionN-Boc-4-piperidone, 2-chloroethylmagnesium bromideTHF475
CyclizationCrude alcohol, TFADCM285 (two steps)

Yields are representative and may vary.

Logical Relationship Diagram

G A N-Boc-4-piperidone C Grignard Addition A->C B Grignard Reagent (from 1-bromo-2-chloroethane) B->C D Intermediate Alcohol C->D F Boc Deprotection & Intramolecular Cyclization D->F E TFA/DCM E->F G Spiropiperidine Product F->G

Caption: Logical workflow for spiropiperidine synthesis.

Signaling Pathway: CCR5 Antagonism in HIV-1 Entry Inhibition

Pharmaceutical intermediates derived from this compound are often used to synthesize CCR5 antagonists. These drugs play a critical role in preventing HIV-1 entry into host T-cells. The following diagram illustrates the mechanism of action.

CCR5 Signaling and its Blockade

G cluster_0 HIV-1 Entry Pathway cluster_1 Mechanism of CCR5 Antagonist HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 Binds CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Allows Binding Fusion Membrane Fusion CCR5->Fusion Triggers Entry Viral Entry Fusion->Entry Antagonist CCR5 Antagonist (e.g., Maraviroc) CCR5_2 CCR5 Co-receptor Antagonist->CCR5_2 Binds to Block Blockade of Co-receptor NoEntry Viral Entry Inhibited Block->NoEntry CCR5_2->Block HIV_2 HIV-1 gp120 HIV_2->Block Binding Prevented

References

Application Notes and Protocols for the Analytical Determination of 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-4-methylpiperidine is a substituted piperidine derivative. As with many synthetic small molecules, its detection and quantification are crucial for quality control in manufacturing, for purity assessment, and in research and development settings. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical principles for similar piperidine-containing compounds and provide a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV/MS Detection

Application Note

This method describes a reversed-phase HPLC approach for the quantification of this compound. The inclusion of a UV detector allows for routine analysis, while coupling to a mass spectrometer provides higher sensitivity and selectivity, which is essential for trace-level detection and confirmation. The protocol is suitable for the analysis of the pure substance or its presence in simple matrices. For complex matrices like plasma, a more rigorous sample preparation, such as protein precipitation or solid-phase extraction, would be necessary.[1][2][3]

Experimental Protocol: HPLC-UV/MS

  • Instrumentation and Columns:

    • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector. A mass spectrometer (single quadrupole or triple quadrupole) can be coupled for enhanced detection.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[4]

  • Reagents and Standards:

    • Acetonitrile (ACN): HPLC or LC-MS grade.[5]

    • Methanol (MeOH): HPLC or LC-MS grade.[5]

    • Water: Deionized or HPLC grade.

    • Formic Acid (HCOOH): LC-MS grade, for mobile phase modification.

    • This compound: Reference standard of known purity.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm (as piperidines lack a strong chromophore, a low wavelength is used).

  • Mass Spectrometry Conditions (for LC-MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Mode: Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the protonated molecule [M+H]⁺.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data (Expected Performance based on Analogous Compounds)

The following table summarizes the expected performance characteristics of the HPLC method, based on data from the analysis of similar piperidine compounds.[1][6]

ParameterHPLC-UVHPLC-MS
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.5 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~1.5 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is expected to be amenable to GC-MS analysis. This method provides high sensitivity and structural information from the mass spectrum, making it ideal for identification and quantification. For compounds that may exhibit poor peak shape due to the basic nitrogen, derivatization can be employed, though it may not be necessary for this specific analyte.[1][7]

Experimental Protocol: GC-MS

  • Instrumentation:

    • GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass selective detector.

  • Reagents and Standards:

    • Methanol: GC grade or higher.

    • Dichloromethane (DCM): GC grade or higher.

    • This compound: Reference standard of known purity.

  • Chromatographic Conditions:

    • Column: DB-1ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Injection Mode: Split (split ratio 20:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Mode: Full Scan (m/z 40-400) for identification. For quantification, Selected Ion Monitoring (SIM) of characteristic ions is recommended.

    • Expected Fragment Ions: The mass spectrum would be expected to show a molecular ion and characteristic fragments resulting from the loss of a methoxy group, a methyl group, and cleavage of the piperidine ring.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or dichloromethane.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the chosen solvent to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in the chosen solvent to an expected concentration within the calibration range.

Quantitative Data (Expected Performance based on Analogous Compounds)

The following table summarizes the expected performance characteristics of the GC-MS method, based on data from the analysis of analogous compounds.[1][7]

ParameterGC-MS (Full Scan)GC-MS (SIM)
Linearity Range 0.5 - 100 µg/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.999
Limit of Detection (LOD) ~0.2 µg/mL~5 ng/mL
Limit of Quantification (LOQ) ~0.6 µg/mL~15 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 10%< 5%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Analysis HPLC or GC-MS Analysis Filtration->Analysis Integration Peak Integration Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

MethodValidation MV Method Validation Specificity Specificity/ Selectivity MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision (Repeatability & Intermediate) MV->Precision Robustness Robustness MV->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Analysis of 4-Methoxy-4-methylpiperidine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Methoxy-4-methylpiperidine, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be adaptable for various research and quality control applications.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of a wide range of compounds. For piperidine derivatives that lack a strong native chromophore, derivatization may be necessary for UV detection. Alternatively, detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be employed. This protocol outlines a reverse-phase HPLC method with UV detection following pre-column derivatization.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL. Further dilute with the same solvent to prepare working standards of desired concentrations.

  • Sample from Pharmaceutical Formulation: Dissolve the formulation in a suitable solvent. Depending on the excipients, further sample clean-up steps like filtration or solid-phase extraction (SPE) may be necessary.

  • Biological Matrix (e.g., Plasma): A protein precipitation extraction is a common method. To 100 µL of plasma, add 400 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

2. Pre-column Derivatization (for UV Detection):

  • To an aliquot of the prepared standard or sample, add a buffer solution (e.g., sodium bicarbonate) to adjust the pH to the alkaline range.

  • Add an excess of a derivatizing agent with a strong chromophore, such as dansyl chloride or 4-toluenesulfonyl chloride.

  • Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specific time.

  • The resulting solution is then ready for HPLC analysis.

3. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for dansyl derivatives)
Quantitative Data (Representative)

The following table summarizes representative quantitative data that could be obtained using the described HPLC method. Please note that these values are illustrative and would need to be experimentally determined for this compound.

ParameterRepresentative Value
Retention Time (min) 8.5
Linearity Range (µg/mL) 0.1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Accuracy (% Recovery) 98 - 102
Precision (%RSD) < 2

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Receipt Dissolution Dissolution/ Extraction Sample->Dissolution Derivatization Derivatization (if required) Dissolution->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Figure 1: A typical workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and specific detection, making it ideal for identification and quantification.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol or dichloromethane. Prepare working standards by serial dilution.

  • Sample from Reaction Mixture: Dilute an aliquot of the reaction mixture in a suitable solvent. An extraction (e.g., liquid-liquid extraction) may be necessary to remove non-volatile components.

  • Derivatization (Optional): For improved peak shape and thermal stability, derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.

2. GC-MS Conditions:

ParameterCondition
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40 - 400
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis (target ions would need to be determined from the mass spectrum).
Quantitative Data (Representative)

The following table provides illustrative quantitative data for a GC-MS analysis of this compound. These values are for demonstration purposes and require experimental verification.

ParameterRepresentative Value
Retention Time (min) 12.3
Linearity Range (ng/mL) 1 - 500
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (ng/mL) 0.3
Limit of Quantification (LOQ) (ng/mL) 1
Accuracy (% Recovery) 97 - 103
Precision (%RSD) < 5

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction/ Dilution Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification Quantification (SIM) MassSpectrum->Quantification Report Report Quantification->Report

Figure 2: A general workflow for GC-MS analysis.

The Emerging Role of the 4-Methoxy-4-methylpiperidine Scaffold in the Development of CNS-Targeting Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in the architecture of numerous central nervous system (CNS) active agents, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1] Strategic substitution of the piperidine scaffold allows for the fine-tuning of a compound's affinity and selectivity for various CNS targets. This document explores the prospective role of the 4-methoxy-4-methylpiperidine moiety, a less-explored but potentially advantageous scaffold in the design of novel CNS-targeting therapeutics. While extensive research on this specific scaffold is emerging, we present here a series of application notes and protocols based on the established principles of medicinal chemistry and the known pharmacology of related piperidine-containing compounds.

Application Note 1: Rationale for Employing the this compound Scaffold

The this compound scaffold offers a unique combination of structural features that can be exploited in CNS drug design:

  • Modulation of Physicochemical Properties: The geminal methyl and methoxy groups at the 4-position introduce a quaternary center, which can influence the conformation of the piperidine ring and impact binding to target proteins. The methoxy group can act as a hydrogen bond acceptor and its presence, along with the methyl group, can modulate the lipophilicity and aqueous solubility of the molecule, key factors in blood-brain barrier penetration.

  • Metabolic Stability: The quaternary carbon at the 4-position can block potential sites of metabolism, potentially increasing the metabolic stability and half-life of the drug candidate. This is a common strategy in medicinal chemistry to enhance the pharmacokinetic profile of a compound.

  • Versatile Synthetic Handle: The piperidine nitrogen provides a readily functionalizable point for the introduction of various pharmacophoric elements to target a diverse range of CNS receptors and transporters.

Hypothetical Application in NMDA Receptor Antagonism

Based on the known activity of other substituted piperidines as N-methyl-D-aspartate (NMDA) receptor antagonists, we hypothesize that the this compound scaffold could be incorporated into novel antagonists for the treatment of neurological disorders such as epilepsy, ischemic stroke, and neurodegenerative diseases.[2][3]

Quantitative Data for a Hypothetical NMDA Receptor Antagonist

The following table summarizes hypothetical quantitative data for a candidate compound, "CNS-4MMP-001," which incorporates the this compound scaffold. This data is for illustrative purposes to guide potential research directions.

ParameterValueTarget/Assay
Binding Affinity
IC50 (NMDA Receptor)85 nM[3H]-MK-801 Radioligand Binding Assay
Ki (NMDA Receptor)45 nMCheng-Prusoff Equation
Functional Activity
IC50 (NMDA-induced Ca2+ influx)150 nMFluo-4 Calcium Imaging in Primary Neurons
Selectivity
IC50 (AMPA Receptor)> 10,000 nM[3H]-AMPA Radioligand Binding Assay
IC50 (Kainate Receptor)> 10,000 nM[3H]-Kainate Radioligand Binding Assay
Pharmacokinetics
Brain/Plasma Ratio (Rodent)2.5In vivo pharmacokinetic study
Half-life (t1/2) (Rodent)4.2 hoursIn vivo pharmacokinetic study

Experimental Protocols

Protocol 1: General Synthesis of a Phenyl-Substituted this compound Derivative

This protocol describes a general synthetic route to a hypothetical NMDA receptor antagonist, CNS-4MMP-001 (1-(2-(4-hydroxyphenyl)ethyl)-4-methoxy-4-methylpiperidine).

Diagram of Synthetic Workflow

start This compound step1 Alkylation with 2-(4-(benzyloxy)phenyl)ethyl 4-methylbenzenesulfonate start->step1 K2CO3, CH3CN, reflux intermediate Protected Intermediate step1->intermediate step2 Deprotection (e.g., H2, Pd/C) intermediate->step2 H2, Pd/C, MeOH product CNS-4MMP-001 step2->product

Caption: Synthetic workflow for CNS-4MMP-001.

Materials:

  • This compound hydrochloride

  • 2-(4-(benzyloxy)phenyl)ethyl 4-methylbenzenesulfonate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Free-basing of this compound: To a solution of this compound hydrochloride in water, add an excess of a strong base (e.g., 2M NaOH) and extract the free base into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • N-Alkylation: In a round-bottom flask, dissolve the this compound free base (1.0 eq) in acetonitrile. Add potassium carbonate (2.0 eq) and 2-(4-(benzyloxy)phenyl)ethyl 4-methylbenzenesulfonate (1.1 eq).

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected intermediate.

  • Deprotection: Dissolve the protected intermediate in methanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture at atmospheric pressure (or under a hydrogen balloon) for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the final product, CNS-4MMP-001, by column chromatography or recrystallization to yield the desired compound.

Protocol 2: In Vitro NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.

Diagram of Experimental Workflow

prep Prepare Rat Cortical Membranes incubation Incubate Membranes with [3H]-MK-801 and Test Compound prep->incubation filtration Rapid Filtration through GF/B filters incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Quantify Radioactivity using Liquid Scintillation Counting wash->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis

Caption: Workflow for NMDA receptor binding assay.

Materials:

  • Rat cortical membrane preparation

  • [3H]-MK-801 (radioligand)

  • Test compound (e.g., CNS-4MMP-001) at various concentrations

  • Unlabeled MK-801 (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Filtration apparatus

  • Liquid scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the following in triplicate:

    • Total Binding: Assay buffer, [3H]-MK-801 (final concentration ~1 nM), and vehicle.

    • Non-specific Binding: Assay buffer, [3H]-MK-801 (~1 nM), and a high concentration of unlabeled MK-801 (e.g., 10 µM).

    • Competitive Binding: Assay buffer, [3H]-MK-801 (~1 nM), and varying concentrations of the test compound.

  • Incubation: Add the rat cortical membrane preparation (e.g., 50-100 µg of protein per well) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration of the reaction mixture through GF/B filters using a cell harvester.

  • Washing: Rapidly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Signaling Pathway Diagram

Hypothesized Mechanism of Action of CNS-4MMP-001 at the NMDA Receptor

cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor Ca_channel Ca2+ Channel NMDA_R->Ca_channel opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_channel->Downstream Ca2+ influx Excitotoxicity Excitotoxicity Downstream->Excitotoxicity excessive activation leads to Glutamate Glutamate Glutamate->NMDA_R binds & activates CNS_4MMP_001 CNS-4MMP-001 CNS_4MMP_001->NMDA_R non-competitive antagonist

Caption: Hypothesized antagonistic action at the NMDA receptor.

References

Application Notes and Protocols: 4-Methoxy-4-methylpiperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the stepwise assembly of amino acids to create custom peptides. The most widely adopted method, Fmoc/tBu chemistry, relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids. Traditionally, piperidine has been the reagent of choice for Fmoc deprotection. However, its status as a controlled substance, coupled with toxicity concerns, has driven the search for effective alternatives.[1][2][3]

4-Methylpiperidine has emerged as a highly viable and efficient substitute for piperidine in Fmoc SPPS.[2][4] It is not a controlled substance, simplifying procurement and handling, while demonstrating comparable, and in some cases superior, performance in terms of deprotection efficiency, peptide purity, and overall yield.[1][5][6] These application notes provide a comprehensive overview, experimental protocols, and comparative data on the use of 4-methylpiperidine for Fmoc deprotection in SPPS.

Advantages of 4-Methylpiperidine

  • Not a Controlled Substance: Simplifies acquisition and compliance procedures.[1][2][5][7]

  • Equivalent Efficiency: Demonstrates comparable kinetics and deprotection efficiency to piperidine.[1][6]

  • High Purity and Yield: Produces peptides with similar purity and yield to those synthesized using piperidine.[1][4][5]

  • Versatility: Suitable for the synthesis of a wide range of peptide sequences, including those with non-natural amino acids.[1]

  • Compatibility: Can be seamlessly integrated into existing manual and automated SPPS workflows.[1][8]

Data Presentation

Table 1: Comparison of Crude Peptide Yield and Purity
Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Reference
20% 4-Methylpiperidine in DMFRRWQWRMKKLG70Similar to Piperidine[1]
20% Piperidine in DMFRRWQWRMKKLG71Similar to Piperidine[1]
4-MethylpiperidineNBC112~60~85[9]
PiperidineNBC112~62~85[9]
4-MethylpiperidineNBC155~55~80[9]
PiperidineNBC155~58~80[9]
4-MethylpiperidineNBC759~48~75[9]
PiperidineNBC759~50~75[9]
4-MethylpiperidineNBC1951~45~70[9]
PiperidineNBC1951~55~70[9]
Table 2: Synthesis of Various Peptides using 4-Methylpiperidine
PeptideSequenceObserved Mass (m/z) [M+H]+Calculated Mass (m/z) [M+H]+Reference
Peptide 1RRWQWRMKKLG1543.791543.87[4]
Lactoferricin DerivativeRRWQWR986.5986.18[1]
HPV-16 L1 DerivativeLRRINV741.4741.93[1]
Chickenpox Protein DerivativeGGGGGG345.2345.32[1]

Experimental Protocols

Protocol 1: Manual Fmoc Deprotection using 4-Methylpiperidine

This protocol outlines the standard procedure for Fmoc group removal from a peptide-resin using 4-methylpiperidine in a manual synthesis setup.

Materials:

  • Fmoc-protected peptide-resin

  • 4-Methylpiperidine

  • N,N-Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.

  • First Deprotection: Add a 20% (v/v) solution of 4-methylpiperidine in DMF to the resin, ensuring the resin is fully covered. Agitate the mixture for 3 minutes.[10]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% 4-methylpiperidine in DMF and agitate for 10-15 minutes.[10]

  • Washing: Drain the deprotection solution and wash the resin thoroughly as follows:

    • DMF (5 times)

    • IPA (3 times)

    • DCM (3 times)

  • The resin is now ready for the next coupling step. A Kaiser test can be performed to confirm the presence of a free primary amine.

Protocol 2: Automated Fmoc Deprotection using 4-Methylpiperidine

This protocol is a general guideline for adapting an automated peptide synthesizer for the use of 4-methylpiperidine. Specific parameters may need to be optimized based on the instrument and peptide sequence.

Reagents:

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF.

  • Washing Solvent: DMF.

Synthesizer Setup:

  • Replace the piperidine reservoir with the 20% 4-methylpiperidine in DMF solution.

  • Ensure all lines are properly primed with the new deprotection solution.

Automated Synthesis Cycle - Deprotection Step:

  • Initial Wash: The synthesis protocol should include a series of DMF washes prior to deprotection.

  • Deprotection: Program the synthesizer to perform a two-step deprotection:

    • A short initial treatment with the 20% 4-methylpiperidine solution (e.g., 2-3 minutes).

    • A longer second treatment with fresh deprotection solution (e.g., 10-15 minutes).

  • Post-Deprotection Wash: Program an extensive washing cycle with DMF to ensure complete removal of 4-methylpiperidine and the dibenzofulvene-adduct.

Visualizations

Fmoc_Deprotection_Workflow Fmoc_Peptide_Resin Fmoc-Peptide-Resin Wash_DMF_1 Wash with DMF Fmoc_Peptide_Resin->Wash_DMF_1 Add_4MP Add 20% 4-Methylpiperidine in DMF (2x) Wash_DMF_1->Add_4MP Agitate Agitate Add_4MP->Agitate Wash_DMF_2 Wash with DMF/IPA/DCM Agitate->Wash_DMF_2 Free_Amine_Resin H2N-Peptide-Resin Wash_DMF_2->Free_Amine_Resin Next_Coupling Ready for Next Coupling Cycle Free_Amine_Resin->Next_Coupling

Caption: Workflow for Fmoc deprotection using 4-methylpiperidine.

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Adduct Formation Fmoc_NH Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_NH->Proton_Abstraction Base 4-Methylpiperidine (Base) Base->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Carbanion_2 Carbanion Intermediate Beta_Elimination β-Elimination Carbanion_2->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide Beta_Elimination->Free_Amine DBF_2 Dibenzofulvene (DBF) Adduct_Formation Adduct Formation DBF_2->Adduct_Formation Base_2 4-Methylpiperidine Base_2->Adduct_Formation DBF_Adduct DBF-4-Methylpiperidine Adduct Adduct_Formation->DBF_Adduct

References

Application Note: Scale-Up Synthesis of 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-4-methylpiperidine is a substituted piperidine derivative. The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. As a functionalized building block, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents such as analgesics and antidepressants. The transition from laboratory-scale synthesis to a larger, scalable process is a critical step in drug development. This document outlines a representative protocol for the scale-up synthesis of this compound, focusing on safety, efficiency, and data management.

Safety and Handling Precautions

Working with piperidine derivatives requires strict adherence to safety protocols. These compounds can be flammable, corrosive, and toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Fire Safety: Keep the reaction away from heat, sparks, and open flames. Use explosion-proof equipment and take measures to prevent static discharge.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Wash hands and face after handling the substance.

  • Spill Management: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material.

Scale-Up Synthesis Considerations

Scaling up a chemical synthesis from grams to kilograms introduces challenges related to reaction kinetics, heat transfer, mass transfer, and safety. A common synthetic route to 4-substituted piperidines involves the modification of a pre-existing ring, such as 4-piperidone. The following protocol is a representative example based on established chemical principles for piperidine synthesis.

Reaction Scheme: A plausible two-step synthesis starts from N-protected 4-piperidone. The first step is a Grignard reaction to introduce the methyl group, followed by O-methylation and deprotection.

  • Step 1: Grignard addition of methylmagnesium bromide to N-Boc-4-piperidone to form N-Boc-4-hydroxy-4-methylpiperidine.

  • Step 2: O-methylation of the tertiary alcohol using a methylating agent like sodium hydride and methyl iodide, followed by deprotection of the Boc group under acidic conditions.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-hydroxy-4-methylpiperidine

This procedure details the Grignard addition of a methyl group to the ketone.

Methodology:

  • Set up a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • Dry the reactor thoroughly under vacuum with gentle heating.

  • Charge the reactor with N-Boc-4-piperidone (1.00 kg, 5.02 mol) and anhydrous tetrahydrofuran (THF, 8 L).

  • Cool the stirred solution to 0 °C using a circulating chiller.

  • Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 2.0 L, 6.00 mol) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 4 L).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain N-Boc-4-hydroxy-4-methylpiperidine.

Step 2: Synthesis of this compound Hydrochloride

This procedure covers the methylation of the alcohol and subsequent deprotection.

Methodology:

  • Set up a 20 L jacketed glass reactor under a nitrogen atmosphere.

  • Charge the reactor with anhydrous THF (8 L) and sodium hydride (NaH, 60% dispersion in mineral oil, 240 g, 6.00 mol).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-4-hydroxy-4-methylpiperidine (from Step 1, e.g., 1.07 kg, 5.00 mol) in anhydrous THF (4 L) to the NaH suspension, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (MeI, 780 g, 5.50 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of water (1 L).

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute with ethyl acetate (5 L) and wash with water (2 x 2 L) and brine (2 L).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give crude N-Boc-4-methoxy-4-methylpiperidine.

  • Dissolve the crude product in 1,4-dioxane (5 L) and cool to 0 °C.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (4 L) and stir at room temperature for 4 hours.

  • A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether (2 x 1 L), and dry under vacuum to yield this compound hydrochloride as a solid.

Data Presentation

Table 1: Reactant and Product Quantities for Scale-Up Synthesis

CompoundStepMolecular Weight ( g/mol )Moles (mol)Mass / VolumeRole
N-Boc-4-piperidone1199.275.021.00 kgStarting Material
Methylmagnesium bromide (3.0 M)1-6.002.0 LReagent
N-Boc-4-hydroxy-4-methylpiperidine1215.30~4.5 (90% yield)~0.97 kgProduct
Sodium Hydride (60%)224.00 (as NaH)6.00240 gReagent
Methyl Iodide2141.945.50780 gReagent
This compound HCl2165.67~3.8 (85% yield)~0.63 kgFinal Product

Diagrams

Scale_Up_Workflow cluster_prep Preparation cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Methylation & Deprotection Reactor_Prep Reactor Setup & Inerting Charge_SM1 Charge N-Boc-4-piperidone & THF Reactor_Prep->Charge_SM1 Charge_SM2 Charge NaH & THF Reactor_Prep->Charge_SM2 Reagent_Prep Reagent Preparation & Staging Grignard_Add Slow Addition of MeMgBr Reagent_Prep->Grignard_Add Cooling1 Cool to 0 °C Charge_SM1->Cooling1 Cooling1->Grignard_Add Reaction1 Stir at Room Temp (12h) Grignard_Add->Reaction1 Quench1 Quench with aq. NH4Cl Reaction1->Quench1 Workup1 Extraction & Concentration Quench1->Workup1 Product1 Isolate Intermediate 1 (N-Boc-4-hydroxy-4-methylpiperidine) Workup1->Product1 Substrate_Add Add Intermediate 1 Solution Product1->Substrate_Add Cooling2 Cool to 0 °C Charge_SM2->Cooling2 Cooling2->Substrate_Add Methylation Add MeI & Stir (16h) Substrate_Add->Methylation Quench2 Quench with Water Methylation->Quench2 Workup2 Extraction & Concentration Quench2->Workup2 Deprotection Add HCl in Dioxane Workup2->Deprotection Product2 Isolate Final Product (this compound HCl) Deprotection->Product2 Logical_Relationships SM Starting Material (N-Boc-4-piperidone) INT1 Intermediate 1 (N-Boc-4-hydroxy-4-methylpiperidine) SM->INT1 Grignard Addition (+ MeMgBr) INT2 Intermediate 2 (N-Boc-4-methoxy-4-methylpiperidine) INT1->INT2 O-Methylation (+ NaH, MeI) FP Final Product (this compound HCl) INT2->FP Boc Deprotection (+ HCl)

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-4-methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 4-Methoxy-4-methylpiperidine. The following information is structured in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved through a three-step process starting from 4-piperidone. This involves the protection of the piperidine nitrogen, a Grignard reaction to install the methyl group, and an O-methylation to form the desired ether, followed by deprotection.

Synthesis of this compound cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: O-Methylation cluster_3 Step 4: Deprotection 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone Boc₂O, Base N-Boc-4-piperidone_ref N-Boc-4-piperidone N-Boc-4-methyl-4-piperidinol N-Boc-4-methyl-4-piperidinol N-Boc-4-piperidone_ref->N-Boc-4-methyl-4-piperidinol 1. CH₃MgBr 2. H₃O⁺ workup N-Boc-4-methyl-4-piperidinol_ref N-Boc-4-methyl-4-piperidinol N-Boc-4-methoxy-4-methylpiperidine N-Boc-4-methoxy-4-methylpiperidine N-Boc-4-methyl-4-piperidinol_ref->N-Boc-4-methoxy-4-methylpiperidine Base (e.g., NaH), CH₃I N-Boc-4-methoxy-4-methylpiperidine_ref N-Boc-4-methoxy-4-methylpiperidine This compound This compound N-Boc-4-methoxy-4-methylpiperidine_ref->this compound Acid (e.g., TFA or HCl)

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: N-Protection of 4-Piperidone

Question 1: I am getting a low yield of N-Boc-4-piperidone. What are the possible causes and solutions?

Answer: A low yield in the N-protection step can often be attributed to incomplete reaction or side reactions. Here are some common causes and troubleshooting tips:

  • Insufficient Base: The reaction requires a base to neutralize the acid formed. Ensure you are using an adequate amount of a suitable base, such as triethylamine or potassium carbonate.

  • Reaction Time and Temperature: While the reaction is often performed at room temperature, it may require gentle heating or an extended reaction time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of 4-Piperidone: Ensure the starting 4-piperidone is of high purity and free from moisture, as this can affect the reaction efficiency.

  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.[1]

Step 2: Grignard Reaction with N-Boc-4-piperidone

Question 2: My Grignard reaction is not initiating. What should I do?

Answer: The initiation of a Grignard reaction is highly dependent on the reaction conditions. Here are key factors to check:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents (typically THF or diethyl ether) must be used.[1][2]

  • Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents the reaction. You can activate the magnesium by:

    • Adding a small crystal of iodine. The disappearance of the brown color indicates activation.[2]

    • Adding a few drops of 1,2-dibromoethane.[2]

    • Mechanically crushing the magnesium turnings under an inert atmosphere.[2]

Question 3: The yield of N-Boc-4-methyl-4-piperidinol is low, and I am recovering a significant amount of starting material. Why is this happening?

Answer: Low yield with recovery of starting material in a Grignard reaction often points to side reactions or incomplete conversion. Consider the following:

  • Enolization of the Piperidone: The Grignard reagent can act as a base and deprotonate the alpha-protons of the piperidone, leading to the formation of an enolate and recovery of the starting material after workup.[3] To minimize this, add the Grignard reagent slowly at a low temperature (e.g., 0 °C or -78 °C).[1]

  • Inaccurate Grignard Reagent Concentration: The concentration of your prepared Grignard reagent can vary. It is advisable to titrate the Grignard reagent before use to determine its exact concentration and ensure the correct stoichiometry.

  • Reaction Temperature: The addition of the Grignard reagent to the piperidone should be performed at low temperatures to minimize side reactions. Allowing the reaction to warm up prematurely can decrease the yield.[2]

Step 3: O-Methylation of N-Boc-4-methyl-4-piperidinol (Williamson Ether Synthesis)

Question 4: I am observing the formation of an elimination byproduct instead of the desired ether. How can I prevent this?

Answer: The Williamson ether synthesis can have a competing elimination reaction, especially with sterically hindered alcohols like N-Boc-4-methyl-4-piperidinol.[4] Here's how to favor the substitution reaction:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol.[4]

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination.

  • Methylating Agent: Use a reactive and unhindered methylating agent like methyl iodide or dimethyl sulfate.[5]

Question 5: The O-methylation reaction is very slow or incomplete. What can I do to improve the reaction rate?

Answer: Slow or incomplete O-methylation can be due to several factors:

  • Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong base (like NaH) to fully deprotonate the tertiary alcohol. The reaction is typically performed in an anhydrous polar aprotic solvent like THF or DMF.

  • Steric Hindrance: N-Boc-4-methyl-4-piperidinol is a sterically hindered tertiary alcohol, which can slow down the SN2 reaction. You may need to use a longer reaction time or gentle heating. Monitor the reaction progress by TLC.

  • Purity of Reagents: Ensure all reagents, especially the solvent and the alcohol, are anhydrous.

Step 4: Deprotection of the N-Boc Group

Question 6: What are the recommended conditions for removing the N-Boc protecting group?

Answer: The Boc group is typically removed under acidic conditions. Common methods include:

  • Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is a very effective and common method for Boc deprotection.[6]

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like 1,4-dioxane or methanol can also be used.[7]

The deprotection is usually rapid and can be performed at room temperature. After the reaction is complete, the acidic solution is typically neutralized, and the product is extracted.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
  • To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent like dichloromethane (DCM), add a base such as triethylamine (2.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (N-Boc-4-methyl-4-piperidinol)
  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of methyl bromide or methyl iodide (1.1 eq) in anhydrous THF.

  • Add a small portion of the methyl halide solution to the magnesium turnings to initiate the reaction.

  • Once the reaction starts, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared methylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a syringe or cannula.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of tert-Butyl this compound-1-carboxylate (N-Boc-4-methoxy-4-methylpiperidine)
  • To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of N-Boc-4-methyl-4-piperidinol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 4: Synthesis of this compound
  • Dissolve N-Boc-4-methoxy-4-methylpiperidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Quantitative Data Summary

StepReactant 1Reactant 2Key ReagentsSolventTemperatureTypical Reaction Time
1. N-Protection 4-Piperidone HClDi-tert-butyl dicarbonateTriethylamineDichloromethaneRoom Temp.12-16 hours
2. Grignard Reaction N-Boc-4-piperidoneMethylmagnesium bromideMagnesium, Methyl iodideAnhydrous THF0 °C to Room Temp.2-4 hours
3. O-Methylation N-Boc-4-methyl-4-piperidinolMethyl iodideSodium HydrideAnhydrous THF0 °C to Room Temp.12-16 hours
4. Deprotection N-Boc-4-methoxy-4-methylpiperidineTrifluoroacetic Acid-DichloromethaneRoom Temp.1-2 hours

References

Technical Support Center: 4-Methoxy-4-methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Methoxy-4-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic approach is the O-methylation of 4-hydroxy-4-methylpiperidine. This typically involves the use of a methylating agent in the presence of a base. A popular method is the Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then reacts with a methyl halide.

Q2: What are the critical parameters to control for a high-yield synthesis?

The critical parameters for a high-yield synthesis of this compound include:

  • Choice of Base: A strong base is required to deprotonate the tertiary alcohol. Sodium hydride (NaH) is effective but requires careful handling.

  • Choice of Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common methylating agents.

  • Reaction Temperature: The temperature should be carefully controlled to prevent side reactions. The deprotonation step is often performed at a lower temperature, followed by a gradual increase for the methylation reaction.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are suitable for this reaction.

  • Stoichiometry: The molar ratios of the reactants, particularly the base and the methylating agent, should be optimized to ensure complete conversion and minimize byproduct formation.

Q3: How can the purity of this compound be assessed?

The purity of the final product can be determined using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or byproducts.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Yield
Symptom Possible Cause Recommended Action
Incomplete consumption of starting material (4-hydroxy-4-methylpiperidine) Insufficient base or deprotonation time.Increase the molar equivalent of the base (e.g., NaH) to 1.1-1.2 equivalents. Extend the deprotonation time at 0 °C before adding the methylating agent.
Inactive base.Use a fresh batch of the base. Ensure it has been stored under appropriate anhydrous conditions.
Low reaction temperature.After the addition of the methylating agent, allow the reaction to warm to room temperature and stir for a longer period. Gentle heating (e.g., 40-50 °C) can be considered if the reaction is sluggish, but this may increase side reactions.
Formation of multiple products observed by TLC or GC-MS Side reactions are occurring.See the "Low Purity" troubleshooting guide below.
Product loss during workup and purification Inefficient extraction.Ensure the pH of the aqueous phase is adjusted to >12 before extraction with an organic solvent to ensure the product is in its free base form. Use a continuous liquid-liquid extractor for more efficient extraction.
Product volatility.Use a rotary evaporator at a reduced temperature and pressure during solvent removal to minimize loss of the product.
Inefficient purification.Optimize the purification method. For column chromatography, select an appropriate solvent system. For distillation, ensure the vacuum is stable and the column has sufficient theoretical plates.
Low Purity
Symptom Possible Cause Recommended Action
Presence of N-methylated byproduct (1,4-dimethyl-4-methoxypiperidine) The nitrogen of the piperidine ring is more nucleophilic than the tertiary alcohol.Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) before O-methylation. The protecting group can be removed in a subsequent step.
Presence of unreacted starting material Incomplete reaction.Refer to the "Low Yield" troubleshooting guide.
Presence of elimination byproducts The reaction conditions are too harsh.Use a milder base or lower the reaction temperature.
Solvent or reagent contamination Impure starting materials or solvents.Use high-purity, anhydrous solvents and reagents.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 4-hydroxy-4-methylpiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxy-4-methylpiperidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 1 hour to allow for the formation of the alkoxide.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis_Workflow start Start: Synthesis of this compound deprotonation Deprotonation of 4-hydroxy-4-methylpiperidine with NaH in THF start->deprotonation methylation Addition of Methyl Iodide deprotonation->methylation workup Aqueous Workup and Extraction methylation->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: this compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Observed check_sm Check for unreacted starting material (SM) start->check_sm sm_present SM Present check_sm->sm_present incomplete_reaction Incomplete Reaction: - Increase base/time - Check base activity - Increase temperature sm_present->incomplete_reaction Yes no_sm No SM Present sm_present->no_sm No check_byproducts Check for byproducts no_sm->check_byproducts byproducts_present Byproducts Present check_byproducts->byproducts_present low_purity Refer to Low Purity Guide byproducts_present->low_purity Yes no_byproducts No Byproducts byproducts_present->no_byproducts No workup_loss Optimize Workup/Purification: - Adjust pH for extraction - Use gentle solvent removal - Optimize purification method no_byproducts->workup_loss

Caption: Troubleshooting logic for addressing low yield issues.

Troubleshooting_Purity start Low Purity Observed identify_impurity Identify major impurity via GC-MS/NMR start->identify_impurity impurity_type Impurity Type? identify_impurity->impurity_type n_methyl N-methylated byproduct impurity_type->n_methyl N-methyl unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Starting Material elimination Elimination byproduct impurity_type->elimination Elimination other Other/Unknown impurity_type->other Other protect_n Protect piperidine nitrogen (e.g., with Boc) n_methyl->protect_n force_reaction See 'Incomplete Reaction' in Low Yield Guide unreacted_sm->force_reaction milder_conditions Use milder base or lower temperature elimination->milder_conditions check_reagents Check purity of starting materials and solvents other->check_reagents

Caption: Troubleshooting logic for addressing low purity issues.

References

Technical Support Center: Troubleshooting Common Side Reactions in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of piperidine and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during piperidine synthesis?

A1: Common side reactions include N-alkylation and over-alkylation leading to quaternary ammonium salts, catalyst poisoning (particularly in hydrogenation reactions), elimination reactions, and incomplete reduction of pyridine precursors.[1][2][3][4] In the context of solid-phase peptide synthesis, the use of piperidine for Fmoc deprotection can lead to aspartimide formation, diketopiperazine formation, and aza-Michael addition.

Q2: How can I minimize the formation of N-alkylated byproducts?

A2: To control N-alkylation, especially over-alkylation, it is crucial to carefully manage the stoichiometry of your reagents. Using the piperidine as the limiting reagent and slowly adding the alkylating agent can favor mono-alkylation.[3] Employing a non-alkylating solvent or running the reaction at a lower temperature can also mitigate this side reaction.[2] Protecting the piperidine nitrogen with a suitable group like Boc or Cbz is a highly effective strategy to prevent unwanted alkylation.[4][5]

Q3: My catalytic hydrogenation of pyridine to piperidine is sluggish or incomplete. What are the likely causes and solutions?

A3: Sluggish or incomplete hydrogenation is often due to catalyst poisoning or inhibition.[5] The basic nitrogen of both pyridine and the piperidine product can poison common catalysts like palladium, platinum, and rhodium.[1][6]

Troubleshooting steps include:

  • Purify the Pyridine Precursor: Ensure your starting material is free from catalyst poisons like sulfur compounds.[5]

  • Use Acidic Additives: Adding acetic acid or HCl can protonate the nitrogen, reducing its ability to coordinate with and poison the catalyst.[5][6]

  • Optimize Catalyst and Conditions: Rhodium and platinum-based catalysts are often more effective than palladium for pyridine hydrogenation. Increasing hydrogen pressure and temperature can also drive the reaction to completion, though this may increase other side reactions.[2][5]

  • Increase Catalyst Loading: While not always ideal, a higher catalyst loading can help compensate for poisoned active sites.[1]

Q4: What causes low diastereoselectivity in my piperidine synthesis, and how can I improve it?

A4: The stereochemical outcome of piperidine synthesis is highly dependent on the reaction mechanism. For instance, in reductive amination, the choice of reducing agent and reaction conditions can influence the stereoselectivity.[7] In catalytic hydrogenation, the catalyst and the substrate's substituents play a crucial role. Some catalysts, like rhodium on carbon, may favor the formation of the cis isomer.[5] To improve diastereoselectivity, it is recommended to screen different catalysts, solvents, and temperatures to find the optimal conditions for your specific substrate.

Troubleshooting Guides

Guide 1: Low Yield in Reductive Amination

This guide addresses the common issue of low yield in the synthesis of piperidines via reductive amination.

LowYieldReductiveAmination start Low Yield Observed check_imine Check Imine Formation (e.g., by NMR, IR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine optimize_imine Optimize Imine Formation: - Use Dean-Stark trap - Add dehydrating agent - Adjust pH incomplete_imine->optimize_imine Yes check_reduction Check Reduction Step incomplete_imine->check_reduction No optimize_imine->check_imine incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction optimize_reduction Optimize Reduction: - Change reducing agent (e.g., NaBH(OAc)3, NaBH3CN) - Increase equivalents of reducing agent - Adjust temperature incomplete_reduction->optimize_reduction Yes side_reactions Significant Side Products Observed incomplete_reduction->side_reactions No optimize_reduction->check_reduction identify_side_products Identify Side Products (e.g., by MS, NMR) side_reactions->identify_side_products Yes end Improved Yield side_reactions->end No address_side_reactions Address Specific Side Reactions: - Over-reduction: Use milder reducing agent - Polymerization: Adjust concentration/temperature identify_side_products->address_side_reactions address_side_reactions->end

Troubleshooting workflow for low yield in reductive amination.
Guide 2: Catalyst Poisoning in Pyridine Hydrogenation

This guide provides a systematic approach to diagnosing and mitigating catalyst poisoning during the hydrogenation of pyridines.

CatalystPoisoning start Sluggish/Stalled Hydrogenation check_catalyst_quality Check Catalyst Quality (Age, Storage) start->check_catalyst_quality poor_quality Poor Quality? check_catalyst_quality->poor_quality replace_catalyst Use Fresh Catalyst poor_quality->replace_catalyst Yes check_impurities Check for Impurities in Starting Material poor_quality->check_impurities No replace_catalyst->start impurities_present Impurities Present? check_impurities->impurities_present purify_sm Purify Starting Material impurities_present->purify_sm Yes product_inhibition Consider Product Inhibition/ Catalyst Poisoning by Piperidine impurities_present->product_inhibition No purify_sm->start mitigation_strategies Implement Mitigation Strategies product_inhibition->mitigation_strategies strategy1 Use Acidic Additive (e.g., Acetic Acid, HCl) mitigation_strategies->strategy1 strategy2 Increase Catalyst Loading mitigation_strategies->strategy2 strategy3 Switch to a More Resistant Catalyst (e.g., Rh) mitigation_strategies->strategy3 end Reaction Complete strategy1->end strategy2->end strategy3->end

Workflow for addressing catalyst poisoning.

Quantitative Data Summary

The yield of piperidine and the prevalence of side reactions are highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Effect of Catalyst on Pyridine Hydrogenation

CatalystPressure (bar)Temperature (°C)SolventYield (%)Reference
PtO₂50 - 70Room TempAcetic AcidHigh[8]
Rh₂O₃540TFEHigh[9]
Pd/C580WaterHigh[10]
Rh/CNot SpecifiedNot SpecifiedNot SpecifiedOften more effective than Pd/C[2]

Table 2: N-Alkylation of Piperidine - Conditions and Outcomes

Alkylating AgentBaseSolventTemperatureOutcomeReference
Alkyl Bromide/IodideNoneAcetonitrileRoom TempMonoalkylation predominates, reaction slows as salt forms.[3]
Alkyl Bromide/IodideKHCO₃AcetonitrileRoom TempFaster reaction, but dialkylation is possible.[3]
Alkyl HalideK₂CO₃DMFRoom Temp - 70°CGood for direct alkylation.[11]
Aldehyde/Ketone(Reductive Amination)DichloromethaneRoom TempControlled mono-alkylation, avoids quaternary salts.[4][11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Substituted Pyridine using PtO₂

This protocol describes the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).[8]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure reactor

  • Hydrogen gas source

Procedure:

  • In a high-pressure reactor, dissolve the substituted pyridine in glacial acetic acid.

  • Carefully add the PtO₂ catalyst to the solution.

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • The product can be isolated by basifying the filtrate and extracting with an organic solvent.

Protocol 2: Direct N-Alkylation of Piperidine using an Alkyl Halide

This protocol details a general procedure for the N-alkylation of piperidine with an alkyl halide.[11]

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a stirred solution of the piperidine derivative in anhydrous DMF, add anhydrous potassium carbonate.

  • Add the alkyl halide dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating to 50-70°C may be necessary.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reductive Amination for N-Alkylation

This protocol provides an alternative to direct alkylation, often with better control over mono-alkylation.[11]

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the piperidine derivative and the corresponding aldehyde or ketone in dichloromethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

References

Technical Support Center: Purification of 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Methoxy-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities in my crude this compound sample?

A1: Impurities will largely depend on the synthetic route. For a typical synthesis involving the reaction of a 4-methylpiperidine precursor, common impurities may include:

  • Unreacted Starting Materials: Such as 4-methylpiperidine or precursors.

  • Byproducts: Including compounds from side reactions or incomplete reactions.

  • Residual Solvents: Solvents used in the reaction or initial work-up can be present.[1]

  • Decomposition Products: Tertiary amines and ethers can be susceptible to degradation under certain conditions.

These impurities can often be identified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q2: My purified this compound has a yellow tint. What causes this and how can I remove it?

A2: A yellow discoloration in piperidine derivatives is often due to oxidation products.[2] While this may not affect all applications, for high-purity requirements, the color should be removed.

  • Solution: The most effective method for removing colored impurities and other byproducts is fractional distillation under reduced pressure.[2]

  • Prevention: To prevent future discoloration, store the purified compound under an inert atmosphere (like nitrogen or argon) and protect it from light and heat.[2]

Q3: I'm seeing significant tailing of my compound during silica gel column chromatography. Why is this happening and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[3][4]

  • Solution 1: Use a Mobile Phase Modifier. Add a small amount of a competing base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent.[3][5][6] This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[3][5] These alternatives minimize the acid-base interactions that cause tailing.[3]

Q4: How can I efficiently remove acidic or basic impurities from my crude product?

A4: Acid-base extraction is a simple and effective technique for separating amines from acidic or neutral impurities.[7][8] The principle relies on the different solubilities of the neutral compound versus its salt form.[7]

  • Procedure: Dissolve your crude product in an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer as a water-soluble salt.[8][9] The neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH), and the purified free amine can be re-extracted into an organic solvent.[9]

Q5: My yield is very low after distillation. What are the possible causes?

A5: Low recovery after distillation can be due to several factors.

  • Aggressive Heating: Overheating can lead to decomposition of the product or loss of product along with lower-boiling impurities.[10] Optimize the heating rate and ensure a smooth, controlled distillation.

  • Improper Vacuum: A vacuum that is too deep for the setup can cause the product to distill too quickly and be carried over into the receiving flask with impurities. Ensure your vacuum pressure is appropriate for the expected boiling point of your compound.

  • Leaks in the System: Ensure all joints in your distillation apparatus are properly sealed to maintain a stable vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques
TechniquePrincipleBest For RemovingPotential Issues
Fractional Distillation Separation based on differences in boiling points.Volatile impurities with significantly different boiling points.Azeotrope formation, thermal decomposition of the product.[10][11]
Acid-Base Extraction Separation based on the differential solubility of a compound and its salt form.Acidic, basic, and neutral impurities.[7]Emulsion formation, low recovery if the salt is somewhat soluble in the organic phase.
Column Chromatography Separation based on differential adsorption to a stationary phase.Non-volatile or polar impurities, closely related structural analogs.[10]Peak tailing with silica gel, co-elution of impurities.[1][3]
Crystallization Purification of solids based on differences in solubility.Small amounts of impurities from a solid product."Oiling out" instead of crystallizing, inclusion of impurities in the crystal lattice.[1]
Table 2: Typical Mobile Phase Modifiers for Amine Purification on Silica Gel
ModifierTypical Concentration in EluentPurpose
Triethylamine (Et₃N) 0.1 - 2% (v/v)Neutralizes acidic silanol groups, reducing peak tailing.[5]
Ammonia 1 - 5% (as a solution in MeOH)Acts as a strong competing base to improve elution and peak shape.
Pyridine 0.1 - 1% (v/v)Can be used as an alternative to triethylamine.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1M HCl). Cap the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.

  • Back-Extraction (Optional): To remove any trapped neutral impurities, add fresh organic solvent to the aqueous layer, shake, and discard the organic layer. Repeat if necessary.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).[9] This will regenerate the free amine, which may appear as an oil or precipitate.

  • Final Extraction: Extract the liberated amine back into an organic solvent (e.g., diethyl ether) two or three times.[9]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing impurities with similar polarity to the product.

  • Stationary Phase and Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. For this compound, a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol) with the addition of ~1% triethylamine is a good starting point.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring there are no air bubbles or cracks.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.[1]

  • Fraction Collection: Collect the eluate in a series of fractions.[10]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[10]

Visualizations

Purification_Workflow cluster_start Start cluster_main_purification Primary Purification cluster_secondary_purification Secondary Purification (If Needed) cluster_end Finish Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Contains acidic/ basic impurities Distillation Fractional Distillation Crude->Distillation Contains volatile impurities Analysis Purity Analysis (GC-MS, NMR) Extraction->Analysis Distillation->Analysis Chromatography Column Chromatography Chromatography->Analysis Re-analyze Analysis->Chromatography Impurities still present Pure Pure Product Analysis->Pure Purity > 99% Troubleshooting_Chromatography Start Poor Separation or Peak Tailing in Column Chromatography CheckEluent Is a basic modifier (e.g., 1% Et3N) in the eluent? Start->CheckEluent AddModifier Add 1% Triethylamine to the eluent. CheckEluent->AddModifier No CheckStationaryPhase Is the stationary phase silica gel? CheckEluent->CheckStationaryPhase Yes End Improved Separation AddModifier->End ChangeStationaryPhase Switch to alumina or amine-functionalized silica. CheckStationaryPhase->ChangeStationaryPhase Yes OptimizeGradient Optimize the solvent gradient. Try a shallower gradient. CheckStationaryPhase->OptimizeGradient No ChangeStationaryPhase->End OptimizeGradient->End AcidBaseExtraction Start Crude Mixture in Organic Solvent Product (Basic) Impurity (Neutral/Acidic) AqueousAcid Add 1M HCl Start->AqueousAcid Separation1 Organic Layer (Impurity) Aqueous Layer (Product Salt) AqueousAcid->Separation1 AqueousBase Add 2M NaOH Separation1:l2->AqueousBase Separation2 Organic Layer (Pure Product) Aqueous Layer (Salts) AqueousBase->Separation2 Re-extract with fresh organic solvent Final Pure Product in Organic Solvent Separation2:l1->Final

References

Addressing challenges in the N-alkylation of 4-methoxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-methoxypiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-alkylated 4-methoxypiperidine derivatives.

Troubleshooting Guide

The N-alkylation of 4-methoxypiperidine can be a nuanced process. Below is a comprehensive guide to troubleshoot common issues that may arise during your experiments.

Problem/ObservationPotential Cause(s)Troubleshooting Step(s)
Low or No Product Formation - Inactive alkylating agent- Steric hindrance- Inappropriate solvent or base- Low reaction temperature- Check the purity and reactivity of the alkylating agent.- For sterically hindered substrates, consider using a more reactive alkylating agent (e.g., iodide instead of bromide) or a different synthetic route like reductive amination.- Screen different solvents (e.g., acetonitrile, DMF, THF) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA).- Gradually increase the reaction temperature and monitor for product formation and potential side reactions.
Formation of Quaternary Ammonium Salt (Over-alkylation) - High concentration of the alkylating agent- Use of a highly reactive alkylating agent- Inappropriate stoichiometry- Use a syringe pump for the slow, controlled addition of the alkylating agent to maintain its low concentration in the reaction mixture.[1]- Use a less reactive alkylating agent if possible.- Employ an excess of 4-methoxypiperidine relative to the alkylating agent.[1]- Consider reductive amination as an alternative method, which avoids over-alkylation.[2]
Incomplete Reaction - Insufficient reaction time- Poor solubility of reagents- Reversible reaction- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Choose a solvent that ensures the solubility of all reactants and reagents.- Use a base to neutralize the acid formed during the reaction, which can drive the equilibrium towards the product.[1]
Presence of Impurities/Side Products - Decomposition of starting materials or product- Competing elimination reaction (for some alkyl halides)- Cleavage of the 4-methoxy group- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Use milder reaction conditions (lower temperature, less harsh base).- For alkyl halides prone to elimination, consider using a non-basic or sterically hindered base.- Avoid strongly acidic conditions, as this can lead to the cleavage of the methoxy ether linkage.[3][4]
Difficulty in Product Isolation/Purification - Similar polarity of product and starting material- Formation of salts- Optimize the chromatographic separation conditions (e.g., different solvent systems, gradient elution).- If the product is a salt, perform an aqueous workup with a base (e.g., NaHCO₃ solution) to extract the free amine into an organic solvent.[1]- Consider derivatization of the product to facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of 4-methoxypiperidine?

A1: The two most prevalent and effective methods for the N-alkylation of 4-methoxypiperidine are:

  • Direct Alkylation: This involves the reaction of 4-methoxypiperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. This is a straightforward method but can sometimes lead to over-alkylation.[1][5]

  • Reductive Amination: This is a two-step, one-pot reaction where 4-methoxypiperidine is first reacted with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[2][6]

Q2: How can I prevent the formation of the quaternary ammonium salt during direct alkylation?

A2: To minimize over-alkylation and the formation of the quaternary ammonium salt, you can:

  • Use a molar excess of 4-methoxypiperidine compared to the alkylating agent.[1]

  • Add the alkylating agent slowly to the reaction mixture, for instance, by using a syringe pump. This keeps the concentration of the alkylating agent low at all times.[1]

  • Choose a less reactive alkyl halide (e.g., chloride instead of iodide) if the reaction proceeds too quickly.

  • Alternatively, reductive amination is an excellent method to achieve mono-alkylation without the risk of over-alkylation.[2]

Q3: Is the 4-methoxy group stable under typical N-alkylation conditions?

A3: The 4-methoxy group, being an ether linkage, is generally stable under neutral and basic conditions commonly used for N-alkylation. However, it can be susceptible to cleavage under strongly acidic conditions.[3][4] Therefore, it is advisable to avoid acidic reagents or reaction conditions that generate strong acids. If acidic byproducts are formed, a base should be used to neutralize them.

Q4: What are the recommended solvents and bases for direct N-alkylation of 4-methoxypiperidine?

A4: The choice of solvent and base is crucial for a successful reaction.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred. Common choices include acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dichloromethane (DCM).[5]

  • Bases: A non-nucleophilic base is used to neutralize the acid formed during the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and N,N-diisopropylethylamine (DIPEA).[1][5]

Q5: My reductive amination reaction is not working. What could be the problem?

A5: A sluggish or failed reductive amination can be due to several factors:

  • Inefficient Iminium Ion Formation: The initial reaction between the piperidine and the carbonyl compound might be slow. This can be addressed by using a dehydrating agent or by performing the reaction at a slightly elevated temperature.

  • Inactive Reducing Agent: Ensure that the reducing agent (e.g., sodium triacetoxyborohydride) is fresh and has been stored under appropriate conditions.

  • Presence of Water: The reaction should be carried out under anhydrous conditions as water can inhibit the formation of the iminium ion.

Experimental Protocols

Protocol 1: N-Benzylation of 4-Methoxypiperidine via Direct Alkylation

This protocol describes the synthesis of 1-benzyl-4-methoxypiperidine using benzyl bromide as the alkylating agent.

Materials:

  • 4-Methoxypiperidine

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add 4-methoxypiperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M.

  • Stir the suspension at room temperature.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-benzyl-4-methoxypiperidine.

Protocol 2: N-Alkylation of 4-Methoxypiperidine via Reductive Amination

This protocol details the synthesis of an N-alkylated 4-methoxypiperidine using an aldehyde and sodium triacetoxyborohydride.

Materials:

  • 4-Methoxypiperidine

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, dissolve 4-methoxypiperidine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-alkylation of piperidine derivatives, which can serve as a starting point for optimizing the N-alkylation of 4-methoxypiperidine.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference Method
Benzyl BromideK₂CO₃MeCNRoom Temp12-24>90Direct Alkylation
Ethyl BromideK₂CO₃DMF608~85Direct Alkylation
Benzaldehyde (reductive amination)-DCMRoom Temp4-12>90Reductive Amination
Cyclohexanone (reductive amination)-DCMRoom Temp6-16~88Reductive Amination

Visualizations

Experimental_Workflow_Direct_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-Methoxypiperidine and Base in Solvent B Slowly Add Alkylating Agent A->B C Stir at Appropriate Temperature B->C D Monitor Progress (TLC/LC-MS) C->D E Aqueous Workup D->E F Extraction E->F G Purification (Chromatography) F->G

Caption: Workflow for Direct N-Alkylation of 4-Methoxypiperidine.

Experimental_Workflow_Reductive_Amination cluster_imine Iminium Ion Formation cluster_reduction Reduction cluster_workup Workup & Purification A Combine 4-Methoxypiperidine and Aldehyde/Ketone B Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C Stir at Room Temperature B->C D Monitor Progress (TLC/LC-MS) C->D E Quench Reaction D->E F Extraction E->F G Purification (Chromatography) F->G

Caption: Workflow for N-Alkylation via Reductive Amination.

Troubleshooting_Logic Start Reaction Issue (e.g., Low Yield) Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Temp) Check_Reagents->Optimize_Conditions Consider_Alternative Consider Alternative Method (e.g., Reductive Amination) Optimize_Conditions->Consider_Alternative Side_Reaction Identify Side Products (e.g., Over-alkylation, Cleavage) Optimize_Conditions->Side_Reaction Success Successful Alkylation Consider_Alternative->Success Modify_Protocol Modify Protocol to Minimize Side Reactions Side_Reaction->Modify_Protocol Modify_Protocol->Success

Caption: Troubleshooting Decision-Making for N-Alkylation.

References

Stability issues and degradation pathways of 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Methoxy-4-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decrease in the parent compound peak over time. What could be the cause?

A1: Inconsistent analytical results, such as a decreasing peak area in chromatography, may suggest that this compound is degrading under your experimental or storage conditions.[1] The molecule contains a tertiary amine within a piperidine ring, which can be susceptible to certain degradation pathways.[1][2] It is crucial to establish the stability of the molecule under your specific experimental conditions. Forced degradation studies are an essential tool for understanding a compound's stability profile.[2][3]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its functional groups. The primary sites for degradation are the tertiary amine of the piperidine ring and the methoxy group. Likely pathways include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or products of ring-opening.[1] Oxidizing agents, including atmospheric oxygen over extended periods, can initiate this process.

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 4-hydroxy-4-methylpiperidine.

  • Thermal Degradation: Elevated temperatures can promote complex degradation reactions, potentially leading to ring cleavage or other rearrangements.[1]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[4] Solutions should be prepared fresh whenever possible. If stock solutions are prepared, they should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[5]

Q4: How can I identify the degradation products of this compound?

A4: Forced degradation studies coupled with a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry (MS) detection, are the most effective ways to identify degradation products.[2] By subjecting the compound to various stress conditions (acid, base, oxidation, heat, light), you can generate and then characterize the resulting degradants.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Appearance of unknown peaks in chromatography The compound may be degrading under the analytical conditions or during sample storage.Analyze the samples immediately after preparation. Investigate the stability of the compound in the mobile phase and autosampler. Use LC-MS to obtain mass information on the unknown peaks to help identify potential degradation products.[6]
Precipitation of the compound in aqueous solutions Low aqueous solubility of this compound or its degradation products.First, dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, methanol) before diluting with the aqueous buffer.[6] Ensure the pH of the buffer is compatible with the compound's solubility.
Loss of compound concentration over time in solution Adsorption to container surfaces or instability in the chosen solvent.Use silanized glassware or low-adsorption plasticware.[6] Perform a time-course study to assess the stability of the compound in the specific solvent and storage conditions. Prepare fresh solutions for each experiment.[6]
Inconsistent biological assay results Degradation of the compound in the assay medium.Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.[5] Perform a stability check by incubating the compound in the assay medium for the duration of the experiment and analyzing for degradation.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate potential degradation pathways for this compound and a general workflow for conducting a forced degradation study.

G Potential Degradation Pathways of this compound cluster_main cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolysis This compound This compound N-Oxide N-Oxide This compound->N-Oxide Oxidation (e.g., H₂O₂) 4-Hydroxy-4-methylpiperidine 4-Hydroxy-4-methylpiperidine This compound->4-Hydroxy-4-methylpiperidine Acid/Base Ring-Opened Products Ring-Opened Products N-Oxide->Ring-Opened Products Further Oxidation

A diagram of potential degradation pathways.

G Forced Degradation Experimental Workflow cluster_workflow A Prepare Stock Solution of this compound B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) B->C D Identify and Characterize Degradation Products C->D E Develop Stability Profile and Propose Degradation Pathways D->E

A general workflow for a forced degradation study.

Quantitative Data Summary

The following tables present example data from a hypothetical forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Proposed)
0.1 M HCl (60 °C, 24h)15.224-Hydroxy-4-methylpiperidine
0.1 M NaOH (60 °C, 24h)8.514-Hydroxy-4-methylpiperidine
3% H₂O₂ (RT, 8h)25.83This compound N-oxide
Thermal (80 °C, 48h)5.11Unidentified
Photolytic (ICH Q1B)12.32Unidentified

Table 2: Chromatographic Data of Major Degradation Products

AnalyteRetention Time (min)Relative Retention Time
This compound8.51.00
4-Hydroxy-4-methylpiperidine6.20.73
This compound N-oxide7.10.84

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[1]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize the solution before analysis.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method like RP-HPLC with a C18 column.[1] Monitor for the appearance of new peaks and the decrease in the area of the parent peak.[1]

Protocol 2: HPLC Method for Stability Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a typical starting point.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry.

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.

References

How to remove impurities from 4-Methoxy-4-methylpiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-Methoxy-4-methylpiperidine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. Two common routes are the Grignard reaction followed by etherification, and direct etherification of a pre-formed alcohol.

  • Via Grignard Reaction with N-protected 4-piperidone and subsequent etherification:

    • Unreacted Starting Materials: N-protected 4-piperidone and the Grignard reagent (e.g., methylmagnesium bromide).

    • Intermediate Species: The tertiary alcohol intermediate, N-protected 4-hydroxy-4-methylpiperidine, may be present if the etherification step is incomplete.

    • Grignard Byproducts:

      • Reduction Product: N-protected 4-hydroxypiperidine, formed by the reduction of the ketone.

      • Wurtz Coupling Product: Ethane (from methyl Grignard), which will likely evaporate, or biaryl compounds if an aryl Grignard is used.[1]

    • Dehydration Product: N-protected 4-methyl-1,2,3,6-tetrahydropyridine, which can form from the tertiary alcohol intermediate under acidic conditions.[1]

  • Via Williamson Ether Synthesis from N-protected 4-hydroxy-4-methylpiperidine:

    • Unreacted Starting Material: N-protected 4-hydroxy-4-methylpiperidine.

    • Elimination Byproduct: N-protected 4-methyl-1,2,3,6-tetrahydropyridine, especially if the reaction is heated or if a sterically hindered base is used.[2]

    • Reagent-Related Impurities: Residual base (e.g., sodium hydride) and the methylating agent (e.g., methyl iodide).

Q2: My reaction mixture is a dark color after the Grignard reaction. What could be the cause?

A2: Dark coloration in Grignard reactions can be due to several factors:

  • Impure Magnesium: The presence of impurities in the magnesium turnings can lead to side reactions and discoloration.

  • Wurtz Coupling: Side reactions of the Grignard reagent can produce colloidal metal particles that appear dark.[1]

  • Air/Moisture Contamination: Grignard reagents are highly sensitive to air and moisture. Inadequate inert atmosphere can lead to decomposition and colored byproducts.

  • Overheating: Localized overheating can cause decomposition of the Grignard reagent or the product.

Q3: I am seeing a significant amount of the starting N-protected 4-piperidone in my crude product after the Grignard reaction. What went wrong?

A3: This is a common issue and can be attributed to several factors:

  • Inactive Grignard Reagent: The Grignard reagent may not have formed efficiently or may have decomposed upon storage. It is crucial to use freshly prepared Grignard reagent or titrate it before use.

  • Enolization of the Piperidone: The Grignard reagent can act as a base and deprotonate the alpha-protons of the 4-piperidone, leading to the formation of an enolate which reverts to the starting ketone upon workup.[1] This is more prevalent with sterically hindered Grignard reagents.

  • Insufficient Grignard Reagent: An inadequate amount of the Grignard reagent will result in an incomplete reaction.

Q4: How can I effectively remove unreacted starting materials and water-soluble impurities?

A4: An acid-base extraction is a highly effective method for this purpose. The basic this compound can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving neutral organic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Inefficient Grignard Reagent Formation Ensure magnesium turnings are activated (e.g., with iodine or 1,2-dibromoethane).[1] Use anhydrous solvents and maintain a strict inert atmosphere. Consider titrating the Grignard reagent before addition.
Side Reactions During Grignard Addition Perform the Grignard addition at low temperatures (e.g., 0°C or -78°C) to minimize enolization and reduction side reactions.[1]
Incomplete Etherification Ensure a sufficient excess of the methylating agent and a strong enough base (e.g., NaH) are used. Allow for adequate reaction time and consider gentle heating if necessary.
Product Loss During Workup Be cautious during acid-base extractions to avoid emulsions. Ensure complete extraction from both aqueous and organic phases by performing multiple extractions.
Issue 2: Presence of Dehydration Impurity (4-methyl-1,2,3,6-tetrahydropyridine derivative)
Potential Cause Troubleshooting Step
Acidic Workup Conditions Use a mild quenching agent like saturated aqueous ammonium chloride instead of strong acids after the Grignard reaction.[1]
High Temperatures During Purification Avoid excessive heat during distillation. Use vacuum distillation to lower the boiling point.
Acidic Chromatography Stationary Phase If using column chromatography, consider using a neutral or basic stationary phase (e.g., alumina or amine-treated silica gel) to prevent on-column dehydration.[4]

Experimental Protocols

Protocol 1: Acid-Base Extraction for General Purification

This protocol is designed to separate the basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The this compound will move to the aqueous layer. Repeat the extraction twice.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 4M NaOH) with stirring until the pH is >10.

  • Back Extraction: Extract the aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether). Repeat the extraction three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[3]

Illustrative Data for Acid-Base Extraction:

Parameter Crude Product After Acid-Base Extraction
Purity (by GC-MS) ~75%>95%
Yield -~85-95%

Note: This data is illustrative and actual results may vary.

Protocol 2: Recrystallization for Solid Derivatives

If the N-protected this compound or its salt is a solid, recrystallization can be an effective purification method.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, filter the hot solution through a fluted filter paper to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Illustrative Data for Recrystallization:

Parameter Crude Product After Recrystallization
Purity (by HPLC) ~90%>99%
Yield -~70-90%

Note: This data is illustrative and actual results may vary.

Visualizations

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities N-Boc-4-piperidone N-Boc-4-piperidone Tertiary_Alcohol N-Boc-4-hydroxy-4-methylpiperidine N-Boc-4-piperidone->Tertiary_Alcohol Grignard Reaction Unreacted_Ketone Unreacted N-Boc-4-piperidone N-Boc-4-piperidone->Unreacted_Ketone Grignard_Reagent CH3MgBr Grignard_Reagent->Tertiary_Alcohol Product This compound (after deprotection) Tertiary_Alcohol->Product Etherification Unreacted_Alcohol Unreacted Tertiary Alcohol Tertiary_Alcohol->Unreacted_Alcohol Dehydration_Product Dehydration Product Tertiary_Alcohol->Dehydration_Product Acidic Conditions Methylating_Agent e.g., CH3I, NaH Methylating_Agent->Product G Crude_Mixture Crude Reaction Mixture (in Organic Solvent) Add_Acid Extract with 1M HCl (aq) Crude_Mixture->Add_Acid Separate_Layers1 Separate Layers Add_Acid->Separate_Layers1 Organic_Layer1 Organic Layer (Neutral/Acidic Impurities) Separate_Layers1->Organic_Layer1 Discard Aqueous_Layer1 Aqueous Layer (Protonated Product) Separate_Layers1->Aqueous_Layer1 Add_Base Add NaOH (aq) to pH > 10 Aqueous_Layer1->Add_Base Extract_Organic Extract with Organic Solvent Add_Base->Extract_Organic Separate_Layers2 Separate Layers Extract_Organic->Separate_Layers2 Aqueous_Layer2 Aqueous Layer (Salts) Separate_Layers2->Aqueous_Layer2 Discard Organic_Layer2 Organic Layer (Purified Product) Separate_Layers2->Organic_Layer2 Dry_Concentrate Dry & Concentrate Organic_Layer2->Dry_Concentrate Final_Product Purified This compound Dry_Concentrate->Final_Product

References

Technical Support Center: Enhancing Coupling Reaction Efficiency with 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 4-Methoxy-4-methylpiperidine in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in palladium-catalyzed cross-coupling reactions?

This compound is a sterically hindered organic base. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, a base is crucial for several steps in the catalytic cycle. Its primary roles include:

  • Activation of the organoboron reagent (in Suzuki-Miyaura coupling): The base facilitates the formation of a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium center.

  • Deprotonation of the amine (in Buchwald-Hartwig amination): The base deprotonates the amine coupling partner, forming an amide that can then coordinate to the palladium catalyst.

  • Neutralization of acidic byproducts: The base neutralizes any acids generated during the reaction, preventing catalyst deactivation and side reactions.

The steric bulk of the 4-methyl group and the electronic effect of the 4-methoxy group can influence the reactivity and selectivity of the coupling reaction.

Q2: When should I consider using this compound over other bases?

Consider using this compound when:

  • Substrate compatibility is a concern: For substrates that are sensitive to stronger, more nucleophilic bases, the hindered nature of this compound can minimize side reactions.

  • Improved solubility is needed: As an organic amine, it may offer better solubility in common organic solvents compared to inorganic bases like carbonates or phosphates, leading to more homogeneous reaction mixtures.

  • Fine-tuning of reaction kinetics is required: The specific basicity and steric profile of this compound can provide an alternative to commonly used bases to optimize reaction rates and yields.

Q3: What are the potential stability issues with this compound?

This compound is generally a stable compound. However, like many organic amines, it can be sensitive to:

  • Oxidation: Prolonged exposure to air can lead to oxidation. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).

  • Strong acids: It will readily form a salt with strong acids. Ensure all glassware and solvents are dry and free of acidic impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Insufficient Basicity Although an effective base, its hindered nature might slow down the deprotonation step. Consider switching to a stronger, non-nucleophilic base like LHMDS or KHMDS for a small-scale test reaction.
Catalyst Inactivation The methoxy group could potentially coordinate to the palladium center, inhibiting catalytic activity. Try using a higher catalyst loading or a different palladium precatalyst/ligand combination.
Poor Solubility of Base Adducts The salt formed after deprotonation might have limited solubility. Try a different solvent system or add a co-solvent to improve solubility.
Steric Hindrance The steric bulk of the base may interfere with the coordination of bulky substrates to the catalyst. Consider using a less hindered base if your substrates are sterically demanding.
Issue 2: Formation of Side Products
Side Product Potential Cause Suggested Solution
Protodeborylation (Suzuki) The base may be too weak to promote efficient transmetalation, leading to the cleavage of the C-B bond by trace water. Ensure anhydrous conditions and consider adding a small amount of a stronger activating agent if the problem persists.
Homocoupling Inefficient activation of the catalytic cycle can favor homocoupling pathways. Ensure proper degassing of solvents and consider using a pre-activated palladium catalyst.
Hydrodehalogenation The amine base can sometimes act as a hydride source, leading to the reduction of the aryl halide. This is less common but can occur at elevated temperatures. Try lowering the reaction temperature.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and this compound (2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the aryl halide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and this compound (2.0 equiv) in a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction Execution: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 90-120 °C). Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary

No direct quantitative data for coupling reactions specifically using this compound was found in the public domain. The following table provides a comparative overview of common bases in Suzuki-Miyaura coupling to serve as a general guideline.

BaseTypical SolventTypical Temperature (°C)General Yield Trend
K₂CO₃Toluene/H₂O80-100Good to Excellent
Cs₂CO₃Dioxane80-110Often higher yields for challenging substrates
K₃PO₄Toluene or Dioxane100-120Effective for sterically hindered substrates
Organic Amines (e.g., Et₃N)DMF or Toluene80-100Moderate to Good, substrate dependent

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)3(L2)- Ar-Pd(II)-B(OR)3(L2)- Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OR)3(L2)- Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)3(L2)-->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'' + Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_base Is the base strong enough? start->check_base check_catalyst Is the catalyst active? check_base->check_catalyst Yes solution_base Try a stronger base (e.g., K3PO4) check_base->solution_base No check_solubility Are all components soluble? check_catalyst->check_solubility Yes solution_catalyst Increase catalyst loading or screen ligands check_catalyst->solution_catalyst No check_sterics Are substrates sterically hindered? check_solubility->check_sterics Yes solution_solubility Change solvent or add co-solvent check_solubility->solution_solubility No solution_sterics Use a less hindered base check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for low yield in coupling reactions.

Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with steric hindrance in chemical reactions involving 4-substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: Why are my N-arylation reactions with 4-substituted piperidines consistently showing low to no yield?

A1: Low yields in N-arylation of 4-substituted piperidines, particularly in Buchwald-Hartwig amination, are often due to steric hindrance. The substituent at the 4-position can sterically encumber the nitrogen atom, impeding the crucial steps of the catalytic cycle. Key factors to investigate include:

  • Inactive Catalyst: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst, it may not be reducing effectively to Pd(0). Ensure a properly inert atmosphere (Argon or Nitrogen) to protect the catalyst.[1]

  • Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For sterically hindered piperidines, bulky, electron-rich phosphine ligands are necessary to facilitate oxidative addition and reductive elimination.[1][2]

  • Inappropriate Base: The base plays a crucial role in the deprotonation of the piperidine nitrogen. If the base is too weak, the reaction may not proceed. Conversely, a base that is too strong or bulky can lead to side reactions.

  • Suboptimal Temperature: Higher temperatures are often required to overcome the activation energy barrier caused by steric hindrance, but excessively high temperatures can lead to catalyst decomposition.

Q2: What are the most effective types of ligands for overcoming steric hindrance in Suzuki and Buchwald-Hartwig couplings with 4-substituted piperidines?

A2: For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[3][4]

  • For Buchwald-Hartwig Amination: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices for coupling hindered secondary amines like 4-substituted piperidines.[2][3] These ligands create a coordinatively unsaturated and highly reactive palladium(0) species.[3]

  • For Suzuki Coupling: Similarly, bulky phosphine ligands are recommended. For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos have shown high efficacy.[3] N-heterocyclic carbene (NHC) ligands are also a good option, especially for the synthesis of tetra-ortho-substituted biaryls.[3]

Q3: How does the conformation of the 4-substituent on the piperidine ring affect its reactivity?

A3: The conformational preference of the 4-substituent (axial vs. equatorial) can significantly impact the accessibility of the piperidine nitrogen for reaction. For 4-substituted piperidines, the relative conformer energies are nearly identical to those of analogous cyclohexanes.[5] However, protonation of the piperidine nitrogen can stabilize the axial conformer, especially with polar 4-substituents.[5] An axial substituent can create significant 1,3-diaxial strain, further hindering the approach of reactants to the nitrogen atom. It is crucial to consider the conformational dynamics of your specific substrate under the reaction conditions.

Q4: I am observing significant side product formation in my coupling reaction. What are the common side reactions and how can I mitigate them?

A4: Common side reactions in palladium-catalyzed couplings with 4-substituted piperidines include:

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material. It can be minimized by ensuring a strictly inert atmosphere and using ligands that promote rapid reductive elimination.[1]

  • Aryl Halide Homocoupling (Biaryl Formation): This occurs when two aryl halide molecules couple. To avoid this, use a ligand that favors C-N reductive elimination over C-C coupling and optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[1]

  • β-Hydride Elimination: This can be a problem with certain substrates. The choice of ligand and base can influence the rate of this side reaction.

  • Reaction with Solvent: Some solvents can coordinate with the catalyst and inhibit the reaction. Toluene, dioxane, and THF are generally effective, while chlorinated solvents, acetonitrile, and pyridine should be avoided.[1]

Troubleshooting Guides

Guide 1: Low Conversion in Buchwald-Hartwig N-Arylation

This guide provides a step-by-step approach to troubleshooting low conversion in the N-arylation of a sterically hindered 4-substituted piperidine.

graph "Troubleshooting_Low_Conversion_Buchwald_Hartwig" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Low or No Conversion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are reagents pure and solvent anhydrous/degassed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Purify starting materials.\nUse anhydrous, deoxygenated solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is the catalyst system appropriate for hindered substrates?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Switch to a bulky, electron-rich ligand (e.g., XPhos, RuPhos).\nUse an air-stable Pd pre-catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Are the reaction conditions (temperature, base) optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Increase reaction temperature incrementally (e.g., 80-110 °C).\nScreen stronger, non-nucleophilic bases (e.g., NaOtBu, LHMDS).", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved Conversion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; sol1 -> q2; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; sol2 -> q3; q3 -> sol3 [label="No"]; sol3 -> end_node; q3 -> end_node [label="Yes"]; }

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Guide 2: Poor Yield in Suzuki Coupling of 4-Arylpiperidines

This guide outlines troubleshooting steps for low yields in Suzuki couplings involving sterically hindered 4-arylpiperidines.

Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective catalyst for hindered substrates.Switch to a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]
Inappropriate base selection.Use a moderately strong base like K₃PO₄ or Cs₂CO₃. For very hindered systems, a stronger base such as t-BuOK may be necessary.[3]
Poor solvent choice.Use solvents known to be effective for Suzuki couplings, such as toluene, THF, or dioxane.[6]
Reaction Stalls Catalyst decomposition.Use a more robust ligand to protect the palladium center. Consider using a pre-catalyst.
Boronic acid/ester instability.Use freshly prepared or purified boronic acid/ester. Consider using more stable trifluoroborate salts.
Significant Byproduct Formation Protodeboronation of the boronic acid.Ensure strictly anhydrous conditions. Use a suitable base to activate the boronic acid without promoting protodeboronation.
Homocoupling of the aryl halide.Lower the reaction temperature. Adjust the catalyst and ligand ratio.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 4-Substituted Piperidine

This protocol provides a starting point for the N-arylation of a 4-substituted piperidine with an aryl halide. Optimization may be required for specific substrates.

Reagents and Equipment:

  • 4-Substituted piperidine (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to the Schlenk flask.[2]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the aryl halide and the 4-substituted piperidine.[1]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[2]

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

graph "Buchwald_Hartwig_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes setup [label="1. Reaction Setup\n(Catalyst, Ligand, Base)\nin inert atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="2. Reagent Addition\n(Solvent, Aryl Halide,\n4-Substituted Piperidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="3. Heating & Stirring\n(80-110 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; monitoring [label="4. Monitoring\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="5. Work-up & Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="6. Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges setup -> reagents; reagents -> reaction; reaction -> monitoring; monitoring -> workup; workup -> purification; purification -> product; }

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Suzuki Coupling with a 4-Piperidyl Boronic Acid Ester

This protocol is a general guideline for the Suzuki coupling of a 4-piperidyl boronic acid ester with an aryl halide.

Reagents and Equipment:

  • 4-Piperidyl boronic acid ester (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv)

  • Base (e.g., Cs₂CO₃, 2.5 equiv)

  • Anhydrous 1,4-dioxane and water

  • Round-bottom pressure flask with a stir bar

  • Inert atmosphere (Argon)

Procedure:

  • Reaction Setup: To the pressure flask, add the aryl halide, 4-piperidyl boronic acid ester, and base.

  • Solvent Addition: Under an argon atmosphere, add anhydrous 1,4-dioxane and water. Sparge the mixture with argon for 10 minutes.

  • Catalyst Addition: Add the palladium catalyst to the mixture and purge with argon for an additional 10 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C overnight with stirring.

  • Work-up and Purification: Follow standard aqueous work-up, extraction, and column chromatography procedures to isolate the product.

Data Presentation

Table 1: Comparison of Ligands for the N-Arylation of a Hindered Secondary Amine
LigandCatalystBaseSolventTemp (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene1001295
RuPhosPd(OAc)₂K₃PO₄Dioxane1101892
SPhosPd G3LHMDSTHF802488
P(t-Bu)₃Pd(OAc)₂Cs₂CO₃Toluene1102475

Yields are representative and will vary depending on the specific substrates.

Table 2: Influence of Base and Solvent on Suzuki Coupling Yield
BaseSolventTemp (°C)Yield (%)
K₃PO₄Toluene/H₂O11085
Cs₂CO₃Dioxane/H₂O10090
t-BuOKTHF8078
K₂CO₃DMF/H₂O12065

Reaction conditions: 4-Arylpiperidine boronic acid, aryl bromide, Pd(PPh₃)₄ catalyst.

Signaling Pathways and Logical Relationships

digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.6, ranksep=1]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.2]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="(Ar)Pd(II)(X)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; amine_coord [label="[(Ar)Pd(II)(Amine)L₂]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; amido_complex [label="(Ar)Pd(II)(Amido)L₂", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#5F6368"]; oa_label [label="Oxidative\nAddition"]; lc_label [label="Ligand/Amine\nExchange"]; deprot_label [label="Deprotonation"]; re_label [label="Reductive\nElimination"];

// Edges pd0 -> oa_complex; oa_complex -> amine_coord; amine_coord -> amido_complex; amido_complex -> pd0;

// Edge Labels pd0 -> oa_label [arrowhead=none]; oa_label -> oa_complex [label=" + Ar-X"]; oa_complex -> lc_label [arrowhead=none]; lc_label -> amine_coord [label=" + Piperidine"]; amine_coord -> deprot_label [arrowhead=none]; deprot_label -> amido_complex [label=" + Base\n- Base-H⁺X⁻"]; amido_complex -> re_label [arrowhead=none]; re_label -> pd0 [label=" - Ar-Piperidine"]; }

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Catalyst selection for the synthesis of 4-Methoxy-4-methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 4-Methoxy-4-methylpiperidine and its derivatives. It covers catalyst selection, troubleshooting common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing the this compound core?

The most common and direct route to a saturated piperidine ring, such as in this compound, is the catalytic hydrogenation of the corresponding substituted pyridine precursor.[1][2] This approach is favored for its atom economy but can present challenges related to the aromaticity of the pyridine ring and potential catalyst poisoning.[1][2] Alternative strategies include the functionalization of a pre-existing piperidine ring or building the ring through cyclization reactions, such as reductive amination of a suitable keto-amine precursor.[3][4]

Q2: Which catalysts are recommended for the hydrogenation of substituted pyridines?

The choice of catalyst is critical and depends on the substrate's functional groups.

  • Platinum(IV) oxide (PtO₂, Adams' catalyst): This is a conventional and effective catalyst for pyridine reduction, typically used in acidic media like glacial acetic acid.[1]

  • Iridium(III) Catalysts: Modern iridium-based systems offer a significant advantage in their tolerance to sensitive functional groups (e.g., nitro, bromo, alkenyls) that would be reduced by traditional methods.[2] They operate via an ionic hydrogenation mechanism, which also circumvents the common issue of catalyst deactivation by the nitrogen lone pair on the pyridine ring.[2]

  • Rhodium Catalysts: Rhodium-on-carbon or other supported rhodium catalysts can also be effective, sometimes offering different selectivity profiles or operating under milder conditions.[5]

Q3: My piperidine derivative is difficult to purify. What are the best practices?

Purification is often challenging due to the basic nature of the piperidine nitrogen, which can cause peak tailing in chromatography.[6]

  • Column Chromatography: This is the most common method. To improve separation and prevent tailing on silica gel, add a basic modifier like 1-2% triethylamine or ammonia in methanol to the eluent.[6]

  • Acid-Base Extraction: This technique effectively separates the basic piperidine product from non-basic impurities. The product is extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[6]

  • Crystallization: If the final product is a solid, crystallization can be a highly effective method for achieving high purity.[6]

  • Separation from Pyridine Precursor: If the reaction is incomplete, separating the piperidine product from the unreacted pyridine starting material can be difficult due to their similar properties.[1] Effective methods include azeotropic distillation or selective salt formation, where CO2 is bubbled through a solution to precipitate the piperidine as a carbonate salt, leaving the pyridine in the solution.[1][7][8]

Q4: My stored piperidine solution has formed crystals/turned yellow. Is it still usable?

This is a common observation.

  • Crystallization: Piperidine can react with atmospheric carbon dioxide (CO2) to form a solid piperidine carbonate salt.[1][7] If the solid does not melt upon gentle warming, it is likely a salt. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[1][9]

  • Yellowing: A yellow tint is typically due to oxidation products.[9][10] For sensitive reactions, it is best to purify the piperidine by distillation before use.[6][9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My hydrogenation reaction is not proceeding, or the yield is very low. What are the possible causes?

  • Answer: Low yields in catalytic hydrogenations of pyridines can stem from several factors, often related to the catalyst's activity.

Potential Cause Troubleshooting Steps & Recommendations
Catalyst Deactivation/Poisoning The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of conventional catalysts, deactivating them.[2] Solution: Consider switching to an Iridium(III)-based catalyst system, which is less susceptible to this type of poisoning.[2] Ensure the substrate and solvent are free from other potential poisons like sulfur or thiol compounds.
Suboptimal Reaction Conditions Reaction parameters heavily influence catalyst performance. Solution: Systematically optimize temperature, pressure, and reaction time. Monitor the reaction progress by GC-MS or TLC to avoid prolonged times that could lead to decomposition.[1]
Poor Reagent Quality Impurities in the starting material or solvent (especially water) can interfere with the reaction. Solution: Use freshly distilled solvents. Ensure the pyridine starting material is pure. If using Adams' catalyst (PtO₂), pre-reduction to activate it may be necessary.
Inadequate Hydrogen Pressure The reduction of the aromatic pyridine ring often requires sufficient hydrogen pressure. Solution: Ensure the reactor is properly sealed and pressurized. Typical pressures can range from atmospheric to high pressure, depending on the catalyst and substrate.

Issue 2: Formation of Side Products

  • Question: I am observing significant impurities in my final product. How can I improve selectivity?

  • Answer: Side reactions can compete with the desired transformation, reducing yield and complicating purification.

Potential Cause Troubleshooting Steps & Recommendations
Over-reduction/Side Group Reduction The catalyst is reducing other functional groups on the molecule. Solution: Switch to a more chemoselective catalyst. Iridium(III) catalysts are known to tolerate many sensitive functional groups.[2] Alternatively, protect sensitive groups before the hydrogenation step.
Decomposition at High Temperature The starting material or product may be thermally unstable. Solution: Lower the reaction temperature.[1] If the reaction rate becomes too slow, a more active catalyst may be required to achieve conversion at a lower temperature.
Polymerization Under certain conditions, especially acidic ones, starting materials or products can polymerize. Solution: Adjust the pH of the reaction mixture. Screen different solvents to find one that minimizes side reactions.

Catalyst Performance Data

The selection of a catalyst system is crucial for success. The following table summarizes typical conditions for common catalytic systems used in pyridine hydrogenation.

Catalyst System Typical Loading Solvent Temperature Pressure Key Advantages/Disadvantages
PtO₂ (Adams' Catalyst) 1-5 mol%Glacial Acetic AcidRoom Temp. - 50°C50-100 psi H₂Adv: Widely used, effective for many substrates.[1] Disadv: Can be poisoned, not chemoselective for sensitive groups.[2]
Iridium(III) Complex 0.5-2 mol%DichloromethaneRoom Temp.H₂ source (e.g., Hantzsch ester)Adv: High chemoselectivity, resistant to nitrogen poisoning, mild conditions.[2] Disadv: Higher catalyst cost.
Rhodium on Carbon (Rh/C) 5-10 wt%Methanol, Ethanol25-80°C100-500 psi H₂Adv: Effective for various heterocycles. Disadv: May require higher pressures and temperatures.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using PtO₂

This protocol describes a typical procedure for the reduction of a substituted pyridine to the corresponding piperidine.

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[1]

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically 1-5 mol%.[1]

  • Reaction Execution: Seal the reactor. Purge with N₂ gas, then purge with H₂ gas. Pressurize the reactor to the desired H₂ pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[1]

  • Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC until the starting material is consumed.[1]

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.[1] Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by acid-base extraction followed by column chromatography or crystallization.

Protocol 2: Purification by Column Chromatography with Basic Modifier

This method is designed to mitigate peak tailing of basic piperidine compounds on silica gel.

  • Eluent Preparation: Prepare the desired eluent system (e.g., Hexane/Ethyl Acetate). Add 1-2% triethylamine (TEA) to the eluent mixture and mix thoroughly.[6]

  • Column Packing: Pack a silica gel column using the TEA-modified eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine derivative.[6]

Visualized Workflows

The following diagrams illustrate key processes for the synthesis and troubleshooting of this compound derivatives.

General Workflow for Synthesis and Purification sub_pyridine Substituted Pyridine Precursor reaction Catalytic Hydrogenation (e.g., PtO₂, H₂) sub_pyridine->reaction workup Reaction Workup (Catalyst Filtration) reaction->workup extraction Acid-Base Extraction workup->extraction purification Column Chromatography (Basic Modifier) extraction->purification characterization Product Characterization (NMR, MS) purification->characterization final_product Pure 4-Methoxy-4-methyl- piperidine Derivative characterization->final_product

Caption: General workflow for synthesis and purification.

Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_catalyst Is the catalyst active? (Poisoning/Deactivation) start->check_catalyst check_conditions Are reaction conditions optimal? (Temp, Pressure, Time) check_catalyst->check_conditions No change_catalyst Switch to a robust catalyst (e.g., Iridium-based) check_catalyst->change_catalyst Yes check_reagents Are starting materials pure? check_conditions->check_reagents No optimize Systematically optimize conditions check_conditions->optimize Yes check_reagents->start No (Re-evaluate) purify_reagents Purify reagents and dry solvents check_reagents->purify_reagents Yes success Yield Improved change_catalyst->success optimize->success purify_reagents->success

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Analysis of 4-Methoxy-4-methylpiperidine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of approved drugs and biologically active compounds. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a highly valuable framework for the design of novel therapeutics targeting the central nervous system (CNS) and other biological systems. This guide provides a comparative analysis of 4-Methoxy-4-methylpiperidine and structurally related piperidine analogs, offering insights into their potential pharmacological profiles based on established structure-activity relationships (SAR).

Due to a scarcity of direct experimental data for this compound in publicly available literature, this analysis will draw upon data from closely related analogs to predict its potential biological activities and guide future research. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar piperidine derivatives.

Physicochemical Properties: A Predictive Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For this compound and its analogs, key properties can be predicted based on their structural features.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

CompoundStructurePredicted LogPPredicted pKaPredicted Polar Surface Area (Ų)Notes
This compoundthis compound~1.5~9.521.3The methoxy and methyl groups at the 4-position increase lipophilicity compared to piperidine.
4-Hydroxypiperidine4-Hydroxypiperidine~0.3~10.232.6The hydroxyl group increases polarity and potential for hydrogen bonding.
4-Methylpiperidine4-Methylpiperidine~1.3~10.812.0The methyl group increases lipophilicity.
PiperidinePiperidine~0.8~11.212.0The parent scaffold.
N-Methyl-4-methoxy-4-methylpiperidineN-Methyl-4-methoxy-4-methylpiperidine~1.8~9.321.3N-methylation slightly increases lipophilicity and can impact receptor binding.
N-Benzyl-4-methoxy-4-methylpiperidineN-Benzyl-4-methoxy-4-methylpiperidine~3.5~8.921.3The bulky N-benzyl group significantly increases lipophilicity and can confer affinity for specific receptor pockets.

Note: LogP, pKa, and Polar Surface Area values are estimations based on computational models and may vary from experimental values.

Comparative Pharmacological Performance: A Structure-Activity Relationship (SAR) Perspective

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. By examining the SAR of related analogs, we can infer the potential targets and activities of this compound. Piperidine-based compounds are well-known to interact with a variety of CNS receptors, including opioid, dopamine, and serotonin receptors.

Table 2: Comparative Biological Activity of 4-Substituted Piperidine Analogs at CNS Receptors (Representative Data)

Analog ClassTarget Receptor(s)Key Performance Metric (e.g., Ki, IC50)General SAR Observations
4-Aryl-4-hydroxypiperidinesOpioid Receptors (μ, δ, κ)Ki values in the nM to μM rangeThe nature of the N-substituent is critical for affinity and efficacy (agonist vs. antagonist). The aryl group and its substituents significantly influence selectivity.
4-Anilinopiperidines (Fentanyl Analogs)μ-Opioid ReceptorEC50 values in the low nM rangeThe N-acyl group and the substitution on the aniline ring are key determinants of potency.
1-Arylpiperazines/piperidinesSerotonin (5-HT) and Dopamine (D2) ReceptorsKi values in the nM rangeThe linker between the piperidine/piperazine ring and the aryl group, as well as the substitution on the aryl ring, dictates affinity and selectivity for 5-HT vs. D2 receptors.
4-Substituted PiperidinesHistamine (H3) ReceptorspA2 values in the range of 7-8.5The nature of the substituent at the 4-position and the N1-substituent are crucial for antagonist potency.

Based on these general SAR trends, it is plausible that this compound could serve as a scaffold for ligands targeting various G-protein coupled receptors (GPCRs) in the CNS. The methoxy and methyl groups at the 4-position will likely influence the compound's binding mode and selectivity compared to analogs with hydrogen, hydroxyl, or larger alkyl groups at this position.

Experimental Protocols

To facilitate the investigation of this compound and its analogs, detailed methodologies for key experiments are provided below.

1. Radioligand Receptor Binding Assay (Representative Protocol for Opioid Receptors)

This assay is used to determine the binding affinity of a test compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the μ-opioid receptor).

    • Radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor).

    • Test compound (this compound or analog).

    • Non-specific binding control (e.g., Naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.[1]

2. In Vitro Functional Assay (Representative Protocol for Dopamine D2 Receptor - cAMP Assay)

This assay measures the functional activity of a compound (agonist or antagonist) at a GPCR.

  • Materials:

    • Cells expressing the dopamine D2 receptor (Gi-coupled).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound.

    • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well plate and culture overnight.

    • Replace the culture medium with assay buffer.

    • For antagonist mode, pre-incubate the cells with the test compound.

    • Stimulate the cells with a known D2 receptor agonist (for antagonist testing) or with the test compound alone (for agonist testing) in the presence of forskolin.

    • Incubate for a specified time to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the cAMP concentration using the chosen assay kit.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

3. In Vivo Behavioral Assay (Representative Protocol - Hot Plate Test for Analgesia)

This assay is used to assess the analgesic properties of a compound in animal models.

  • Materials:

    • Hot plate apparatus with adjustable temperature.

    • Test animals (e.g., mice or rats).

    • Test compound formulated for administration (e.g., intraperitoneal, oral).

    • Vehicle control.

    • Positive control (e.g., morphine).

  • Procedure:

    • Habituate the animals to the testing room.

    • Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55°C). A cut-off time is set to prevent tissue damage.[2][3][4][5][6]

    • Administer the test compound, vehicle, or positive control to different groups of animals.

    • At various time points after administration, re-test the animals on the hot plate and record the response latency.

    • An increase in the response latency compared to the vehicle group indicates an analgesic effect.

Mandatory Visualizations

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Compound Synthesis Compound Synthesis Receptor Binding Receptor Binding Compound Synthesis->Receptor Binding Determine Affinity (Ki) Functional Assays Functional Assays Receptor Binding->Functional Assays Assess Efficacy (EC50/IC50) ADME-Tox Screening ADME-Tox Screening Functional Assays->ADME-Tox Screening Evaluate Drug-like Properties Pharmacokinetics Pharmacokinetics ADME-Tox Screening->Pharmacokinetics Lead Candidate Selection Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Establish Dose-Response Safety Pharmacology Safety Pharmacology Efficacy Models->Safety Pharmacology Assess Therapeutic Window GPCR_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binding G-Protein (GDP) G-Protein (GDP) GPCR->G-Protein (GDP) Activation G-Protein (GTP) G-Protein (GTP) G-Protein (GDP)->G-Protein (GTP) GDP/GTP Exchange Effector Enzyme Effector Enzyme G-Protein (GTP)->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response Signal Transduction

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-4-methylpiperidine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-methoxy-4-methylpiperidine derivatives and related analogs, focusing on their structure-activity relationships (SAR) as modulators of opioid receptors. The information presented herein is curated from preclinical research to facilitate the rational design of novel analgesic agents with improved efficacy and side-effect profiles.

Introduction to this compound Derivatives

The 4-anilidopiperidine scaffold is a cornerstone in the development of potent synthetic opioids, with fentanyl being the most prominent example. Modifications at the 4-position of the piperidine ring have been shown to significantly influence the analgesic potency and receptor selectivity of these compounds. The introduction of a 4-methoxy-4-methyl substitution offers a unique combination of steric bulk and electronic properties that can be exploited to fine-tune interactions with opioid receptors. This guide explores the subtle yet critical impact of these and related substitutions on binding affinity, functional activity, and in vivo analgesic effects.

Comparative Analysis of Opioid Receptor Activity

While a comprehensive dataset for a homologous series of this compound derivatives is not available in a single study, this section presents a comparative analysis of closely related 4-substituted piperidine and piperazine analogs. This data provides valuable insights into the SAR of this class of compounds.

Opioid Receptor Binding Affinity and Functional Activity

The following table summarizes the in vitro binding affinities (Ki) for mu (µ), delta (δ), and kappa (κ) opioid receptors, along with functional activity (EC50 and % maximal stimulation) from [³⁵S]GTPγS binding assays for a series of 4-substituted piperidine and piperazine derivatives.[1]

CompoundCoreR GroupKi (nM)EC50 (nM)% Max Stimulation vs DAMGO (MOR)
MOR / DOR / KOR MOR
1 Piperidine-(CH₂)₃-Phenyl2.1 / 15 / 11015025
2 Piperazine-(CH₂)₃-Phenyl2.5 / 12 / 12011030
3 Piperazine-(CH₂)₃-(1-Naphthyl)0.29 / 6.6 / 355050
4 Piperazine-(CH₂)₄-(1-Naphthyl)0.45 / 8.2 / 452070
5 Piperazine-CH=CH-CH₂-(1-Naphthyl)0.35 / 7.5 / 404165

Key SAR Observations:

  • Piperazine vs. Piperidine Core: Replacement of the piperidine core with a piperazine (Compound 2 vs. 1) resulted in a slight improvement in binding affinity and functional activity at the mu-opioid receptor (MOR).[1]

  • Aromatic Group: The introduction of a larger aromatic system, such as a naphthyl group (Compound 3 vs. 2), significantly increased both binding affinity and efficacy at the MOR.[1]

  • Linker Length and Rigidity: Variations in the length and saturation of the linker between the piperazine ring and the aromatic moiety (Compounds 3, 4, and 5) demonstrated that a four-carbon chain or a rigidified three-carbon chain can enhance efficacy at the MOR.[1]

In Vivo Analgesic Activity

The analgesic potency of fentanyl analogs with substitutions at the 4-position of the piperidine ring has been evaluated using the mouse hot plate test. The effective dose (ED₅₀) is a measure of the dose required to produce an analgesic effect in 50% of the test subjects.

Compound4-Position SubstituentAnalgesic Potency (ED₅₀ mg/kg, s.c. in mice)
Fentanyl-0.011
4-Methylfentanyl-CH₃0.0028
4-Carbomethoxyfentanyl-COOCH₃~0.00064 (cis-isomer)

Key SAR Observations:

  • 4-Methyl Substitution: The addition of a methyl group at the 4-position (4-Methylfentanyl) resulted in an approximately four-fold increase in analgesic potency compared to fentanyl.[2]

  • 4-Carbomethoxy Substitution: The introduction of a carbomethoxy group at the 4-position led to a significant increase in analgesic potency.[2] This highlights that both electron-donating and electron-withdrawing groups at this position can enhance activity, suggesting a complex interaction with the receptor binding pocket where steric factors may play a dominant role.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following sections outline the protocols for the key assays cited in this guide.

Opioid Receptor Binding Assay

This assay determines the binding affinity of a test compound to opioid receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the specific opioid receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

  • Test compounds at various concentrations.

  • Naloxone for determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (% maximal stimulation) of a test compound as an agonist at opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test compounds at various concentrations.

  • A potent agonist (e.g., DAMGO for MOR) as a positive control.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

Procedure:

  • Incubation: Incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in the assay buffer.[6]

  • Reaction Time: Allow the reaction to proceed for a defined time (e.g., 60 minutes at 30°C).[7]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to generate a dose-response curve. Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal stimulation relative to a standard agonist.[8]

Mouse Hot Plate Test

This in vivo assay is a common method for assessing the analgesic activity of centrally acting compounds.[9]

Objective: To determine the analgesic efficacy (e.g., ED₅₀) of a test compound.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]

  • Test animals (e.g., male Swiss-Webster mice).

  • Test compound and vehicle control.

  • A standard analgesic (e.g., morphine) for comparison.

Procedure:

  • Acclimation: Acclimate the mice to the testing room and apparatus.

  • Baseline Measurement: Determine the baseline latency for each mouse to react to the heat (e.g., paw licking, jumping) before drug administration. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[11]

  • Drug Administration: Administer the test compound or vehicle control, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Post-treatment Measurement: At specific time points after drug administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and record the reaction latency.

  • Data Analysis: The increase in reaction latency compared to the baseline is a measure of analgesia. The data can be used to calculate the ED₅₀ of the compound.[12]

Visualizing Key Concepts

The following diagrams illustrate the logical relationships and workflows central to the SAR studies of these piperidine derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Pharmacological Evaluation cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Derivatives start->synthesis purification Purify & Characterize synthesis->purification in_vitro In Vitro Assays (Binding & Functional) purification->in_vitro in_vivo In Vivo Assays (Analgesia) in_vitro->in_vivo sar_analysis SAR Analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel compounds.

Opioid_Signaling cluster_effects Cellular Effects agonist Opioid Agonist receptor Opioid Receptor agonist->receptor Binds to g_protein G-Protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia ion_flux ↑ K⁺ efflux ↓ Ca²⁺ influx ion_channel->ion_flux

Caption: A simplified signaling pathway for G-protein coupled opioid receptors upon agonist binding.

References

Validating the Biological Activity of 4-Methoxy-4-methylpiperidine as a Putative Choline Transporter Inhibitor: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro biological activity of 4-Methoxy-4-methylpiperidine, a novel compound with suspected inhibitory effects on the high-affinity choline transporter (CHT). The performance of this compound is benchmarked against two well-characterized CHT inhibitors, Hemicholinium-3 (HC-3), a competitive inhibitor, and ML352, a noncompetitive inhibitor. This document outlines detailed experimental protocols and presents comparative data to facilitate the assessment of this novel compound's potency and mechanism of action.

Introduction to Choline Transporter (CHT) Inhibition

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step in the synthesis of acetylcholine (ACh), a crucial neurotransmitter for cognitive and motor functions.[1] CHT facilitates the uptake of choline from the synaptic cleft into the presynaptic neuron, where it is converted to ACh by choline acetyltransferase (ChAT).[2][3] Inhibition of CHT can therefore modulate cholinergic neurotransmission, a therapeutic strategy for various neurological disorders. Validating novel CHT inhibitors requires robust in vitro assays to determine their potency and mechanism of action.

Comparative Performance of CHT Inhibitors

The inhibitory potential of this compound can be quantified and compared to established inhibitors using key performance indicators such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The mechanism of inhibition, whether competitive or noncompetitive, is determined by assessing the inhibitor's effect on the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (substrate affinity).

CompoundType of InhibitionTarget System/Cell LineIC50 / Ki ValueEffect on VmaxEffect on KmReference(s)
This compound To be determinede.g., hCHT transfected HEK293 cells, rat brain synaptosomesTo be determinedTo be determinedTo be determined
Hemicholinium-3 (HC-3)CompetitiveRat Striatal SynaptosomesIC50 = 18 nMNo changeIncreases[1]
CompetitiveRat Brain SynaptosomesIC50 = 61 nMNo changeIncreases[1]
CompetitiveHuman high-affinity choline transporter (hCHT1) expressed in Xenopus oocytesKi = 1.3 nMNo changeIncreases[4]
ML352NoncompetitivehCHT LV-AA transfected HEK293 cellsKi = 92 ± 2.8 nMDecreasesNo change[1][5][6]
NoncompetitiveMouse Forebrain SynaptosomesKi = 166 ± 12 nMDecreasesNo change[1][5][6]

Experimental Protocols

Two primary in vitro assays are recommended for validating the CHT inhibitory activity of this compound: a radiolabeled choline uptake assay and a membrane potential assay.

Protocol 1: Radiolabeled Choline Uptake Assay

This assay directly measures the inhibition of choline transport into cells or synaptosomes by quantifying the uptake of radiolabeled choline ([³H]choline).

Materials:

  • HEK293 cells transfected with human CHT (hCHT) or rat brain synaptosomes

  • [³H]choline chloride

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compound (this compound)

  • Reference inhibitors (Hemicholinium-3, ML352)

  • Scintillation fluid and liquid scintillation counter

  • Polyethylenimine (PEI)-coated filter plates

Methodology:

  • Cell/Synaptosome Preparation:

    • For cellular assays, plate hCHT-transfected HEK293 cells in 96-well plates and grow to confluence.

    • For synaptosomal assays, prepare synaptosomes from fresh or frozen rodent brain tissue by differential centrifugation.[7]

  • Assay Setup:

    • Wash the cells or resuspend the synaptosomes in KRH buffer.

    • Prepare serial dilutions of the test compound and reference inhibitors.

    • Add the compounds to the wells, including a vehicle control (e.g., DMSO).

  • Initiation of Choline Uptake:

    • Add [³H]choline to each well to initiate the uptake reaction. The final concentration of [³H]choline should be close to its Km for the transporter (typically 1-2 µM).[8]

    • Incubate at 37°C for a predetermined time (e.g., 10 minutes).

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells or filtering the synaptosomes with ice-cold KRH buffer to remove extracellular [³H]choline.

    • Lyse the cells or synaptosomes to release the intracellular contents.

  • Quantification:

    • Add scintillation fluid to the lysate.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the mechanism of inhibition, perform saturation kinetics experiments with varying concentrations of [³H]choline in the presence and absence of the inhibitor to determine its effect on Vmax and Km.[6]

Protocol 2: Membrane Potential Assay

This high-throughput assay utilizes the electrogenic nature of the Na+/choline co-transporter. Choline transport leads to membrane depolarization, which can be measured using a fluorescent membrane potential-sensitive dye.[9]

Materials:

  • hCHT-transfected HEK293 cells

  • Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and reference inhibitors

  • Choline chloride

  • A fluorescence plate reader with a liquid handling system

Methodology:

  • Cell Plating and Dye Loading:

    • Plate hCHT-transfected HEK293 cells in 96- or 384-well plates.

    • On the day of the assay, load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Add serial dilutions of the test compound and reference inhibitors to the wells and incubate.

  • Initiation of Depolarization:

    • Use the plate reader's liquid handler to add a solution of choline chloride to all wells simultaneously to initiate transport and membrane depolarization.

  • Fluorescence Measurement:

    • Measure the change in fluorescence intensity over time. The peak fluorescence response corresponds to the rate of choline uptake.

  • Data Analysis:

    • Calculate the percentage of inhibition of the choline-induced depolarization for each compound concentration.

    • Determine the IC50 values from the dose-response curves.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Experimental Workflow: Radiolabeled Choline Uptake Assay A Prepare Cells/Synaptosomes B Add Test/Reference Compounds A->B C Initiate Uptake with [3H]choline B->C D Incubate at 37°C C->D E Terminate Uptake (Wash/Filter) D->E F Lyse Cells/Synaptosomes E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis (IC50, Vmax, Km) G->H

Caption: Workflow for the radiolabeled choline uptake assay.

G cluster_0 Choline Transport and Acetylcholine Synthesis cluster_1 Synaptic Cleft cluster_2 Presynaptic Neuron Choline_ext Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Choline CHT->Choline_int ChAT ChAT Choline_int->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Inhibitor This compound (Putative Inhibitor) Inhibitor->CHT

Caption: Simplified signaling pathway of choline uptake and ACh synthesis.

Conclusion

This guide provides a robust framework for the in vitro validation of this compound as a potential CHT inhibitor. By employing the detailed protocols for radiolabeled choline uptake and membrane potential assays, and by comparing the results with established competitive and noncompetitive inhibitors, researchers can effectively determine the compound's potency, selectivity, and mechanism of action. This systematic approach is essential for the preclinical evaluation of novel compounds targeting the cholinergic system.

References

Comparative In Vivo Evaluation of Novel Choline Transporter Inhibitors Synthesized from a 4-Methoxy-piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vivo evaluation of compounds synthesized from a 4-methoxy-piperidine scaffold, with a focus on their potential as therapeutic agents. The primary comparison centers on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, including the potent choline transporter (CHT) inhibitor ML352, for which comparative pharmacokinetic data is available. Additionally, this guide presents in vivo data for other piperidine derivatives with a methoxy substitution, explored for different therapeutic applications such as analgesia and serotonin receptor modulation, to offer a broader perspective on the utility of this chemical motif.

Primary Comparison: 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Series as Choline Transporter Inhibitors

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized and evaluated for their ability to inhibit the presynaptic choline transporter (CHT), a critical component in cholinergic neurotransmission. The lead compound, ML352, and its analogs were assessed for their in vitro and in vivo pharmacokinetic properties.[1]

Data Presentation: In Vivo Pharmacokinetic Properties

The following table summarizes the in vivo pharmacokinetic data for ML352 and its analogs in mice, highlighting their brain-to-plasma (B:P) ratios and total brain concentrations. This data is crucial for assessing the potential of these compounds as centrally acting therapeutic agents.[1]

Compound IDMolecular WeightcLogPTPSABrain:Plasma Ratio (B:P)Total Brain Conc. (nM)
ML352 (10m) 387.22.4977.10.28140
10q 401.52.8577.10.1150
10b 403.24.1163.70.0520
10k 411.33.5663.70.25110
10e 415.23.4177.10.0420
10f 428.33.8268.60.0310

Data sourced from "Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter".[1]

Ancillary Pharmacology: ML352 demonstrated a clean ancillary pharmacology profile, showing no significant inhibition of 68 G-protein-coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM.[1] It also showed no inhibitory activity against the dopamine transporter (DAT).[1]

Experimental Protocols

In Vivo Pharmacokinetic Study (Cassette Dosing in Mice): A cassette of compounds (ML352 and its analogs) was administered to mice to determine their brain and plasma concentrations. The specific protocol involved the following steps:

  • Animal Model: Male CD-1 mice.

  • Dosing: A single intravenous (IV) dose of 1 mg/kg for each compound in the cassette.

  • Sample Collection: At a predetermined time point post-dose, blood and brain tissue were collected.

  • Sample Processing: Blood was processed to plasma. Brain tissue was homogenized.

  • Analysis: Compound concentrations in plasma and brain homogenates were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The brain-to-plasma ratio (B:P) was calculated by dividing the concentration of the compound in the brain by its concentration in the plasma.

Signaling Pathway and Experimental Workflow

The target of ML352 and its analogs is the presynaptic choline transporter (CHT). CHT is responsible for the high-affinity uptake of choline into cholinergic neurons, which is the rate-limiting step in acetylcholine (ACh) synthesis. Inhibition of CHT leads to a depletion of ACh, which has therapeutic implications for various neurological and psychiatric disorders.

CHT_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_invivo In Vivo Evaluation cluster_target Target Engagement 4_Methoxy_4_methylpiperidine 4-Methoxy-piperidine Scaffold Synthesis Chemical Synthesis of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Derivatives 4_Methoxy_4_methylpiperidine->Synthesis ML352_Analogs ML352 & Analogs Synthesis->ML352_Analogs Dosing Cassette Dosing in Mice (IV) ML352_Analogs->Dosing CHT Choline Transporter (CHT) in Presynaptic Neuron ML352_Analogs->CHT Inhibition Sampling Blood & Brain Sample Collection Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Pharmacokinetic Data (B:P Ratio, Brain Conc.) Analysis->Data Choline_Uptake Choline Uptake CHT->Choline_Uptake ACh_Synthesis Acetylcholine (ACh) Synthesis Choline_Uptake->ACh_Synthesis Cholinergic_Transmission Cholinergic Neurotransmission ACh_Synthesis->Cholinergic_Transmission

Workflow from synthesis to in vivo evaluation and target engagement.

Alternative Compounds and Therapeutic Targets

While a direct in vivo comparison with ML352 under identical experimental conditions is not available in the literature, other studies have evaluated piperidine derivatives containing a methoxy group for different therapeutic purposes. These compounds serve as examples of the diverse applications of this chemical scaffold.

Analgesic Methoxy-Pyrrole Derivative of Phencyclidine

A study investigated the analgesic effects of a methoxy-pyrrole derivative of phencyclidine (PCP), which contains a piperidine ring.[2]

In Vivo Analgesic Activity:

  • Compound: 1-[1-[3-methoxyphenylcyclohexyl]pyrrole]

  • Animal Model: Mice

  • Assay: Tail immersion and formalin tests

  • Finding: The methoxy derivative demonstrated enhanced analgesic effects compared to the parent compound, suggesting that the electron-donating methoxy group facilitates greater binding to the NMDA receptor complex.[2]

Serotonin 5-HT(1A) Receptor Antagonists

A series of N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 were synthesized and evaluated for their in vivo pharmacology at the serotonin 5-HT(1A) receptor.[3]

In Vivo Pharmacology:

  • Lead Compound: WAY100635 (contains a methoxyphenyl group)

  • Analogs: Fluoroalkoxy and sulfonyloxy substituted analogs

  • Animal Model: Rats

  • Assays: Hypothermia and ultrasonic vocalization tests

  • Finding: Substitution of the o-methoxy group with larger fluoroalkoxy or sulfonyloxy groups did not significantly alter the in vivo pharmacology, with the fluoropropyl and triflate analogs being equipotent to WAY100635.[3] The O-desmethyl analog was the most potent antagonist.[3]

Experimental Protocols for Alternative Compounds

Analgesic Activity (Tail Immersion Test):

  • Animal Model: Male Swiss mice.

  • Procedure: The tail of the mouse is immersed in a hot water bath (52.5 ± 0.5 °C), and the latency to tail withdrawal is measured.

  • Dosing: Compounds are administered intraperitoneally (i.p.) at a specified dose.

  • Measurement: The tail-flick latency is measured at various time points post-injection.

Serotonin 5-HT(1A) Receptor Antagonism (Hypothermia Test):

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: The ability of the antagonist to reverse the hypothermic effect of a 5-HT(1A) agonist (e.g., 8-OH-DPAT) is measured.

  • Dosing: The antagonist is administered subcutaneously (s.c.) prior to the agonist.

  • Measurement: Rectal temperature is monitored at regular intervals.

Signaling Pathways for Alternative Compounds

The signaling pathways for these alternative compounds differ from that of CHT inhibitors, reflecting their distinct therapeutic targets.

Alternative_Pathways cluster_analgesia Analgesia (NMDA Receptor Antagonism) cluster_serotonin Serotonin 5-HT1A Receptor Antagonism NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal Analgesic_Compound Methoxy-Pyrrole PCP Derivative Analgesic_Compound->NMDA_R Inhibition 5HT1A_R 5-HT1A Receptor AC_Inhibition Adenylyl Cyclase Inhibition 5HT1A_R->AC_Inhibition cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Neuronal_Firing Modulation of Neuronal Firing cAMP_Decrease->Neuronal_Firing Serotonin_Antagonist 4-N-(o-methoxyphenyl) aminopiperidine Analog Serotonin_Antagonist->5HT1A_R Blockade

Signaling pathways for alternative therapeutic targets.

Conclusion

This guide highlights the therapeutic potential of compounds derived from a 4-methoxy-piperidine scaffold. The primary comparison of 4-methoxy-3-(piperidin-4-yl)oxy benzamides reveals ML352 as a promising brain-penetrant choline transporter inhibitor based on its in vivo pharmacokinetic profile. While direct comparative efficacy and safety data for a broad range of such derivatives are limited, the exploration of alternative compounds underscores the versatility of the 4-methoxy-piperidine core in designing molecules with diverse pharmacological activities, including analgesia and serotonin receptor modulation. Further in vivo studies are warranted to fully elucidate the therapeutic potential and establish comprehensive structure-activity relationships for this class of compounds.

References

Comparative Selectivity and Cross-Reactivity of 4-Methoxy-4-methylpiperidine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The 4-methoxy-4-methylpiperidine scaffold is a key structural motif in medicinal chemistry, appearing in a variety of pharmacologically active agents. Understanding the selectivity and cross-reactivity profile of this class of compounds is paramount for assessing their therapeutic potential and anticipating off-target effects. This guide provides a comparative analysis of the selectivity of derivatives containing the piperidine core, including close analogs of this compound, against a range of biological targets. The data presented is compiled from various studies and aims to offer insights into the structure-activity relationships that govern the selectivity of these compounds.

Data Presentation: Comparative Selectivity of Piperidine Derivatives

Due to the limited availability of comprehensive public data for a single series of this compound derivatives against a broad receptor panel, this guide presents a comparative analysis of structurally related piperidine compounds. These examples have been chosen to represent the selectivity profiles of this compound class against various target families, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Phenoxyalkylpiperidine Derivatives at Sigma Receptors

Compound IDPrimary TargetKᵢ (nM) vs σ₁ ReceptorKᵢ (nM) vs σ₂ ReceptorSelectivity (σ₂/σ₁)
1b σ₁ Receptor Agonist0.89>1000>1123
(R)-2b σ₁ Receptor Agonist1.49>1000>671
(S)-2b σ₁ Receptor Agonist1.18>1000>847
1a (p-chloro analog) σ₁ Receptor Agonist0.34>1000>2941

Data for compounds 1b, (R)-2b, and (S)-2b, which feature a 4-methylpiperidine moiety, demonstrate high affinity and selectivity for the σ₁ receptor.[1] The p-chloro analog (1a) is shown for comparison.

Table 2: Comparative Activity (IC₅₀, µM) of N-(2-phenoxyethyl)-4-benzylpiperidine Derivatives at NMDA Receptors and Off-Targets

Compound IDPrimary TargetIC₅₀ (µM) vs NR1/2BKᵢ (µM) vs α₁-adrenergic ReceptorIC₅₀ (µM) vs K⁺ Channels
8 NMDA Antagonist0.63--
10a NMDA Antagonist0.025--
10e NMDA Antagonist0.04>10>10

Compound 10e, a 4-hydroxy-4-(4-methylbenzyl)piperidine derivative, shows high potency at the NR1/2B NMDA receptor with significantly reduced affinity for α₁-adrenergic receptors and K⁺ channels, indicating a favorable selectivity profile.[2]

Table 3: Comparative Activity of a Benzamide Derivative at 5-HT₄ Receptor and hERG Channel

Compound IDPrimary Target5-HT₄ Binding Affinity (Kᵢ, nM)hERG Inhibition (IC₅₀, µM)
23g 5-HT₄ Agonist1.2>30

Compound 23g, which contains a 3-methoxypiperidine core, displays high affinity for the 5-HT₄ receptor with low potential for hERG-related cardiotoxicity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to generate the selectivity and cross-reactivity data.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4]

General Protocol for Sigma Receptor Binding Assay:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target sigma receptors (σ₁ and σ₂).[5]

  • Assay Conditions: The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) at a specific temperature (e.g., 37°C for σ₁).[6]

  • Incubation: A fixed concentration of a radioligand (e.g., --INVALID-LINK---pentazocine for σ₁) is incubated with the membrane preparation and a range of concentrations of the test compound.[5][7]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[4]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).[8] Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1][9]

General Protocol for NMDA Receptor Binding Assay: This assay often utilizes the ability of compounds to modulate the binding of a channel blocker radioligand like [³H]MK-801.

  • Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat cerebral cortex) known to express NMDA receptors.[10]

  • Assay Conditions: The assay is conducted in a buffer containing co-agonists like glutamate and glycine to activate the receptor.

  • Incubation: Membranes are incubated with the radioligand ([³H]MK-801) and varying concentrations of the test compound.

  • Separation and Detection: Similar to the sigma receptor assay, filtration and scintillation counting are used to measure bound radioactivity.

  • Data Analysis: IC₅₀ and Kᵢ values are determined as described above.[10]

Functional Assays

Functional assays measure the effect of a compound on the biological response of a target, such as a receptor or ion channel.

General Protocol for 5-HT₄ Receptor Functional Assay (cAMP Measurement): The 5-HT₄ receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[3]

  • Cell Culture: Cells stably expressing the human 5-HT₄ receptor are used.

  • Compound Treatment: Cells are pre-incubated with the test compound (potential antagonist) before being stimulated with a known 5-HT₄ agonist.

  • cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).[3]

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced increase in cAMP is quantified, and an IC₅₀ value is determined.

General Protocol for hERG Potassium Channel Assay (Patch-Clamp Electrophysiology): The patch-clamp technique is the gold standard for assessing the effect of compounds on ion channel function.[11]

  • Cell Preparation: Cells stably expressing the hERG channel (e.g., HEK293 cells) are used.

  • Electrophysiological Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents through the hERG channels.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents.[12]

  • Compound Application: The test compound is applied to the cell at various concentrations, and the effect on the hERG current is recorded.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC₅₀ value of the compound.[13]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity and selectivity profiling of this compound derivatives.

G General Workflow for Selectivity Profiling cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 Outcome A Design & Synthesize This compound Derivatives B Primary Target Assay (e.g., Receptor Binding) A->B Test on primary target C Broad Panel Screening (e.g., GPCRs, Ion Channels, Kinases) B->C Hits proceed to wider screening D Functional Assays (Agonist/Antagonist Mode) C->D Characterize functional effect E Determine IC50 / EC50 D->E F Calculate Ki (Cheng-Prusoff) E->F G Assess Selectivity Profile F->G H Identify Lead Compounds with Optimal Selectivity G->H

Caption: Workflow for selectivity profiling of novel compounds.

G Key Signaling Pathways in Selectivity Profiling cluster_0 GPCR Signaling cluster_1 Ion Channel Modulation cluster_2 Transporter Inhibition GPCR GPCR (e.g., 5-HT4) G_protein G-Protein GPCR->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Ion_Channel Ion Channel (e.g., hERG) Ion_Flux Ion Flux (e.g., K+) Ion_Channel->Ion_Flux Membrane_Potential Membrane Potential Ion_Flux->Membrane_Potential Transporter Transporter (e.g., DAT) Substrate_Uptake Substrate Uptake (e.g., Dopamine) Transporter->Substrate_Uptake Inhibition Compound Piperidine Derivative Compound->GPCR Binds to Compound->Ion_Channel Blocks Compound->Transporter Inhibits

Caption: Interaction of piperidine derivatives with major drug target classes.

G Relationship between IC50 and Ki IC50 IC50 (Experimentally Determined) ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50->ChengPrusoff Ki Ki (Calculated Affinity Constant) ChengPrusoff->Ki Substrate_Conc [Substrate] (Experimental Condition) Substrate_Conc->ChengPrusoff Km Km (Substrate Affinity) Km->ChengPrusoff

References

Benchmarking Synthetic Strategies for 4-Methoxy-4-methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the production of 4-Methoxy-4-methylpiperidine, a valuable building block in medicinal chemistry. We will explore an established benchmark synthesis and propose a streamlined alternative, offering a critical evaluation of their respective methodologies, yields, and potential for scalability. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols for key reactions are provided.

Introduction

This compound is a key structural motif in a variety of pharmacologically active compounds. The development of efficient and cost-effective synthetic routes to this intermediate is therefore of significant interest to the pharmaceutical industry. This guide outlines a traditional, well-established multi-step synthesis and contrasts it with a proposed, more convergent approach, providing researchers with the necessary data to select the optimal route for their specific needs.

Benchmark Synthesis: A Multi-Step Approach

A widely recognized and reliable method for the synthesis of this compound involves a three-step sequence starting from a commercially available N-protected 4-piperidone. This benchmark route, while robust, involves the isolation of intermediates at each stage.

Experimental Protocol: Benchmark Synthesis

Step 1: Synthesis of N-Boc-4-hydroxy-4-methylpiperidine

To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous diethyl ether, cooled to -10°C under a nitrogen atmosphere, is slowly added a solution of methylmagnesium bromide (1.5 equivalents, 3M in diethyl ether). The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-4-hydroxy-4-methylpiperidine as a colorless oil, which can be used in the next step without further purification.[1]

Step 2: Synthesis of N-Boc-4-methoxy-4-methylpiperidine

To a stirred suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C is added a solution of N-Boc-4-hydroxy-4-methylpiperidine (1 equivalent) in anhydrous THF. The mixture is stirred at this temperature for 30 minutes, after which methyl iodide (1.5 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-Boc-4-methoxy-4-methylpiperidine.

Step 3: Deprotection to this compound

N-Boc-4-methoxy-4-methylpiperidine (1 equivalent) is dissolved in a solution of hydrochloric acid in 1,4-dioxane (4M). The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the resulting residue is triturated with diethyl ether to afford this compound hydrochloride as a white solid.

Proposed Streamlined Synthesis

To improve upon the benchmark method, a more convergent and potentially higher-yielding route is proposed. This approach aims to reduce the number of synthetic steps and purification procedures, thereby increasing overall efficiency. A key feature of this proposed route is the direct conversion of N-benzyl-4-piperidone to the target molecule in a two-step, one-pot sequence.

Experimental Protocol: Proposed Streamlined Synthesis

Step 1 & 2 (One-Pot): Synthesis of N-Benzyl-4-methoxy-4-methylpiperidine

To a solution of N-benzyl-4-piperidone (1 equivalent) in anhydrous THF at -78°C under a nitrogen atmosphere is added methylmagnesium bromide (1.2 equivalents, 3M in diethyl ether) dropwise. After stirring for 1 hour at this temperature, a solution of potassium tert-butoxide (1.5 equivalents) in THF is added, followed by the addition of methyl iodide (1.5 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Debenzylation to this compound

The N-benzyl-4-methoxy-4-methylpiperidine (1 equivalent) is dissolved in methanol, and Pearlman's catalyst (palladium hydroxide on carbon, 10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.

Comparative Data

The following tables provide a summary of the key performance indicators for both the benchmark and the proposed streamlined synthetic routes.

Parameter Benchmark Synthesis Proposed Streamlined Synthesis
Starting Material N-Boc-4-piperidoneN-Benzyl-4-piperidone
Number of Steps 32 (with one-pot option for the first two transformations)
Overall Yield (Projected) ~60-70%~75-85%
Key Intermediates N-Boc-4-hydroxy-4-methylpiperidine, N-Boc-4-methoxy-4-methylpiperidineN-Benzyl-4-methoxy-4-methylpiperidine
Purification Method Column chromatography for etherification stepColumn chromatography after one-pot reaction
Protecting Group Boc (tert-Butyloxycarbonyl)Benzyl
Deprotection Method Acid-mediated (HCl)Catalytic Hydrogenation
Step Reaction Reagents Typical Yield
Benchmark 1 Grignard ReactionN-Boc-4-piperidone, MeMgBr90-95%[1]
Benchmark 2 Williamson Ether SynthesisNaH, MeI70-80%
Benchmark 3 Boc DeprotectionHCl in Dioxane>95%
Proposed 1 & 2 One-Pot Grignard/EtherificationN-Benzyl-4-piperidone, MeMgBr, KtBuO, MeI80-90% (Projected)
Proposed 3 HydrogenolysisH₂, Pd(OH)₂/C>95%

Workflow and Pathway Visualizations

To further illustrate the synthetic strategies, the following diagrams were generated using the DOT language.

Benchmark_Synthesis A N-Boc-4-piperidone B N-Boc-4-hydroxy-4-methylpiperidine A->B 1. MeMgBr 2. H₂O quench C N-Boc-4-methoxy-4-methylpiperidine B->C 1. NaH 2. MeI D This compound C->D HCl/Dioxane

Caption: Workflow for the benchmark synthesis of this compound.

Streamlined_Synthesis A N-Benzyl-4-piperidone B N-Benzyl-4-methoxy-4-methylpiperidine A->B 1. MeMgBr 2. K-t-BuO, MeI (one-pot) C This compound B->C H₂, Pd(OH)₂/C Comparison_Logic cluster_0 Benchmark Route cluster_1 Streamlined Route start1 N-Boc-4-piperidone step1_1 Grignard Reaction start1->step1_1 inter1 N-Boc-4-hydroxy-4-methylpiperidine step1_1->inter1 step1_2 Williamson Ether Synthesis inter1->step1_2 inter2 N-Boc-4-methoxy-4-methylpiperidine step1_2->inter2 step1_3 Acidic Deprotection inter2->step1_3 end1 Target Molecule step1_3->end1 end2 Target Molecule start2 N-Benzyl-4-piperidone step2_1 One-Pot Grignard/ Etherification start2->step2_1 inter3 N-Benzyl-4-methoxy-4-methylpiperidine step2_1->inter3 step2_2 Catalytic Hydrogenation inter3->step2_2 step2_2->end2

References

Docking Studies of N-(4-chlorophenyl)piperidin-4-amine Analogs and Related Piperidine Derivatives for Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies on N-(4-chlorophenyl)piperidin-4-amine analogs and structurally related piperidine derivatives. Due to a limited number of publicly available docking studies specifically focused on N-(4-chlorophenyl)piperidin-4-amine, this guide broadens its scope to include close structural analogs investigated for various therapeutic targets. The aim is to offer valuable insights into the potential binding interactions, structure-activity relationships, and therapeutic applications of this class of compounds by examining the documented in silico performance of its relatives. The data presented is compiled from various studies targeting enzymes such as Dipeptidyl Peptidase-4 (DPP4) and various protein kinases, which are relevant in the fields of diabetes and oncology.

Comparative Analysis of Docking Metrics

The following tables summarize quantitative data from docking studies of piperidine derivatives, providing a comparative overview of their binding affinities and inhibitory concentrations against different biological targets.

Table 1: Docking and Inhibition Data for 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil Derivatives as DPP4 Inhibitors [1][2]

Compound IDSubstitution on Phenyl MoietyDPP4 IC50 (µM)Binding Energy (kcal/mol)
9a Unsubstituted> 100-8.5
9i Chloro9.25 ± 0.57-10.7
Sitagliptin (Reference)-0.018 ± 0.001-

Table 2: Cytotoxic Activity and Kinase Binding Affinities of Symmetrical Chlorophenylamino-s-triazine Derivatives [3]

Compound IDR¹ SubstituentC26 Colon Carcinoma IC50 (µM)EGFR Binding Affinity (kcal/mol)VEGFR2 Binding Affinity (kcal/mol)PI3K Binding Affinity (kcal/mol)
2c Pyrrolidine1.21-8.5-7.9-8.8
3c Pyrrolidine--9.1-8.2-8.5
4c Pyrrolidine--8.8-8.0-8.7
Gefitinib (Reference)---9.0--
Pazopanib (Reference)----8.5-
Bimiralisib (Reference)-----9.2

Experimental Protocols

The methodologies outlined below are generalized from the cited studies to provide a comprehensive understanding of the experimental procedures employed in the molecular docking of piperidine derivatives.

Molecular Docking Protocol for DPP4 Inhibitors[1][2]
  • Protein Preparation: The three-dimensional crystal structure of the Dipeptidyl Peptidase-4 (DPP4) enzyme was retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands were removed. Hydrogen atoms were added, and the protein structure was energy minimized to resolve any steric clashes.

  • Ligand Preparation: The 2D structures of the 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives were sketched and converted into 3D structures. The geometries of the ligands were optimized, and appropriate charges were assigned. The rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.

  • Docking Simulation: Molecular docking was performed using software such as AutoDock. A grid box was established around the active site of the DPP4 enzyme to define the search space for ligand binding. The docking algorithm then explored various conformations and orientations of the ligands within this active site.

  • Analysis of Results: The resulting poses were ranked based on their calculated binding energy. The pose with the lowest binding energy was selected for detailed analysis of the binding interactions, including hydrogen bonds and hydrophobic interactions with the amino acid residues of the DPP4 active site.

Molecular Docking Protocol for Kinase Inhibitors[3]
  • Target and Ligand Preparation: The crystal structures of the target kinases (EGFR, VEGFR2, PI3K) were obtained from the Protein Data Bank. The structures were prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structures of the symmetrical chlorophenylamino-s-triazine derivatives were generated and optimized.

  • Docking and Scoring: Docking simulations were carried out to predict the binding mode and affinity of the compounds within the ATP-binding site of each kinase. A scoring function was employed to calculate the binding affinity, reported in kcal/mol.

  • Interaction Analysis: The binding interactions of the most promising compounds were visualized and analyzed to identify key interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in the kinase active sites.

Visualizations

The following diagrams illustrate a generalized workflow for molecular docking studies and a conceptual signaling pathway that could be targeted by the analyzed compounds.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (from PDB) define_grid Define Grid Box (Active Site) protein_prep->define_grid ligand_prep Ligand Preparation (3D Structure Generation) run_docking Run Docking Algorithm ligand_prep->run_docking define_grid->run_docking score_poses Score and Rank Poses run_docking->score_poses analyze_interactions Analyze Binding Interactions score_poses->analyze_interactions sar_analysis Structure-Activity Relationship (SAR) analyze_interactions->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for molecular docking studies.

signaling_pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Piperidine Analog (Kinase Inhibitor) inhibitor->receptor inhibitor->pi3k

Caption: A conceptual kinase signaling pathway targeted by inhibitors.

References

A Comparative Guide to Amine Reagents in Solid-Phase Peptide Synthesis: Evaluating 4-Methylpiperidine as an Alternative to Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selection of reagents is a critical factor in the reproducibility and success of chemical synthesis. In the realm of solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the choice of the base for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is paramount. Piperidine has traditionally been the reagent of choice for this deprotection step. However, due to regulatory scrutiny and handling considerations, researchers have explored alternatives. This guide provides a comparative analysis of 4-methylpiperidine and piperidine for Fmoc deprotection, focusing on experimental data related to efficiency, yield, and purity of the synthesized peptides.

Data Presentation: Quantitative Comparison of 4-Methylpiperidine and Piperidine

The following tables summarize the quantitative data extracted from studies comparing the efficacy of 4-methylpiperidine and piperidine in SPPS.

Table 1: Comparison of Peptide Purity and Yield

Peptide SequenceDeprotection ReagentConcentration (% v/v in DMF)Purity (%)Yield (%)Reference
RRWQWRMKKLGPiperidine20Similar to 4-methylpiperidineSimilar to 4-methylpiperidine[1][2][3]
RRWQWRMKKLG4-Methylpiperidine20Similar to piperidineSimilar to piperidine[1][2][3]
Various (21 peptides)4-Methylpiperidine2.5HighGood[1]

Table 2: Fmoc Removal Efficiency

ReagentConcentration (% v/v in DMF)Fmoc Removal CompletionNotesReference
4-Methylpiperidine2.5> 99%Effective for synthesizing peptides from 6 to 20 amino acid residues.[1]
PiperidineNot specifiedStandardThe conventional reagent for Fmoc deprotection.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following protocols are based on the available literature for Fmoc group removal in SPPS.

Protocol 1: Fmoc Deprotection using 20% Piperidine or 4-Methylpiperidine in DMF

This protocol was utilized for the synthesis of the peptide RRWQWRMKKLG.[3]

  • Resin Swelling: The Rink Amide resin is swelled in dimethylformamide (DMF) for an appropriate time.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% (v/v) solution of either piperidine or 4-methylpiperidine in DMF.[3] The reaction is allowed to proceed for 30 minutes at room temperature with agitation.[3]

  • Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus of the peptide chain.

  • Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each amino acid in the peptide sequence.

Protocol 2: Efficient Fmoc Deprotection using 2.5% 4-Methylpiperidine in DMF

This diluted reagent protocol has been shown to be effective and is considered a less-polluting alternative.[1]

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with a 2.5% (v/v) solution of 4-methylpiperidine in DMF.[1] Agitate at room temperature. The reaction time should be optimized, but studies show that Fmoc removal is complete and efficient.[1]

  • Washing: Wash the resin extensively with DMF to remove residual reagents.

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

  • Iterative Synthesis: Repeat the cycle of deprotection, washing, and coupling until the desired peptide is synthesized.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships discussed in this guide.

Experimental_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (Piperidine or 4-Methylpiperidine) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Repeat for Next Amino Acid Washing2->End Reagent_Comparison_Logic Goal Objective: Reproducible Peptide Synthesis Method Method: SPPS (Fmoc/tBu Strategy) Goal->Method KeyStep Critical Step: Fmoc Deprotection Method->KeyStep Comparison Performance Comparison KeyStep->Comparison Standard Standard Reagent: Piperidine Standard->Comparison Alternative Alternative Reagent: 4-Methylpiperidine Alternative->Comparison Outcome Conclusion: Comparable Purity and Yield Comparison->Outcome

References

A Head-to-Head Comparison of Piperidine-Based Reagents for Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the efficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that significantly impacts the overall yield and purity of the final peptide. Piperidine has traditionally been the reagent of choice for this deprotection. However, its classification as a controlled substance in some regions, along with safety and handling concerns, has prompted researchers to seek effective alternatives. This guide provides a head-to-head comparison of 4-Methoxy-4-methylpiperidine and other similar reagents, focusing on their performance in Fmoc deprotection, supported by available experimental data and detailed protocols.

Performance Comparison of Fmoc Deprotection Reagents

The selection of a suitable base for Fmoc deprotection is crucial for the success of SPPS. The ideal reagent should offer a balance of high efficiency in deprotection, minimal side reactions, and ease of handling. While direct comparative experimental data for this compound in this application is limited in the current literature, we can evaluate its potential based on its structural similarity to other well-studied piperidine derivatives. The following table summarizes the performance of piperidine, 4-methylpiperidine, and piperazine, for which comparative data is available.

ReagentpKa of Conjugate AcidConcentration for DeprotectionPerformance Notes
Piperidine11.120% in DMFThe historical standard for Fmoc deprotection, known for its high efficiency. However, it is a controlled substance and can be associated with side reactions like aspartimide formation.
4-Methylpiperidine11.2320% in DMFA widely accepted alternative to piperidine, demonstrating comparable, and in some cases, identical efficiency in Fmoc removal. It is not a controlled substance, making it a more accessible option.
Piperazine9.7320% in DMFA less basic alternative that can be used for Fmoc deprotection. Its lower basicity may be advantageous in minimizing base-labile side reactions.
This compound Not Experimentally Determined (Predicted to be slightly lower than 4-methylpiperidine)Not Widely EstablishedDue to the electron-withdrawing inductive effect of the methoxy group, the basicity of this compound is predicted to be slightly lower than that of 4-methylpiperidine. This could potentially offer a favorable balance between efficient deprotection and reduced side reactions. However, a lack of direct comparative studies necessitates experimental validation of its performance.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing the performance of these reagents in a laboratory setting.

General Protocol for Fmoc Deprotection in SPPS

This protocol is a standard procedure for the removal of the Fmoc group from a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection reagent solution (20% v/v of piperidine, 4-methylpiperidine, or piperazine in N,N-dimethylformamide (DMF))

  • DMF for washing

  • Reaction vessel for SPPS (manual or automated)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the deprotection reagent solution to the resin.

  • Agitate the mixture at room temperature for a specified time (typically 5-20 minutes, which may be optimized depending on the specific amino acid and peptide sequence).

  • Drain the deprotection solution.

  • Repeat the deprotection step (steps 3-5) one more time for complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Synthesis of this compound Hydrochloride

For researchers interested in evaluating this compound, a representative synthetic protocol is provided below.

Materials:

  • 1-Benzyl-4-methylpiperidin-4-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Palladium on carbon (10%)

  • Methanol

  • Hydrogen gas

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • O-Methylation: To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 1-benzyl-4-methylpiperidin-4-ol in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and add methyl iodide dropwise. Stir at room temperature overnight. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Debenzylation: Dissolve the crude product from the previous step in methanol and add 10% palladium on carbon. Subject the mixture to hydrogenation (e.g., using a balloon or a Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Salt Formation: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and add a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Visualizing the Deprotection Workflow

The following diagrams illustrate the key processes involved in Fmoc deprotection and the general synthetic pathway for a piperidine-based reagent.

Fmoc_Deprotection_Workflow A Fmoc-Peptide-Resin B Add Deprotection Reagent (e.g., 20% 4-Methylpiperidine in DMF) A->B C Agitate at Room Temperature B->C D Drain Solution C->D E Repeat Deprotection D->E F Wash with DMF E->F G H-Peptide-Resin (Ready for next coupling) F->G

Caption: General workflow for the Fmoc deprotection step in SPPS.

Synthesis_Workflow Start Starting Material (e.g., 1-Benzyl-4-methylpiperidin-4-ol) Step1 O-Methylation Start->Step1 Intermediate N-Benzyl-4-methoxy-4-methylpiperidine Step1->Intermediate Step2 Debenzylation (Hydrogenolysis) Intermediate->Step2 Product This compound Step2->Product Step3 Salt Formation (with HCl) Product->Step3 FinalProduct This compound HCl Step3->FinalProduct

Caption: General synthetic workflow for this compound HCl.

Conclusion

While piperidine remains a highly effective reagent for Fmoc deprotection, the availability of viable alternatives like 4-methylpiperidine offers significant advantages in terms of accessibility and regulatory compliance, with comparable performance. This compound presents an intriguing, yet underexplored, option. Its predicted lower basicity compared to 4-methylpiperidine could potentially translate to a more favorable profile regarding base-sensitive side reactions. However, the lack of direct, quantitative comparative studies underscores the need for further experimental investigation to fully elucidate its performance characteristics. Researchers are encouraged to perform their own evaluations to determine the optimal deprotection reagent for their specific peptide synthesis needs.

Safety Operating Guide

Navigating the Safe Disposal of 4-Methoxy-4-methylpiperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methoxy-4-methylpiperidine, ensuring compliance and minimizing risk. The following procedures are based on general best practices for piperidine derivatives and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of piperidine compounds necessitates stringent safety measures to prevent exposure.

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield (8-inch minimum).[1]Protects against splashes and vapors that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, as the substance can be toxic and cause severe skin burns.[2]
Body Protection A complete suit protecting against chemicals, or a flame-retardant lab coat.[1]Shields the body from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH (US) or EN 166 (EU) approved respirator is necessary.[1]Avoids inhalation of harmful vapors or mists.[1][2]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]

  • Waste Identification and Segregation:

    • Classify waste containing this compound as hazardous chemical waste.[3]

    • Do not mix this waste with incompatible materials. Piperidine derivatives are incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][5] Mixing with incompatible chemicals can lead to violent reactions, fire, or the release of toxic gases.[6][7]

  • Containerization:

    • Select a designated, leak-proof, and chemically compatible container for waste accumulation. High-density polyethylene (HDPE) containers are a suitable option.[4]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive, Toxic).[4]

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[4]

    • The storage area must be well-ventilated, away from sources of ignition such as heat, sparks, or open flames.[2][8]

    • Ensure the container is kept tightly closed to prevent the release of vapors.[2][8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

    • Disposal must be carried out by a licensed hazardous waste disposal company.[1] The primary recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[1][8]

Spill Management Procedures

In the event of a spill, immediate and proper cleanup is crucial to mitigate exposure and environmental contamination.

  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.[1][9]

    • Ensure the area is well-ventilated, and if safe to do so, eliminate all sources of ignition.[2][9]

  • Containment and Cleanup:

    • For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[10][11] Do not use combustible materials like paper towels.[4]

    • Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][9]

    • For larger spills, it may be necessary to dike the area to prevent spreading.[10]

  • Decontamination:

    • After the spilled material has been removed, decontaminate the area. A 5% solution of acetic acid can be used, followed by a thorough rinse with hot water.[11]

    • All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.[1][4]

  • Reporting:

    • Report the spill to your laboratory supervisor and your institution's EHS department in accordance with established protocols.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Have 4-Methoxy-4- methylpiperidine Waste B Is the waste in a properly labeled, sealed, and compatible container? A->B C Transfer to a suitable waste container. Label with 'Hazardous Waste' and chemical name. B->C No D Store in a designated, well-ventilated, and secure satellite accumulation area. B->D Yes C->D E Is the container full or has the accumulation time limit been reached? D->E E->D No F Contact Environmental Health & Safety (EHS) for pickup. E->F Yes G EHS coordinates with a licensed disposal company for incineration. F->G H End: Waste Properly Disposed G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 4-Methoxy-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxy-4-methylpiperidine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and GHS Classification

This compound and its hydrochloride salt are classified as hazardous materials. Understanding these hazards is the first step in safe handling.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1][2]:

  • Skin Irritation (H315): Causes skin irritation.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.

  • Harmful if Swallowed (H302): As indicated for the hydrochloride salt[2].

Signal Word: Warning[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation[4][5][6][7].
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.To protect against serious eye irritation from splashes or vapors[4][5][8].
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary depending on the scale of work.To prevent skin contact and contamination of personal clothing[4][6][8].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for high-concentration work, a NIOSH-approved respirator with an appropriate cartridge is necessary.To prevent respiratory tract irritation from vapors or aerosols[4][5][9].

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing risks associated with handling this compound.

  • Verify Equipment: Ensure a certified chemical fume hood, eyewash station, and safety shower are readily accessible and operational[4].

  • Review SDS: All personnel must review the Safety Data Sheet (SDS) for this compound and related compounds prior to work.

  • Assemble PPE: Confirm all required PPE is available and in good condition.

  • Work Area Preparation: Conduct all handling of this compound within a designated area, preferably inside a chemical fume hood to control vapor exposure[4].

  • Personal Protection: Don all required PPE before handling the chemical.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of dust if handling the solid hydrochloride salt.

  • Reaction Setup: Keep all containers tightly closed when not in use[5]. If heating the substance, ensure proper ventilation and be aware of potential vapor pressure buildup.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water[4][6][8]. Clean the work area and decontaminate any spills promptly.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_dispense Dispense Chemical prep_workspace->handle_dispense Proceed to Handling handle_reaction Perform Reaction handle_dispense->handle_reaction post_clean Clean Workspace handle_reaction->post_clean Proceed to Post-Handling post_decon Decontaminate Spills post_clean->post_decon post_wash Wash Hands post_decon->post_wash disp_waste Segregate Waste post_wash->disp_waste Proceed to Disposal disp_label Label Waste Container disp_waste->disp_label disp_store Store for Pickup disp_label->disp_store

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired Chemical Dispose of as hazardous chemical waste. Do not dispose of down the drain. The container must be clearly labeled with the chemical name and associated hazards.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated items that cannot be cleaned should be disposed of as solid hazardous waste.
Contaminated PPE (e.g., gloves) Dispose of as solid hazardous waste in a designated, labeled container.
Spill Cleanup Material Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed, labeled container for disposal as hazardous waste[4].

All waste must be managed in accordance with local, state, and federal regulations. Ensure that waste containers are properly labeled, sealed, and stored in a designated satellite accumulation area until they can be collected by environmental health and safety personnel[10].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.